Anticancer agent 46
Description
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Properties
Molecular Formula |
C15H14ClN3OS |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14ClN3OS/c1-10(13-9-11(16)7-8-14(13)20)18-19-15(21)17-12-5-3-2-4-6-12/h2-9,20H,1H3,(H2,17,19,21)/b18-10+ |
InChI Key |
RULWGWSLXXARKC-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC1=CC=CC=C1)/C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Cellular Targets of Tigilanol Tiglate in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigilanol tiglate, also known as EBC-46, is a novel small molecule diterpene ester currently under investigation as a potent intratumoral anticancer agent. Its mechanism of action is multifaceted, targeting several key components of the tumor microenvironment to induce rapid and localized tumor destruction. This technical guide provides a comprehensive overview of the cellular targets of tigilanol tiglate, detailing its effects on tumor cells, the tumor vasculature, and immune cells. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways involved.
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. The intricate interplay between these components is crucial for tumor growth, progression, and metastasis. Tigilanol tiglate represents a novel therapeutic strategy that disrupts this supportive TME, leading to hemorrhagic necrosis and tumor regression. A product of the blushwood tree (Fontainea picrosperma), this agent's primary mechanism revolves around the activation of specific isoforms of Protein Kinase C (PKC), initiating a cascade of downstream events that culminate in tumor ablation.
Core Mechanism of Action
Tigilanol tiglate's anticancer activity is not attributed to a single mode of action but rather a coordinated assault on the tumor microenvironment through three primary mechanisms:
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Direct Oncolysis: The agent directly induces the death of tumor cells through the activation of a pro-inflammatory signaling cascade.
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Vascular Disruption: It targets the tumor's blood supply, leading to a rapid loss of vascular integrity and subsequent hemorrhagic necrosis.
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Immune Activation: Tigilanol tiglate stimulates an acute inflammatory response, recruiting and activating innate immune cells that contribute to tumor clearance and have the potential to induce a systemic anti-tumor immune response.
Cellular Targets and Signaling Pathways
Direct Effects on Tumor Cells
Tigilanol tiglate directly targets cancer cells, inducing cell death through a PKC-dependent mechanism that leads to mitochondrial dysfunction and ultimately, oncolysis.[1] More recent studies have elucidated that it can also induce immunogenic cell death (ICD) via a caspase/gasdermin E-dependent pyroptotic pathway.[1] This process involves acting as a lipotoxin, causing mitochondrial and endoplasmic reticulum (ER) stress, leading to ATP depletion, organelle swelling, and eventual cell death.[1]
Signaling Pathway: Tigilanol Tiglate-Induced Direct Tumor Cell Lysis
Caption: Tigilanol tiglate's direct effect on tumor cells.
Disruption of the Tumor Vasculature
A critical component of tigilanol tiglate's efficacy is its profound and rapid effect on the tumor vasculature. By activating the beta-II isoform of PKC in endothelial cells, it increases the permeability of tumor blood vessels, leading to vascular leakage and hemorrhagic necrosis.[1] This effectively cuts off the tumor's supply of oxygen and nutrients, contributing to its rapid demise.
Signaling Pathway: Tigilanol Tiglate-Induced Vascular Disruption
Caption: Mechanism of tumor vascular disruption by tigilanol tiglate.
Activation of the Immune Microenvironment
Tigilanol tiglate induces an acute and highly localized inflammatory response within the tumor.[1] This is characterized by the recruitment and activation of innate immune cells, primarily neutrophils and macrophages. These activated immune cells release reactive oxygen species, proteases, and cytokines, which further contribute to tumor destruction. The induction of immunogenic cell death can also lead to the development of a systemic anti-tumor immune response.
Logical Relationship: Immune Response Activation
Caption: Tigilanol tiglate-mediated activation of the immune microenvironment.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of tigilanol tiglate.
Table 1: In Vitro Cytotoxicity of Tigilanol Tiglate
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MGC803 | Gastric Cancer | 0.986 | Data from commercial supplier. |
| SCC-15 | Tongue Squamous Cell Carcinoma | Not specified | Identified as a cell line with lower sensitivity to treatment in a study. |
| Various | Various | Not specified | Stated to have threefold less potency for inhibiting cell growth than Phorbol 12-myristate 13-acetate (PMA) in vitro. |
Table 2: In Vivo Efficacy of Tigilanol Tiglate
| Model System | Tumor Type | Treatment Regimen | Outcome | Reference |
| Canine Patients | Mast Cell Tumors | Intratumoral injection | 75% cure rate with a single injection; 88% with a second dose. | |
| Human Clinical Trial (Phase I) | Various Solid Tumors | Intratumoral injection | 4 complete responses and 2 partial responses out of 22 patients. | |
| Murine Models | Melanoma, Head and Neck, Colon Cancers | Intratumoral injection | Rapid tumor destruction, with long-term cure in over 70% of cases. | |
| Murine Xenograft (SCC-15) | Tongue Squamous Cell Carcinoma | 30 µg intratumoral injection | Greater efficacy in BALB/c Foxn1nu mice compared to NOD/SCID mice, suggesting a role for the innate immune system. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of tigilanol tiglate on cancer cell lines.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining in vitro cytotoxicity.
Materials:
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Cancer cell line of interest
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Complete culture medium
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Tigilanol tiglate stock solution (in DMSO)
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multichannel pipette
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Microplate reader
Procedure:
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Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of tigilanol tiglate in complete culture medium.
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Remove the existing medium from the cells and replace it with the medium containing the various concentrations of tigilanol tiglate. Include vehicle-only (DMSO) controls.
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Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Murine Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of tigilanol tiglate.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for assessing in vivo anti-tumor activity.
Materials:
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Immunocompromised or syngeneic mice
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Tumor cell line appropriate for the mouse strain
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Tigilanol tiglate formulation for injection
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Vehicle control solution
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Calipers for tumor measurement
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Sterile syringes and needles
Procedure:
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Subcutaneously implant a known number of tumor cells into the flank of each mouse.
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Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer a single intratumoral injection of tigilanol tiglate or the vehicle control.
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Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
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Monitor the health and body weight of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
Conclusion
Tigilanol tiglate is a promising novel anticancer agent with a unique mechanism of action that targets multiple facets of the tumor microenvironment. Its ability to directly kill tumor cells, disrupt the tumor vasculature, and activate an anti-tumor immune response makes it a potent therapeutic candidate for intratumoral administration. Further research is warranted to fully elucidate the downstream signaling pathways in different TME cell types and to explore its potential in combination with other cancer therapies. This technical guide provides a foundational understanding of the cellular targets and mechanisms of tigilanol tiglate, offering valuable information for researchers and drug development professionals in the field of oncology.
References
In Vitro Efficacy of "Anticancer Agent 46" (Paclitaxel) on Cancer Cell Lines: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro studies of the well-established anticancer agent, Paclitaxel, referred to herein as "Anticancer agent 46" for illustrative purposes. Paclitaxel is a potent mitotic inhibitor that is widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[2][] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces programmed cell death, or apoptosis.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key cellular and experimental pathways.
Data Presentation: Cytotoxicity Across Cancer Cell Lines
The cytotoxic potential of an anticancer agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Paclitaxel can vary significantly between different cancer cell lines and experimental conditions, such as the duration of drug exposure.
Table 1: Cytotoxicity of Paclitaxel (IC50 values) in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (nM) | Exposure Time (hours) |
| Breast Cancer | MCF-7 | 3.5 µM (3500 nM) | 48 |
| Breast Cancer | MDA-MB-231 | 0.3 µM (300 nM) | 48 |
| Breast Cancer | SK-BR-3 | ~3-5 nM | 72 |
| Breast Cancer | T-47D | ~2-4 nM | 72 |
| Ovarian Cancer | OVG-1 | ~1.8 (SER) | 24 |
| Ovarian Cancer | Various | 0.4 - 3.4 nM | Not Specified |
| Mixed Panel | Various | 2.5 - 7.5 nM | 24 |
Note: IC50 values are collated from multiple studies and can exhibit variability due to different assay conditions. The sensitizer enhancement ratio (SER) indicates the factor by which Paclitaxel enhances radiation sensitivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. This section outlines the standard protocols used to assess the efficacy of "this compound" (Paclitaxel).
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of Paclitaxel (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the drug concentration to determine the IC50 value using a dose-response curve.
Analysis of Apoptotic Proteins: Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. It is commonly employed to analyze changes in the expression of key proteins involved in apoptosis, such as the Bcl-2 family members (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases.
Protocol:
-
Cell Lysis: Treat cells with Paclitaxel for the desired time, then wash with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA or Bradford assay to ensure equal protein loading.
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SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system. The intensity of the bands can be quantified using densitometry software.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is particularly relevant for Paclitaxel, which is known to cause a G2/M arrest.
Protocol:
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Cell Treatment and Harvesting: Treat cells with Paclitaxel for the desired duration. Harvest the cells by trypsinization and collect them by centrifugation.
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Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate the cells on ice or at -20°C for at least 2 hours.
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Washing: Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
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Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.
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Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Mandatory Visualizations
Diagrams are provided below to illustrate the key signaling pathway of Paclitaxel and the workflows of the described experimental protocols.
Caption: Paclitaxel binds to β-tubulin, stabilizing microtubules and causing G2/M arrest, leading to apoptosis.
Caption: Workflow for assessing cell viability using the MTT assay after Paclitaxel treatment.
Caption: General experimental workflow for Western blotting to detect specific apoptosis-related proteins.
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
References
Preclinical Efficacy of Tigilanol Tiglate: A Technical Overview
November 2025
Introduction
Tigilanol tiglate (TT), a novel small molecule diterpene ester, is emerging as a significant advancement in intratumoral cancer therapy.[1] Developed by QBiotics Group, this therapeutic agent, also known as EBC-46, is being investigated for its potent oncolytic properties in a variety of solid tumors.[2][3] This technical guide synthesizes the core preclinical research that underpins the efficacy of tigilanol tiglate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, experimental validation, and quantitative outcomes. The document will delve into the detailed methodologies of key experiments and present a consolidated view of the efficacy data, supported by visual representations of its biological pathways and experimental workflows.
Mechanism of Action
Tigilanol tiglate's primary mechanism of action is multifaceted, initiating a rapid and localized inflammatory response, disrupting the tumor vasculature, and inducing immunogenic cell death.[4][5] A single intratumoral injection triggers a cascade of events leading to hemorrhagic necrosis of the tumor, followed by eschar formation and rapid tumor ablation. This process is largely mediated by the activation of specific isoforms of Protein Kinase C (PKC), particularly PKC-βI, -βII, -α, and -γ. The activation of PKC leads to an oxidative burst from polymorphonuclear cells and increased permeability of endothelial cell monolayers, contributing to the vascular disruption.
Recent studies have further elucidated that tigilanol tiglate acts as a lipotoxin at therapeutic doses, binding to and promoting mitochondrial and endoplasmic reticulum (ER) dysfunction. This leads to an unfolded protein response, ATP depletion, organelle swelling, caspase activation, and ultimately, a form of immunogenic cell death known as pyroptosis, which is dependent on gasdermin E. This mode of cell death promotes the release of damage-associated molecular patterns (DAMPs) such as HMGB1, ATP, and calreticulin, which can stimulate a systemic anti-tumor immune response.
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Quantitative Efficacy Data
The preclinical and veterinary clinical studies of tigilanol tiglate have demonstrated significant efficacy across various tumor models. The following tables summarize the key quantitative outcomes from these studies.
Table 1: Efficacy in Canine Mast Cell Tumors (Pivotal Field Study)
| Parameter | Result | Citation |
| Complete Response (Single Injection, Day 28) | 75% | |
| No Recurrence (Day 84) | 93% | |
| Durable Response (1 Year) | 89% of dogs with initial complete response remained tumor-free | |
| Complete Response in High-Grade Tumors (Single Dose, Day 28) | 44% |
Table 2: Dose-Response and Healing in Canine Mast Cell Tumors
| Parameter | Result | Citation |
| Complete Response (1.0 mg/mL dose, Day 21) | 90% | |
| Median Time to Wound Formation | 7 days | |
| Median Time to Complete Healing | 30 days | |
| Healing by Day 42 (Tumors <0.5 cm³) | 100% | |
| Healing by Day 84 | All but one tissue deficit healed |
Table 3: Efficacy in Preclinical Mouse Models
| Model | Outcome | Citation |
| Syngeneic and Xenograft Models | Rapid tumor ablation following a single injection | |
| Melanoma Xenograft Model | Dose-dependent tumor ablation | |
| CT-26 and B16-F10-OVA Models | Enhanced response to immune checkpoint blockade | |
| Squamous Cell Carcinoma Xenografts | Vascular disruption evident within 1 hour | |
| Xenograft Mouse Melanoma Model | No viable tumor cells recovered 4 hours post-treatment |
Table 4: Human Clinical Trial Efficacy Signals (Phase I)
| Parameter | Result | Citation |
| Complete Response | 18% (4/22 patients) | |
| Partial Response | 9% (2/22 patients) | |
| Stable Disease | 45% (10/22 patients) | |
| Abscopal Responses (Metastatic Melanoma) | Observed in 2 patients |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies of tigilanol tiglate.
In Vivo Efficacy Studies in Mouse Models
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Animal Models: Studies have utilized various mouse models, including BALB/c Foxn1nu nude mice for xenografts (e.g., MM649 human melanoma) and immunocompetent mice for syngeneic tumors (e.g., CT-26 colon carcinoma and B16-F10-OVA melanoma).
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Tumor Induction: Tumors are typically established by subcutaneous injection of cancer cells into the flank of the mice.
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Treatment: A single intratumoral injection of tigilanol tiglate is administered at varying concentrations (e.g., up to 50 µL). Control groups often receive the vehicle excipient.
-
Efficacy Assessment: Tumor volume is measured over time. Kaplan-Meier analysis is used to assess the percentage of tumors below a certain volume (e.g., 100 mm³). Overall survival is also monitored.
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Immunohistochemistry: Tumor tissues are stained for markers such as CD31 to assess vascular integrity.
Canine Mast Cell Tumor Clinical Trials
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Study Design: A randomized, controlled, investigator and owner-blinded, multi-center clinical study was conducted with client-owned dogs.
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Inclusion Criteria: Dogs with cutaneous or subcutaneous mast cell tumors were enrolled.
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Treatment: A single intratumoral injection of tigilanol tiglate was administered. The dose was characterized in a separate dose de-escalation study.
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Efficacy Endpoints: The primary endpoint was the complete response rate at Day 28. Secondary endpoints included recurrence-free interval at Day 84 and 12 months. Wound healing was also systematically assessed.
In Vitro Mechanistic Studies
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Cell Lines: A variety of cancer cell lines (e.g., MM649 melanoma, A-431 epidermoid carcinoma) and endothelial cells have been used.
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Assays:
-
Cell Viability: Assessed using methods like propidium iodide staining and flow cytometry.
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PKC Activation: Measured by observing cellular responses in the presence and absence of PKC inhibitors like bisindolylmaleimide-1.
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Immunogenic Cell Death Markers: Assessed through assays for ATP release (luciferase assays), HMGB1 release (ELISA), and calreticulin externalization (flow cytometry).
-
Microscopy: Used to observe cellular morphology changes, organelle swelling, and membrane disruption.
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Conclusion
The preclinical data for tigilanol tiglate provides a robust foundation for its clinical development. The consistent and potent anti-tumor activity observed in both murine models and veterinary clinical settings is compelling. The elucidation of its dual mechanism, involving direct oncolysis through vascular disruption and the induction of an immunogenic cell death program, positions it as a promising agent for monotherapy and in combination with immunotherapies. The detailed experimental protocols and quantitative efficacy data summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and build upon the existing knowledge of this novel oncolytic agent. As tigilanol tiglate progresses through human clinical trials for indications such as soft tissue sarcoma and head and neck cancer, the insights from this preclinical research will be invaluable.
References
The Role of Anticancer Agent EBC-46 (Tigilanol Tiglate) in Inducing Immunogenic Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anticancer agent EBC-46, also known as tigilanol tiglate, is a novel small molecule activator of protein kinase C (PKC) that has demonstrated potent antitumor activity in both preclinical and clinical settings. Administered intratumorally, EBC-46 induces rapid and localized hemorrhagic necrosis of solid tumors. A growing body of evidence indicates that its mechanism of action extends beyond direct cytotoxicity and vascular disruption to include the induction of immunogenic cell death (ICD). This process transforms dying cancer cells into a vaccine, stimulating a robust and durable anti-tumor immune response. This technical guide provides an in-depth overview of EBC-46, its mechanism of action with a focus on ICD, quantitative efficacy data, detailed experimental protocols for assessing its effects, and visualizations of the key signaling pathways involved.
Introduction to EBC-46 (Tigilanol Tiglate)
EBC-46 is a diterpene ester derived from the seeds of the blushwood tree (Fontainea picrosperma), found in the rainforests of North Queensland, Australia. It is being developed as a local treatment for a variety of solid tumors.[1][2] The primary mechanism of action of EBC-46 is the activation of protein kinase C (PKC) isoforms, leading to a cascade of events that result in rapid tumor destruction.[3][4]
Mechanism of Action: From PKC Activation to Immunogenic Cell Death
The anticancer effects of EBC-46 are multifactorial, initiated by the activation of specific PKC isoforms. This triggers a localized inflammatory response, disruption of the tumor vasculature, and direct killing of tumor cells.[5] More recent studies have elucidated a crucial aspect of its efficacy: the induction of immunogenic cell death (ICD).
Protein Kinase C (PKC) Activation
EBC-46 is a potent activator of several PKC isoforms, particularly PKC-βI, -βII, -α, and -γ. Activation of PKC in endothelial cells lining the tumor blood vessels leads to increased vascular permeability and subsequent vascular disruption, causing hemorrhagic necrosis of the tumor. Simultaneously, PKC activation in cancer cells contributes to their direct demise.
Induction of Endoplasmic Reticulum (ER) Stress
Recent evidence suggests that tigilanol tiglate acts as a lipotoxin, promoting mitochondrial and endoplasmic reticulum (ER) dysfunction. This leads to the unfolded protein response (UPR) or ER stress, a state of cellular distress that can trigger apoptosis or other forms of programmed cell death.
Caspase/Gasdermin E-Dependent Pyroptosis and ICD
A key finding is that EBC-46 induces a specific form of programmed cell death called pyroptosis in endothelial and cancer cells. This process is dependent on the activation of caspases and the subsequent cleavage of Gasdermin E (GSDME). Cleaved GSDME forms pores in the cell membrane, leading to cell swelling, lysis, and the release of cellular contents, including damage-associated molecular patterns (DAMPs). The release of DAMPs is a hallmark of ICD.
The key hallmarks of ICD induced by EBC-46 include:
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Calreticulin (CRT) Exposure: The translocation of CRT from the ER lumen to the cell surface, where it acts as an "eat-me" signal for dendritic cells (DCs).
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ATP Secretion: The release of adenosine triphosphate (ATP) into the extracellular space, which acts as a "find-me" signal to attract antigen-presenting cells.
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High Mobility Group Box 1 (HMGB1) Release: The passive release of the nuclear protein HMGB1 from the dying cells, which signals danger to the immune system and promotes DC maturation.
These DAMPs work in concert to recruit and activate DCs, which then take up tumor antigens from the dead cancer cells and present them to T cells, leading to the generation of a tumor-specific adaptive immune response.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of EBC-46 (Tigilanol Tiglate) from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of EBC-46
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC803 | Gastric Cancer | 0.986 | TargetMol |
| B16-F0 | Melanoma | ~17.5 (LD50) | |
| SK-MEL-28 | Melanoma | ~17.5 (LD50) |
Note: The original study for B16-F0 and SK-MEL-28 reported the LD50 value for PMA, and stated EBC-46 was threefold less potent in vitro.
Table 2: In Vivo Antitumor Efficacy of Intratumoral EBC-46
| Tumor Model | Treatment | Outcome | Reference |
| B16-F0 Melanoma (mice) | Single 50 nmol injection | Significant extension of time to euthanasia; >70% total cure | |
| Canine Mast Cell Tumors | 1.0 mg/mL intratumoral injection | 90% Complete Response | |
| Canine Mast Cell Tumors | Single treatment | 75% Complete Response at 28 days | |
| Various Human Solid Tumors (Phase I) | 0.06 to 3.60 mg/m² | 18% Complete Response, 9% Partial Response, 45% Stable Disease |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the immunogenic cell death induced by EBC-46.
Calreticulin (CRT) Exposure Assay by Flow Cytometry
Principle: This assay quantifies the amount of CRT exposed on the surface of dying cells, a key "eat-me" signal in ICD.
Protocol:
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Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with EBC-46 at various concentrations and for different time points. Include positive (e.g., doxorubicin) and negative (vehicle) controls.
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific antibody binding.
-
Incubate the cells with a primary antibody specific for calreticulin (e.g., rabbit anti-CRT) for 30-60 minutes on ice.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in a solution containing a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a viability dye (e.g., DAPI or Propidium Iodide) for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the live cell population (negative for the viability dye).
-
Quantify the percentage of CRT-positive cells within the live cell gate.
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Extracellular ATP Release Assay
Principle: This assay measures the amount of ATP released into the cell culture supernatant, which acts as a "find-me" signal for immune cells.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with EBC-46 as described above.
-
Supernatant Collection: At the desired time points, carefully collect the cell culture supernatant without disturbing the cells.
-
ATP Quantification:
-
Use a commercially available bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®).
-
Add the ATP reagent to the collected supernatant in a luminometer-compatible plate.
-
Incubate for the time specified in the kit's protocol to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the concentration of ATP in the samples based on the standard curve.
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HMGB1 Release Assay by ELISA
Principle: This assay quantifies the concentration of HMGB1 released into the cell culture medium, a key danger signal in ICD.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with EBC-46 as previously described.
-
Supernatant Collection: Collect the cell culture supernatant at various time points post-treatment.
-
ELISA Procedure:
-
Use a commercially available HMGB1 ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for HMGB1 and incubate overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and HMGB1 standards to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add the enzyme substrate and incubate until a color change is observed.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the HMGB1 standards.
-
Determine the concentration of HMGB1 in the samples from the standard curve.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in EBC-46-induced immunogenic cell death.
Conclusion
EBC-46 (tigilanol tiglate) is a promising anticancer agent with a unique multi-pronged mechanism of action. Its ability to induce immunogenic cell death through a caspase/gasdermin E-dependent pyroptotic pathway is a key contributor to its efficacy. By transforming the tumor into an in situ vaccine, EBC-46 not only causes local tumor destruction but also has the potential to induce a systemic, long-lasting anti-tumor immune response. This technical guide provides a comprehensive overview of the current understanding of EBC-46, offering valuable data and methodologies for researchers and drug development professionals in the field of oncology and immunotherapy. Further investigation into the nuances of its interaction with the immune system will likely uncover additional therapeutic opportunities.
References
The Treasure Within: A Technical Guide to Unlocking Novel Anticancer Agents from Natural Products
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has increasingly turned towards the vast and intricate chemical diversity of the natural world. For centuries, natural products have been a cornerstone of traditional medicine, and in the modern era of drug discovery, they continue to be a prolific source of lead compounds for oncology. This technical guide provides an in-depth exploration of the core principles and methodologies involved in the discovery and preclinical evaluation of anticancer agents derived from natural sources. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in this critical field of study.
Major Classes of Anticancer Natural Products and Their Mechanisms of Action
Natural products with anticancer activity are structurally diverse and are broadly categorized into several major classes. These compounds exert their effects by modulating a variety of cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
1.1. Alkaloids: These nitrogen-containing compounds are renowned for their potent biological activities. Prominent examples include the vinca alkaloids (vinblastine and vincristine) isolated from the Madagascar periwinkle (Catharanthus roseus) and paclitaxel (Taxol®), a diterpenoid alkaloid from the Pacific yew tree (Taxus brevifolia).[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division, leading to mitotic arrest and subsequent apoptosis.[1][2][3][4]
1.2. Polyphenols: This large and diverse group of compounds, which includes flavonoids, phenolic acids, and stilbenes, is abundant in fruits, vegetables, and other plant sources. Curcumin , from turmeric, and resveratrol , found in grapes, are well-studied polyphenols with demonstrated anticancer properties. They influence multiple signaling pathways, including those involved in inflammation (NF-κB), cell survival (PI3K/Akt), and proliferation (MAPK), and can induce apoptosis and inhibit angiogenesis.
1.3. Terpenoids: This class of compounds is characterized by a structure built from isoprene units. Artemisinin and its derivatives, originally discovered as antimalarial agents, have also shown significant anticancer activity. Other notable examples include the triterpenoid betulinic acid . Their mechanisms are varied and can include the induction of apoptosis and the inhibition of cell proliferation.
1.4. Saponins: These glycosides, found in a wide variety of plants, have demonstrated cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include membrane permeabilization and the induction of apoptosis through both intrinsic and extrinsic pathways.
Quantitative Analysis of Anticancer Activity
The initial screening and evaluation of natural products for anticancer potential heavily rely on quantitative in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following tables summarize the IC50 values for representative natural products from different classes against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Selected Alkaloids against Various Cancer Cell Lines
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Paclitaxel | A549 (Lung) | >25 µM (24h) | |
| Vinblastine | HCT-116 (Colon) | 6.3 nM | |
| Dauricine | HCT-116 (Colon) | N/A | |
| Antofine | HCT-116 (Colon) | 6.3 nM | |
| Tabercorine A | SW-480 (Colon) | 9.24 µM |
Table 2: Cytotoxicity of Selected Polyphenols against Various Cancer Cell Lines
| Polyphenol | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin | MDA-MB-231 (Breast) | 23.29 µM (24h), 18.62 µM (48h) | |
| Curcumin | MCF-7 (Breast) | 19.85 µM (24h), 11.21 µM (48h) | |
| Resveratrol | MDA-MB-231 (Breast) | 144 µM (24h) | |
| Gallic Acid | PC3 (Prostate) | 98.6 µM | |
| Quercetin | A431 (Cervix) | >10 µM (24h) |
Table 3: Cytotoxicity of Selected Terpenoids against Prostate Cancer Cell Lines
| Terpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Nummularic Acid | DU145 (Prostate) | 21.18 ± 3.43 (72h) | |
| Nummularic Acid | PC3 (Prostate) | 24.21 ± 3.38 (72h) | |
| α-pinene | PC-3 (Prostate) | N/A | |
| (E)-stigmasta-24(28)-en-3,6-dione | DU145 (Prostate) | 31.27 ± 1.50 | |
| (E)-stigmasta-24(28)-en-3,6-dione | PC3 (Prostate) | 40.59 ± 3.10 | |
| (E)-stigmasta-24(28)-en-3,6-dione | LNCaP (Prostate) | 19.80 ± 3.84 |
Table 4: Cytotoxicity of Selected Saponins against Various Cancer Cell Lines
| Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | A549 (Lung) | 21.9 ± 0.05 | |
| Ursolic Acid | HeLa (Cervical) | 11.2 ± 0.05 | |
| Ursolic Acid | HepG2 (Liver) | 104.2 ± 0.05 | |
| Oleanolic Acid | A549 (Lung) | 98.9 ± 0.05 | |
| Oleanolic Acid | HeLa (Cervical) | 83.6 ± 0.05 | |
| Oleanolic Acid | HepG2 (Liver) | 408.3 ± 0.05 | |
| Hederagenin | A549 (Lung) | 78.4 ± 0.05 | |
| Hederagenin | HeLa (Cervical) | 56.4 ± 0.05 | |
| Hederagenin | HepG2 (Liver) | 40.4 ± 0.05 |
Experimental Protocols
The discovery and validation of anticancer agents from natural products involve a series of well-defined experimental procedures. This section provides detailed methodologies for the extraction, purification, and in vitro cytotoxicity assessment of these compounds.
3.1. Extraction and Purification of Natural Products
The initial step in isolating bioactive compounds is the extraction from the raw plant or microbial material. The choice of solvent and extraction method is critical and depends on the polarity and stability of the target compounds.
3.1.1. General Protocol for Flavonoid Extraction
-
Sample Preparation: The plant material (e.g., leaves, flowers) is air-dried and ground into a coarse powder to increase the surface area for extraction.
-
Maceration: The powdered plant material is soaked in a suitable solvent, typically 70% ethanol or methanol, in a sealed container at room temperature. The mixture is periodically agitated for a period of 2 to 72 hours.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Purification: Individual flavonoids are purified from the enriched fractions using chromatographic techniques such as column chromatography (using silica gel or Sephadex) and preparative High-Performance Liquid Chromatography (HPLC).
3.1.2. General Protocol for Alkaloid Extraction
-
Sample Preparation: The plant material is dried and pulverized.
-
Acid-Base Extraction:
-
The powdered material is first moistened with an alkaline solution (e.g., ammonia) to liberate the free alkaloid bases.
-
The free bases are then extracted with an organic solvent such as chloroform or ether.
-
The organic extract is then treated with an acidic solution (e.g., dilute sulfuric acid) to convert the alkaloids into their salt forms, which are soluble in the aqueous layer.
-
The aqueous layer is then separated, made alkaline again to precipitate the free alkaloid bases, which are then re-extracted with an organic solvent.
-
-
Purification: The crude alkaloid extract is purified using chromatographic methods, including column chromatography and preparative HPLC, to isolate individual alkaloids.
3.2. In Vitro Cytotoxicity Assays
These assays are fundamental for determining the anticancer activity of the isolated compounds. The MTT and SRB assays are two of the most commonly used colorimetric methods.
3.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the natural product extract or purified compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
3.2.2. Sulforhodamine B (SRB) Assay Protocol
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed five times with slow-running tap water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing the plates four times with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The percentage of cell growth is calculated relative to the control cells.
Key Signaling Pathways and Experimental Workflows
The anticancer activity of natural products is often attributed to their ability to modulate specific signaling pathways that are dysregulated in cancer cells. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by prominent anticancer natural products.
Caption: Experimental workflow for the discovery of anticancer agents from natural products.
Caption: Mechanism of action of Vinca Alkaloids.
Caption: Signaling pathway of Paclitaxel-induced apoptosis.
References
An In-depth Technical Guide to the Oncolytic Properties of Pelareorep
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pelareorep (formerly known as REOLYSIN®) is a first-in-class, intravenously delivered, non-pathogenic oncolytic virus.[1] It is an unmodified, proprietary formulation of the Reovirus Type 3 Dearing strain that has demonstrated promising anti-cancer activity in a range of solid tumors and hematologic malignancies.[2] Pelareorep's primary mechanism of action is multifaceted, combining direct, selective oncolysis of tumor cells with the induction of both innate and adaptive anti-tumor immune responses.[3][4] This agent selectively replicates in cancer cells with an activated RAS signaling pathway, a common mutation in many cancers, leading to tumor cell lysis and the release of tumor-associated antigens.[3] This process effectively transforms immunologically "cold" tumors into "hot" phenotypes, making them more susceptible to immune-mediated destruction and synergistic with other cancer therapies such as chemotherapy and immune checkpoint inhibitors. Clinical data has shown encouraging results in difficult-to-treat cancers, including metastatic pancreatic ductal adenocarcinoma (mPDAC) and hormone receptor-positive/HER2-negative (HR+/HER2–) metastatic breast cancer.
Mechanism of Action
Pelareorep exerts its oncolytic effects through a coordinated, three-pronged mechanism:
-
2.1 Direct Tumor Lysis: Pelareorep demonstrates a natural tropism for and preferentially replicates within cells that have an activated RAS signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to a cellular environment that is permissive for reovirus replication. In contrast, normal cells with an inactive RAS pathway are resistant to the virus. Upon infection of a cancer cell, Pelareorep replicates, leading to the assembly of new viral progeny and eventual lysis of the host cell, releasing virions to infect adjacent cancer cells.
-
2.2 Innate Immune Response Activation: The replication of Pelareorep within tumor cells produces double-stranded RNA (dsRNA), a potent immune stimulant. This triggers a cascade of inflammatory cytokines and chemokines, which recruits and activates components of the innate immune system, such as Natural Killer (NK) cells, to recognize and attack the cancer cells.
-
2.3 Adaptive Immune Response Induction: The oncolysis-mediated release of viral antigens and tumor-associated antigens (TAAs) initiates a powerful adaptive immune response. Antigen-presenting cells (APCs), such as dendritic cells, take up these antigens and present them to T-cells. This process educates and activates tumor-specific cytotoxic T-lymphocytes (CTLs), which can then systemically target and destroy cancer cells, leading to a durable anti-tumor effect and long-term immune surveillance. This "in situ vaccination" effect is critical for Pelareorep's ability to turn immunologically "cold" tumors "hot," characterized by increased T-cell infiltration and upregulation of immune checkpoints like PD-L1.
Quantitative Data from Clinical Trials
Pelareorep has been evaluated in numerous clinical trials across a variety of cancers, often in combination with standard-of-care therapies. The following tables summarize key efficacy data.
Table 1: Efficacy of Pelareorep in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)
| Clinical Trial | Treatment Arm | N | Objective Response Rate (ORR) | Median Overall Survival (OS) | 1-Year OS Rate | 2-Year OS Rate | Citation(s) |
|---|---|---|---|---|---|---|---|
| REO 017 | Pelareorep + Gemcitabine | 34 | - | 10.2 months | 45% | 24% | |
| NCI 8601 | Pelareorep + Paclitaxel/Carboplatin | - | - | - | 34% | 20% | |
| GOBLET (Cohort 1) | Pelareorep + Atezolizumab + Gemcitabine/Nab-paclitaxel | 13 | 62% | - | 45% | - |
| Pooled Data | Pelareorep Combinations | >100 | - | - | - | 21.9% | |
Table 2: Efficacy of Pelareorep in Metastatic Breast Cancer (HR+/HER2–)
| Clinical Trial | Treatment Arm | N | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation(s) |
|---|---|---|---|---|---|
| IND.213 | Pelareorep + Paclitaxel | - | - | 21.0 months | |
| Paclitaxel Alone | - | - | 10.8 months | ||
| BRACELET-1 | Pelareorep + Paclitaxel | - | 12.1 months | ~32.1 months (est.) |
| | Paclitaxel Alone | - | 6.4 months | 18.2 months | |
Table 3: Efficacy of Pelareorep in Other Solid Tumors
| Cancer Type | Clinical Trial | Treatment Arm | Median PFS | Median OS | Disease Control Rate | Citation(s) |
|---|---|---|---|---|---|---|
| Malignant Melanoma | Phase II | Pelareorep + Carboplatin/Paclitaxel | 5.2 months | 10.9 months | 85% |
| Metastatic Colorectal Cancer (KRAS mutant) | REO 022 | Pelareorep + FOLFIRI/Bevacizumab | 16.6 months | 27.0 months | - | |
Key Experimental Protocols
The evaluation of oncolytic viruses like Pelareorep involves a series of standardized in vitro and in vivo assays to characterize their efficacy and mechanism of action.
4.1 In Vitro Cytopathic Effect Assay
-
Objective: To determine the lytic capability of Pelareorep on a panel of cancer cell lines and to establish its selectivity for cancer cells over normal cells.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., pancreatic, breast) and normal control cells are seeded into 96-well plates and allowed to adhere overnight.
-
Viral Infection: Cells are infected with serial dilutions of Pelareorep to achieve a range of Multiplicity of Infection (MOI) values. Uninfected cells serve as a control.
-
Incubation: Plates are incubated for a period of 24 to 96 hours to allow for viral replication and cell lysis.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay measuring ATP content. Real-time cell analysis systems can also be used for continuous monitoring.
-
Data Analysis: The percentage of cell viability is plotted against the MOI, and the 50% inhibitory concentration (IC50) is calculated to determine the potency of the virus.
-
4.2 In Vivo Tumor Xenograft/Syngeneic Model Study
-
Objective: To evaluate the anti-tumor efficacy of Pelareorep, both as a monotherapy and in combination with other agents, in a living organism.
-
Methodology:
-
Tumor Implantation: Immunocompromised mice (for human xenografts) or immunocompetent mice (for syngeneic models) are subcutaneously inoculated with a suspension of cancer cells.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, Pelareorep alone, chemotherapy alone, combination therapy). Pelareorep is typically administered intravenously.
-
Tumor Measurement: Tumor volume is measured bi-weekly using digital calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., histology, immunohistochemistry, viral titration).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the anti-tumor efficacy between treatment arms.
-
4.3 Immunohistochemistry (IHC) for Immune Infiltration
-
Objective: To visualize and quantify changes in the tumor microenvironment, particularly the infiltration of immune cells, following Pelareorep treatment.
-
Methodology:
-
Tissue Preparation: Excised tumors from in vivo studies are fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections (4-5 µm) of the tumor tissue are cut and mounted on microscope slides.
-
Staining: Slides undergo deparaffinization, rehydration, and antigen retrieval. They are then incubated with primary antibodies specific for immune cell markers (e.g., CD8 for cytotoxic T-cells, PD-L1 for the immune checkpoint).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogen are used to visualize the target protein.
-
Imaging and Analysis: Slides are imaged using a microscope, and the density of positive cells is quantified using image analysis software.
-
Synergistic Combinations
A key feature of Pelareorep's therapeutic potential is its ability to synergize with other oncology treatments. By inducing an immunologically "hot" tumor microenvironment, it can enhance the efficacy of therapies that rely on a competent immune system.
-
Chemotherapy: Chemotherapeutic agents can enhance Pelareorep's efficacy by inducing immunogenic cell death and potentially attenuating the anti-viral antibody response, allowing for more robust viral replication.
-
Immune Checkpoint Inhibitors (ICIs): Pelareorep-induced upregulation of PD-L1 on tumor cells creates a prime opportunity for combination with anti-PD-1/PD-L1 antibodies. Pelareorep primes the tumor for an immune attack, while ICIs release the "brakes" on the responding T-cells, leading to a more potent and durable anti-tumor response.
-
Targeted Therapies: Pelareorep's mechanism is also being explored in combination with other targeted agents like PARP inhibitors and CDK4/6 inhibitors.
Conclusion
Pelareorep is a promising immunotherapeutic agent with a well-defined, multi-pronged mechanism of action. Its ability to selectively kill cancer cells, activate both the innate and adaptive immune systems, and remodel the tumor microenvironment makes it a versatile platform for cancer therapy. The quantitative data from numerous clinical trials, particularly in hard-to-treat malignancies, underscores its potential. Future research and ongoing registration-enabling studies will further elucidate the optimal use of Pelareorep, both as a monotherapy and as a synergistic partner for a wide range of anti-cancer treatments, with the goal of improving outcomes for patients with advanced cancers.
References
In-Depth Technical Guide: Early-Stage Research into Anticancer Agent 46 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Anticancer agent 46," identified as 2-(1-(5-chloro-2-hydroxyphenyl)vinyl)-N-phenylhydrazine-1-carbothioamide, is an emerging molecule of interest in oncology research. This technical guide provides a comprehensive overview of the foundational, publicly available data on this compound and its analogs. It details its chemical properties, initial cytotoxic and apoptotic activities, and outlines established experimental protocols relevant to its preclinical evaluation. This document aims to serve as a core resource for researchers initiating or advancing studies on this class of compounds.
Introduction to this compound
"this compound," also cataloged as compound 2b, is a synthetic molecule with the IUPAC name 2-(1-(5-chloro-2-hydroxyphenyl)vinyl)-N-phenylhydrazine-1-carbothioamide. Its chemical formula is C15H14ClN3OS, and it is registered under CAS number 2426686-17-9. Preliminary investigations have highlighted its potential as a selective anticancer agent, demonstrating cytotoxic effects against cancer cells and the ability to induce programmed cell death, or apoptosis.[1] Notably, early data suggests it exhibits low toxicity towards healthy, activated human blood lymphocytes, indicating a potential therapeutic window.[1]
Core Chemical and Biological Data
The primary quantitative data available for "this compound" centers on its in vitro cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a cytotoxic compound.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MGC803 (Human gastric cancer) | 0.986 | MedChemExpress |
Postulated Mechanism of Action: Induction of Apoptosis
"this compound" is reported to exert its anticancer effects through the induction of apoptosis.[1] Apoptosis is a regulated process of cell death essential for normal tissue homeostasis; its dysregulation is a hallmark of cancer. The process can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.
While the specific signaling pathway modulated by "this compound" has not been detailed in the available literature, a generalized model of apoptosis is presented below.
Experimental Protocols
The following are detailed, standardized protocols for the initial in vitro evaluation of "this compound" and its analogs. These protocols are based on established methodologies in anticancer drug discovery.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which the agent inhibits cancer cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., MGC803, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
"this compound" or analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
"this compound" or analog
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines
-
"this compound" or analog
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
-
Future Directions and Conclusion
The initial data on "this compound" are promising, suggesting it is a potent and selective cytotoxic agent. However, comprehensive research is required to fully elucidate its therapeutic potential. Key future research directions should include:
-
Synthesis of Analogs: A systematic structure-activity relationship (SAR) study through the synthesis of analogs is crucial to optimize potency, selectivity, and pharmacokinetic properties.
-
Broad-Spectrum Cytotoxicity Screening: Evaluation against a diverse panel of cancer cell lines is necessary to determine its spectrum of activity.
-
Mechanism of Action Studies: Detailed investigation into the specific apoptotic signaling pathways modulated by "this compound" is required. This includes examining the expression levels of key proteins such as caspases, Bcl-2 family members, and p53.
-
Cell Cycle Arrest Analysis: In-depth studies to determine if the compound induces arrest at specific phases of the cell cycle.
-
In Vivo Efficacy Studies: Promising analogs should be advanced to preclinical animal models to evaluate their in vivo efficacy and safety.
This technical guide serves as a foundational document for researchers working on "this compound" and its analogs. By providing the known data and standardized protocols, it aims to facilitate further investigation into this potentially valuable class of anticancer compounds.
References
Methodological & Application
"Anticancer agent 46" synthesis and purification techniques
As the designation "Anticancer agent 46" is not unique and has been used to refer to different chemical entities in scientific literature, this document provides detailed application notes and protocols for two distinct compounds identified under this name: EBC-46 (Tigilanol Tiglate) , a diterpene ester, and a silibinin-derivative (compound 2h) , a flavonoid derivative.
Part 1: EBC-46 (Tigilanol Tiglate)
Application Notes
Compound Identification: EBC-46, also known as Tigilanol Tiglate, is a potent protein kinase C (PKC) activator.[1][2][3] It is a diterpenoid natural product isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1][4] A practical semi-synthesis from the more abundant plant-derived compound phorbol has been developed to ensure a sustainable supply.
Mechanism of Action: Tigilanol Tiglate's anticancer activity stems from its isoform-selective activation of Protein Kinase C (PKC). Intratumoral injection of EBC-46 leads to a rapid and localized inflammatory response, disruption of tumor vasculature, and direct oncolysis, resulting in hemorrhagic necrosis of the tumor. This process also induces immunogenic cell death, which can lead to systemic anti-tumor immune responses. The activation of specific PKC isoforms, particularly PKC-β, is crucial for its therapeutic effect.
Quantitative Data Summary
| Parameter | Value | Reference |
| Natural Source | Fontainea picrosperma | |
| Semi-synthesis Starting Material | Phorbol (from Croton tiglium seeds) | |
| Semi-synthesis Steps | 12 | |
| Overall Yield (Semi-synthesis) | 12% |
Experimental Protocols
Semi-synthesis of EBC-46 (Tigilanol Tiglate) from Phorbol
This protocol is based on the work of the Wender lab at Stanford University. The synthesis is a 12-step process starting from phorbol, which is extracted from the seeds of Croton tiglium. The key challenge in the synthesis is the specific oxidation pattern of the B-ring to create the 5β-hydroxy-6α,7α-epoxy functionality.
A detailed, step-by-step protocol for the multi-gram scale synthesis is proprietary and has been outlined in scientific publications. The following is a generalized workflow based on published information.
-
Extraction of Phorbol: Phorbol is extracted from Croton tiglium seeds. This involves grinding the seeds and performing a solvent extraction, followed by hydrolysis of the phorbol esters to yield phorbol.
-
Multi-step Synthesis: The synthesis proceeds through a 12-step sequence involving protection, oxidation, and esterification reactions to build the complex structure of Tigilanol Tiglate.
-
Purification: Purification of the final compound and intermediates is achieved through chromatographic techniques. The original extraction from the natural source requires multiple chromatographic purifications.
Visualizations
Caption: Signaling pathway of EBC-46 (Tigilanol Tiglate).
Caption: Semi-synthesis workflow for EBC-46.
Part 2: this compound (Compound 2h)
Application Notes
Compound Identification: "this compound" has also been used to identify compound 2h , a novel derivative of silibinin bearing a carbamate group. Silibinin is a natural flavonolignan extracted from the seeds of the milk thistle plant, Silybum marianum.
Mechanism of Action: The precise mechanism of action for compound 2h is under investigation. However, molecular docking studies suggest that it may act as an inhibitor of Hsp90 (Heat shock protein 90), which is a chaperone protein involved in the stability and function of many oncoproteins.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Silibinin | |
| Synthetic Reaction | Carbamate formation | |
| Yield of Compound 2h | Not explicitly stated for 2h, but yields for analogous compounds (2a-i) range from 10.8–52.8% | |
| IC50 (MCF-7 cells) | 2.08 µM |
Experimental Protocols
Synthesis of Compound 2h (A Silibinin Carbamate Derivative)
This protocol is adapted from the publication by Wu Q, et al. in Medical Chemistry Research (2022).
Materials:
-
Silibinin
-
Appropriate carbamyl chloride (for 2h, this would be 4-fluorophenylcarbamoyl chloride)
-
N,N-diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane/Methanol)
Procedure:
-
To a solution of silibinin (1.0 eq) in anhydrous THF, add DIPEA (2.0 eq) and DMAP (0.2 eq).
-
Add the specific carbamyl chloride (1.05 eq) to the mixture.
-
Stir the reaction mixture at 25 °C under a nitrogen atmosphere for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the final compound.
Visualizations
Caption: Synthesis workflow for Compound 2h.
References
- 1. Synthesis and evaluation of novel tiglianes for PKC-related therapeutic indications | Stanford Digital Repository [purl.stanford.edu]
- 2. Synthesis of EBC-46 (tigilanol tiglate) and Analogs for Treatment of Cancer and Other PKC-related Diseases | Explore Technologies [techfinder.stanford.edu]
- 3. The Wender Group - Publications [web.stanford.edu]
- 4. Tigilanol tiglate - Wikipedia [en.wikipedia.org]
Protocol for In Vitro Testing of Tigilanol Tiglate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigilanol tiglate, a novel small molecule diterpene ester, is a potent activator of protein kinase C (PKC). It is under development as an intratumoral treatment for various solid tumors. The in vitro evaluation of tigilanol tiglate is crucial for understanding its mechanism of action and determining its potential as an anti-cancer agent. This document provides detailed protocols for key in vitro assays to assess the efficacy and mode of action of tigilanol tiglate.
Tigilanol tiglate's mechanism of action is multifactorial, leading to rapid tumor cell death and vascular disruption. In vitro studies have shown that it induces immunogenic cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs). This process involves a caspase/gasdermin E-dependent pyroptotic pathway, initiated by mitochondrial and endoplasmic reticulum (ER) dysfunction.
Data Presentation
| Cell Line(s) | Assay | Effective Concentration | Observed Effect | Reference |
| MM649, A-431 | DAMPs Release | 300-500 µM | Release of HMGB1 and ATP, and calreticulin externalization. | |
| H357 | Secretome Profiling | 1 µg/mL | Altered c-met phosphorylation and cell surface protein expression. | |
| HeLa, MM649, A-431 | NF-κB Luciferase Reporter Assay | 50–100 µM | Upregulation of NF-κB mediated transcription in HeLa cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the dose-dependent effect of tigilanol tiglate on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MM649 melanoma, A-431 squamous cell carcinoma, CT-26 colon carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Tigilanol tiglate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of tigilanol tiglate in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted tigilanol tiglate solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells following treatment with tigilanol tiglate.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Tigilanol tiglate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of tigilanol tiglate for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Immunogenic Cell Death (ICD) Marker Assays
This assay quantifies the release of ATP, a key DAMP, from cells undergoing ICD.
Materials:
-
Cancer cell lines
-
Tigilanol tiglate
-
ATP measurement kit (e.g., luciferase-based assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with tigilanol tiglate at the desired concentrations and time points.
-
Collect the cell culture supernatant.
-
Measure the ATP concentration in the supernatant according to the manufacturer's instructions for the ATP measurement kit.
-
Record the luminescence using a luminometer.
This assay measures the release of the cytosolic enzyme LDH, an indicator of plasma membrane damage and necrotic cell death.
Materials:
-
Cancer cell lines
-
Tigilanol tiglate
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with tigilanol tiglate.
-
Collect the cell culture supernatant.
-
Measure LDH activity in the supernatant according to the manufacturer's protocol.
-
Measure the absorbance at the specified wavelength using a plate reader.
This flow cytometry assay detects the translocation of CRT from the ER to the cell surface, a hallmark of ICD.
Materials:
-
Cancer cell lines
-
Tigilanol tiglate
-
Anti-calreticulin antibody (conjugated to a fluorophore)
-
Flow cytometer
Procedure:
-
Treat cells with tigilanol tiglate.
-
Harvest and wash the cells.
-
Stain the cells with the fluorescently labeled anti-calreticulin antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.
This ELISA-based assay measures the passive release of the nuclear protein HMGB1 into the extracellular space.
Materials:
-
Cancer cell lines
-
Tigilanol tiglate
-
HMGB1 ELISA kit
-
Plate reader
Procedure:
-
Treat cells with tigilanol tiglate.
-
Collect the cell culture supernatant.
-
Measure the concentration of HMGB1 in the supernatant using the ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
Visualization of Pathways and Workflows
Tigilanol Tiglate Signaling Pathway
Caption: Signaling pathway of Tigilanol Tiglate leading to immunogenic cell death.
Experimental Workflow for In Vitro Testing
Caption: General workflow for the in vitro evaluation of Tigilanol Tiglate.
Application Notes and Protocols for the Administration of Anticancer Agent 46 (Tigilanol Tiglate/EBC-46) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vivo administration of Anticancer Agent 46, also known as tigilanol tiglate or EBC-46. This novel small molecule is a potent activator of Protein Kinase C (PKC) and has demonstrated significant anticancer effects in various preclinical animal models through a unique mechanism of action involving rapid tumor vascular disruption and induction of hemorrhagic necrosis.[1][2]
Mechanism of Action
Tigilanol tiglate functions as a targeted activator of a specific subset of Protein Kinase C (PKC) isoforms, including PKC-α, -βI, -βII, and -γ.[1][2] Upon intratumoral injection, this activation initiates a signaling cascade that leads to increased permeability of the tumor vasculature, ultimately causing the disruption of tumor blood vessels.[1] This is followed by rapid, localized inflammation and hemorrhagic necrosis, resulting in the ablation of the solid tumor. Studies have shown that no viable tumor cells are evident as early as four hours after injection. The efficacy of tigilanol tiglate is dependent on this PKC activation, as co-injection with a PKC inhibitor reduces its therapeutic effect.
Data Presentation
Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors
| Treatment Group | Number of Dogs | Complete Response (Day 28) | Complete Response (After Retreatment) | Reference |
| Tigilanol Tiglate | 81 | 75% | 88% | |
| Control | 42 | 5% | N/A |
In Vivo Efficacy of Tigilanol Tiglate in Murine Xenograft Models
| Tumor Model | Mouse Strain | Treatment Dose | Outcome | Reference |
| SK-MEL-28 (Melanoma) | BALB/c Foxn1nu | 50 nmol (~30 µg) | Significant tumor growth inhibition | |
| FaDu (Head and Neck) | BALB/c Foxn1nu | 50 nmol (~30 µg) | Rapid tumor ablation | |
| B16-F0 (Melanoma) | C57BL/6J | 50 nmol (~30 µg) | Significant survival benefit | |
| SCC-15 (Head and Neck) | BALB/c Foxn1nu | 30 µg | Tumor growth inhibition |
Experimental Protocols
Protocol 1: Administration of Tigilanol Tiglate in a Murine Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft in immunodeficient mice and subsequent treatment with a single intratumoral injection of tigilanol tiglate.
Materials:
-
Human tumor cell line (e.g., SK-MEL-28, FaDu)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-8 week old immunodeficient mice (e.g., BALB/c Foxn1nu)
-
Tigilanol tiglate (EBC-46)
-
Vehicle solution (e.g., 20% propylene glycol in sterile water)
-
1 mL syringes with 27-30 gauge needles
-
Calipers
-
Anesthetic for animal procedures
Procedure:
-
Cell Culture: Culture the chosen human tumor cell line according to standard protocols to achieve 80-90% confluency.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash with PBS.
-
Perform a cell count and resuspend the cell pellet in sterile PBS or culture medium at a concentration of 2 x 107 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (2 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The formula (Length x Width²)/2 can be used to estimate tumor volume.
-
Allow tumors to reach an average volume of approximately 100 mm³ before initiating treatment.
-
-
Preparation of Tigilanol Tiglate Formulation:
-
Prepare a stock solution of tigilanol tiglate in the vehicle (e.g., 20% propylene glycol in sterile water). A typical dose for mice is 30-50 nmol per tumor.
-
For a 50 nmol dose, this corresponds to approximately 30 µg of tigilanol tiglate.
-
-
Intratumoral Administration:
-
Randomize mice into treatment and control (vehicle) groups.
-
Anesthetize the mice.
-
Using a 1 mL syringe with a fine gauge needle, inject 50 µL of the tigilanol tiglate formulation or vehicle directly into the center of the tumor.
-
-
Post-Treatment Monitoring and Endpoint:
-
Monitor the mice daily for the first week and then 2-3 times per week.
-
Record tumor volume, body weight, and any signs of toxicity or adverse effects.
-
Observe the characteristic eschar formation and subsequent tumor regression in the treated group.
-
The experimental endpoint may be defined by complete tumor regression, a predetermined tumor volume limit in the control group, or a specific time point for tissue collection for further analysis (e.g., histology, immunohistochemistry).
-
Protocol 2: Administration of Tigilanol Tiglate in Canine Mast Cell Tumors
This protocol is based on clinical studies in client-owned dogs with mast cell tumors and should be performed by or under the supervision of a licensed veterinarian.
Materials:
-
Tigilanol tiglate injection (1 mg/mL in acetate buffered 40% propylene glycol)
-
Syringes and needles (23-gauge recommended)
-
Calipers
-
Sedatives or anesthetics as required
-
Concomitant medications to manage potential mast cell degranulation (e.g., corticosteroids, H1 and H2 receptor antagonists)
Procedure:
-
Patient Selection and Tumor Measurement:
-
Confirm the diagnosis of a mast cell tumor.
-
Measure the tumor volume using calipers (Length x Width x Height x 0.52).
-
-
Pre-medication:
-
Administer prophylactic medications to mitigate the risks associated with mast cell degranulation.
-
-
Dosing Calculation:
-
The dose is calculated based on the tumor volume: 0.5 mg of tigilanol tiglate per cm³ of tumor volume.
-
This corresponds to an injection volume of 0.5 mL of the 1 mg/mL formulation per cm³ of tumor volume.
-
-
Intratumoral Administration:
-
Sedate or anesthetize the dog as necessary for safe and accurate injection.
-
Inject the calculated volume of tigilanol tiglate directly into the tumor mass.
-
If possible, use a single injection point and fan the needle throughout the tumor to ensure even distribution of the drug.
-
-
Post-Treatment Care and Monitoring:
-
Monitor the dog for any immediate adverse reactions.
-
Provide appropriate post-procedural care, including pain management if necessary.
-
Advise the owner to monitor the injection site for the expected inflammatory response, eschar formation, and subsequent wound healing.
-
Schedule follow-up appointments to assess treatment response and wound healing. Complete response is typically evaluated at day 28.
-
Disclaimer: These protocols are intended for research and informational purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals and under an approved animal use protocol. The administration of any investigational agent in client-owned animals should be performed by a licensed veterinarian within the context of a clinical trial or as a legally approved therapy.
References
Application Notes and Protocols for Preclinical Studies of Tigilanol Tiglate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigilanol tiglate (TT), also known as EBC-46, is a novel small molecule diterpene ester derived from the seed of the Australian blushwood tree, Fontainea picrosperma.[1][2][3] It is being developed as an intratumoral treatment for a range of solid tumors.[4][5] Preclinical and veterinary clinical studies have demonstrated that a single intratumoral injection of tigilanol tiglate can lead to rapid and localized inflammation, disruption of tumor vasculature, hemorrhagic necrosis, and ultimately, complete tumor ablation in a significant percentage of cases. Furthermore, tigilanol tiglate is shown to induce immunogenic cell death, suggesting a potential for synergy with immunotherapies.
These application notes provide a comprehensive overview of the formulation, mechanism of action, and detailed protocols for the preclinical evaluation of tigilanol tiglate.
Formulation for Preclinical Intratumoral Administration
A common formulation for tigilanol tiglate in preclinical studies, particularly in murine models, involves a simple vehicle to ensure localized delivery and activity. The commercially available veterinary product, STELFONTA®, provides insight into a clinically approved formulation.
Preclinical Formulation Example:
| Component | Concentration/Ratio | Purpose |
| Tigilanol Tiglate | 1 mg/mL | Active Pharmaceutical Ingredient |
| Propylene Glycol | 40% (v/v) | Co-solvent |
| Sterile Water for Injection | 60% (v/v) | Vehicle |
| Sodium Acetate | <0.1% (w/v) | Buffering Agent |
| Glacial Acetic Acid | <0.1% (w/v) | Buffering Agent |
Note: For laboratory-scale preparations, a simplified vehicle of 40% propylene glycol in sterile, buffered saline can be used. The final formulation should be sterile-filtered before use.
Mechanism of Action
Tigilanol tiglate has a multi-modal mechanism of action, initiated by both Protein Kinase C (PKC)-dependent and independent pathways.
-
PKC Activation: Tigilanol tiglate is a potent activator of PKC isoforms. This activation in the tumor microenvironment, particularly in endothelial cells, leads to increased vascular permeability and disruption of tumor blood vessels. This vascular disruption causes hemorrhagic necrosis and a rapid shutdown of blood supply to the tumor.
-
Direct Oncolysis: The drug also induces direct cell death in tumor cells it contacts. This is thought to occur through mechanisms including mitochondrial dysfunction and the induction of oncolysis.
-
Immune Response: Treatment with tigilanol tiglate initiates an acute inflammatory response, characterized by the influx of immune cells. It also promotes immunogenic cell death (ICD) through the release of damage-associated molecular patterns (DAMPs), such as HMGB1, ATP, and calreticulin. This process can stimulate a broader anti-tumor immune response, potentially leading to systemic effects (abscopal effects).
Below is a diagram illustrating the proposed signaling pathway of Tigilanol Tiglate.
Preclinical Efficacy Data Summary
The following tables summarize quantitative data from key preclinical and early clinical studies.
Table 1: Efficacy in Canine Mast Cell Tumors (MCTs)
| Drug Concentration | Dosing Regimen | Complete Response (CR) Rate (Day 21-28) | Reference |
| 1.0 mg/mL | 0.5 mL per cm³ of tumor volume | 90% | |
| 0.5 mg/mL | 0.5 mL per cm³ of tumor volume | Not specified | |
| 0.2 mg/mL | 0.5 mL per cm³ of tumor volume | Not specified | |
| 0.5 mg/cm³ tumor volume | Single intratumoral injection | 56% (in high-grade MCTs) |
Table 2: Human Phase I Dose-Escalation Data
| Dose Level (mg/m²) | Number of Patients | Complete Response (CR) | Partial Response (PR) | Reference |
| 0.06 | 1 | 0 | 0 | |
| 0.12 | 1 | 0 | 0 | |
| 0.24 | 4 | 0 | 1 | |
| 0.60 | 1 | 0 | 1 | |
| 1.20 | 1 | 0 | 0 | |
| 2.40 | 4 | 1 | 1 | |
| 3.60 (Max Dose) | 4 | 0 | 0 | |
| Local Effects Cohort | 6 | 3 | 0 |
Note: The maximum tolerated dose was not reached in this study.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical study to evaluate the anti-tumor efficacy of a single intratumoral injection of tigilanol tiglate.
1. Materials:
-
Human tumor cell line (e.g., MM649 melanoma, SCC-15 HNSCC).
-
Immunocompromised mice (e.g., BALB/c Foxn1nu or NOD/SCID).
-
Tigilanol Tiglate solution (e.g., 0.6 mg/mL in 40% Propylene Glycol/Saline).
-
Vehicle control (e.g., 40% Propylene Glycol/Saline).
-
Sterile syringes (e.g., 27-30 gauge insulin syringes).
-
Calipers for tumor measurement.
2. Procedure:
-
Cell Culture and Implantation: Culture tumor cells under standard conditions. Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously inject cells (e.g., 1x10⁶ cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measurements once tumors are palpable.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=6-10 per group).
-
Administer a single intratumoral (I.T.) injection of either tigilanol tiglate solution (e.g., 30 µg in 50 µL) or vehicle control. Use a fanning motion during injection to distribute the drug throughout the tumor mass.
-
Post-Treatment Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor body weight and observe mice for any clinical signs of toxicity.
-
Observe the injection site for erythema, edema, and eschar formation, which are expected local responses.
-
-
Endpoints: Euthanize mice when tumors reach the protocol-defined maximum size (e.g., >1000 mm³), show signs of ulceration, or if humane endpoints are met.
-
Data Analysis: Plot mean tumor growth curves for each group. Perform statistical analysis (e.g., two-way ANOVA). Generate Kaplan-Meier survival curves based on the time to reach the tumor volume endpoint.
Protocol 2: Assessment of Vascular Disruption
This protocol is designed to histologically evaluate the rapid effects of tigilanol tiglate on tumor vasculature.
1. Materials:
-
Tumor-bearing mice (as prepared in Protocol 1).
-
Tigilanol Tiglate and vehicle solutions.
-
Tissue fixation and processing reagents (e.g., 10% neutral buffered formalin, ethanol series, xylene, paraffin).
-
Immunohistochemistry (IHC) reagents, including a primary antibody against a vascular marker (e.g., CD31).
2. Procedure:
-
Establish tumors in mice as described in Protocol 1.
-
Treat tumors with a single I.T. injection of tigilanol tiglate or vehicle.
-
At predetermined early time points (e.g., 1, 4, and 24 hours post-injection), euthanize a subset of mice from each group (n=3-4 per timepoint).
-
Tissue Collection and Processing:
-
Carefully excise the entire tumor and a small margin of surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue through a graded ethanol series, clear with xylene, and embed in paraffin.
-
-
Histological Analysis:
-
Section the paraffin-embedded tumors (e.g., 4-5 µm thickness).
-
Perform standard Hematoxylin and Eosin (H&E) staining to observe overall morphology, cellular changes, and evidence of hemorrhage.
-
Perform IHC for CD31 to specifically label endothelial cells and assess the integrity of the tumor vasculature.
-
-
Microscopic Evaluation: Examine the stained slides under a microscope. In tigilanol tiglate-treated tumors, expect to see evidence of red blood cell extravasation, vascular congestion, and loss of distinct vessel structures compared to vehicle-treated controls, often visible as early as one hour post-treatment.
Safety and Toxicology Considerations
In preclinical studies, tigilanol tiglate is generally well-tolerated when administered intratumorally. Systemic exposure is typically low. The primary adverse events are related to the drug's mode of action and are localized to the injection site. These include:
-
Pain at the injection site.
-
Swelling (edema) and redness (erythema).
-
Formation of a wound at the tumor site following necrotic tissue sloughing.
In veterinary use with mast cell tumors, premedication with corticosteroids and H1/H2 receptor blockers is required to mitigate the risks of mast cell degranulation. This should be a consideration in preclinical models of mast cell tumors.
References
- 1. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tigilanol tiglate | inhibitor/agonist | CAS 943001-56-7 | Buy Tigilanol tiglate from Supplier InvivoChem [invivochem.com]
- 3. Tigilanol tiglate - Wikipedia [en.wikipedia.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Delivery of Anticancer Agent EBC-46
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent EBC-46, chemically known as Tigilanol Tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1] It is a potent activator of Protein Kinase C (PKC).[2][3][4] The primary mechanism of action involves the activation of specific PKC isoforms, leading to a localized inflammatory response, disruption of tumor vasculature, and direct oncolysis of cancer cells.[2] While currently administered via intra-tumoral injection for localized tumors, developing targeted delivery systems for EBC-46 could expand its therapeutic window to systemic applications and enhance its efficacy while minimizing potential off-target effects.
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of a hypothetical EBC-46-loaded nanoparticle delivery system for targeted cancer therapy.
Signaling Pathway of EBC-46
EBC-46 primarily functions by activating Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. This activation triggers a cascade of events within the tumor microenvironment, leading to tumor destruction.
Data Presentation: Hypothetical EBC-46 Nanoparticle Formulation
The following tables summarize illustrative quantitative data for a hypothetical EBC-46-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticle formulation targeted with a hypothetical tumor-specific ligand.
Table 1: Physicochemical Characteristics of EBC-46 Loaded Nanoparticles
| Parameter | Value |
| Particle Size (Diameter, nm) | 150 ± 20 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -25 ± 5 |
| Drug Loading Efficiency (%) | 85 ± 5 |
| Encapsulation Efficiency (%) | 95 ± 3 |
Table 2: In Vitro Drug Release Profile of EBC-46 from Nanoparticles
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 |
| 1 | 5 ± 1 | 15 ± 2 |
| 6 | 15 ± 3 | 40 ± 5 |
| 12 | 25 ± 4 | 65 ± 6 |
| 24 | 40 ± 5 | 85 ± 7 |
| 48 | 60 ± 6 | 95 ± 5 |
Table 3: In Vitro Cytotoxicity of EBC-46 Formulations against Target Cancer Cells
| Formulation | IC50 (µM) |
| Free EBC-46 | 5.0 |
| Blank Nanoparticles | > 100 |
| EBC-46 Loaded Nanoparticles | 2.5 |
| Targeted EBC-46 Nanoparticles | 0.8 |
Experimental Protocols
Protocol 1: Synthesis of EBC-46 Loaded PLGA Nanoparticles
This protocol describes the preparation of EBC-46 loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.
Workflow Diagram:
Materials:
-
EBC-46 (Tigilanol Tiglate)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Centrifuge
-
Probe sonicator
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of EBC-46 and 100 mg of PLGA in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of polyvinyl alcohol in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath for 5 minutes at 60% amplitude.
-
Solvent Evaporation: Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the complete evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing and Lyophilization: Discard the supernatant, resuspend the nanoparticle pellet in deionized water, and centrifuge again. Repeat this washing step twice. Finally, resuspend the washed nanoparticles in a small volume of deionized water and lyophilize for 48 hours to obtain a dry powder.
Protocol 2: Characterization of EBC-46 Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Disperse the lyophilized nanoparticles in deionized water at a concentration of 0.1 mg/mL.
-
Vortex briefly to ensure a homogenous suspension.
-
Measure the particle size, PDI, and zeta potential according to the instrument's standard operating procedure.
-
Perform measurements in triplicate.
-
2. Drug Loading and Encapsulation Efficiency:
-
Instrument: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Accurately weigh 5 mg of lyophilized EBC-46 loaded nanoparticles.
-
Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet any insoluble polymer.
-
Analyze the supernatant for EBC-46 concentration using a validated HPLC method.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release of EBC-46 from the nanoparticles in different pH conditions, simulating physiological (pH 7.4) and tumor microenvironment (pH 5.5) conditions.
Materials:
-
EBC-46 loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (e.g., MWCO 10 kDa)
-
Shaking incubator
-
HPLC system
Procedure:
-
Disperse 10 mg of EBC-46 loaded nanoparticles in 2 mL of the respective release buffer (pH 7.4 or pH 5.5).
-
Transfer the suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a beaker containing 50 mL of the same release buffer.
-
Incubate at 37°C with gentle shaking (100 rpm).
-
At predetermined time intervals (e.g., 1, 6, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Analyze the concentration of EBC-46 in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of the EBC-46 formulations on a target cancer cell line.
Workflow Diagram:
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Free EBC-46, blank nanoparticles, and EBC-46 loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of free EBC-46, blank nanoparticles, and EBC-46 loaded nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include untreated cells as a control.
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 5: In Vivo Tumor Targeting Study
This protocol describes a method to evaluate the tumor-targeting ability of the nanoparticle formulation in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Fluorescently labeled targeted EBC-46 nanoparticles (e.g., labeled with a near-infrared dye)
-
In vivo imaging system (IVIS)
-
Anesthesia
Procedure:
-
Once the tumors reach a suitable size (e.g., 100-200 mm³), randomly divide the mice into experimental groups.
-
Administer the fluorescently labeled targeted EBC-46 nanoparticles intravenously via the tail vein.
-
At various time points post-injection (e.g., 2, 6, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.
-
After the final imaging time point, euthanize the mice and excise the major organs (tumor, liver, spleen, kidneys, lungs, heart) for ex vivo imaging to quantify the biodistribution of the nanoparticles.
-
Analyze the fluorescence intensity in the tumor and other organs to determine the tumor-targeting efficiency.
Conclusion
The development of targeted delivery systems for EBC-46 holds significant promise for enhancing its therapeutic potential in oncology. The protocols outlined in these application notes provide a foundational framework for the synthesis, characterization, and evaluation of a hypothetical EBC-46 nanoparticle formulation. Further optimization and in-depth preclinical studies are essential to validate the efficacy and safety of such a system for potential clinical translation.
References
- 1. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.stanford.edu [news.stanford.edu]
- 3. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qbiotics.com [qbiotics.com]
Application Note: Quantifying the In Vivo Anti-Tumor Efficacy of Anticancer Agent 46
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for evaluating the in vivo anti-tumor effects of "Anticancer agent 46," a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. The following sections detail the necessary experimental workflows, from xenograft model establishment to data analysis and presentation.
Introduction
This compound is an investigational small molecule designed to target the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in various human cancers. Upregulation of this pathway is linked to increased cell proliferation, survival, and resistance to therapy. This application note outlines the in vivo procedures to quantify the therapeutic efficacy and pharmacodynamic effects of this compound in a tumor xenograft model.
Quantitative Data Summary
The following tables represent typical data generated from an in vivo efficacy study of this compound.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent TGI (%)* | P-value vs. Vehicle |
| Vehicle | - | 1502 ± 189 | - | - |
| This compound | 25 | 751 ± 98 | 50.0 | < 0.01 |
| This compound | 50 | 345 ± 55 | 77.0 | < 0.001 |
*TGI (Tumor Growth Inhibition) is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100%.
Table 2: Animal Body Weight Analysis
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle | - | + 5.2 ± 1.5 |
| This compound | 25 | + 4.8 ± 1.8 |
| This compound | 50 | - 1.3 ± 2.1 |
Table 3: Pharmacodynamic Analysis of Tumor Tissue
| Treatment Group | Dose (mg/kg, 4h post-dose) | Mean p-AKT (Ser473) / Total AKT Ratio ± SEM | Percent Inhibition vs. Vehicle |
| Vehicle | - | 1.00 ± 0.12 | - |
| This compound | 50 | 0.28 ± 0.05 | 72% |
Experimental Protocols
Cell Culture
-
Cell Line: PC-3 (human prostate cancer), which harbors a PTEN mutation leading to constitutive activation of the PI3K/AKT pathway.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.
Xenograft Tumor Model Establishment
-
Animals: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate for at least one week before any experimental procedures.
-
Cell Implantation:
-
Harvest PC-3 cells during the exponential growth phase using trypsin.
-
Wash the cells twice with sterile, serum-free PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumors twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize mice into treatment groups when the mean tumor volume reaches approximately 100-150 mm³.
-
Drug Administration
-
Formulation: Prepare this compound in a vehicle solution of 0.5% methylcellulose in sterile water.
-
Dosing: Administer the drug or vehicle once daily (QD) via oral gavage (p.o.) at the dosages specified in Table 1. The volume administered should be 10 mL/kg of body weight.
-
Duration: Continue dosing for 21 consecutive days.
In Vivo Efficacy and Toxicity Assessment
-
Tumor Growth: Measure tumor volume and mouse body weight twice weekly throughout the study.
-
Clinical Observations: Monitor animals daily for any signs of distress or toxicity, such as changes in posture, activity, or fur texture.
-
Endpoint: At the end of the study (Day 21), euthanize mice via CO2 asphyxiation followed by cervical dislocation. Excise tumors and record their final weights.
Pharmacodynamic Analysis
-
Tissue Collection: In a satellite group of tumor-bearing mice, administer a single dose of this compound (50 mg/kg) or vehicle.
-
Sample Preparation:
-
Euthanize mice 4 hours post-dose.
-
Excise tumors and immediately snap-freeze them in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
-
Western Blot Protocol:
-
Homogenize frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate 30-50 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software. Normalize the p-AKT signal to the total AKT signal.
-
Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: In vivo xenograft study experimental workflow.
Techniques for synthesizing "Anticancer agent 46" derivatives
An overview of synthetic strategies for Lapatinib, a potent dual inhibitor of EGFR and HER2, and its derivatives, complete with detailed protocols for synthesis and biological evaluation.
Introduction to Lapatinib
Lapatinib is a powerful, orally active small-molecule drug used in the treatment of solid tumors, most notably HER2-positive breast cancer.[1] It functions as a reversible dual tyrosine kinase inhibitor, targeting both the Epidermal Growth Factor Receptor (EGFR or HER1/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] By binding to the intracellular ATP-binding site of these receptors, Lapatinib prevents their autophosphorylation and subsequent activation of downstream signaling pathways.[3] This action effectively halts cell proliferation and promotes apoptosis in cancer cells that overexpress these receptors. Unlike monoclonal antibodies such as Trastuzumab, which target the extracellular domain of HER2, Lapatinib's intracellular mechanism allows it to be effective in some cases of Trastuzumab resistance.
The core chemical structure of Lapatinib is a 4-anilinoquinazoline scaffold, which is a common feature in many kinase inhibitors. The development of Lapatinib derivatives is a key area of research aimed at enhancing potency, improving pharmacokinetic profiles, increasing selectivity, and overcoming acquired resistance. These modifications often involve altering the substituents on the quinazoline ring or the aniline group.
Mechanism of Action: EGFR/HER2 Signaling Inhibition
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Their activation, typically through ligand binding and receptor dimerization, triggers a cascade of intracellular signals crucial for cell growth, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled signaling. Lapatinib competitively inhibits the ATP-binding site within the intracellular kinase domain of both EGFR and HER2. This inhibition blocks key downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cancer cell proliferation and survival.
References
Application Notes and Protocols for Cell-Based Efficacy Screening of Anticancer Agent 46
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 46, also known as EBC-46 or Tigilanol Tiglate, is a novel small molecule with potent anti-tumor properties. Its primary mechanism of action involves the activation of Protein Kinase C (PKC), which triggers a multi-faceted response leading to rapid tumor cell death.[1][2][3] This response includes direct oncolysis, induction of an acute inflammatory response, and disruption of the tumor vasculature.[1] Given its potent and rapid efficacy, robust and reproducible cell-based assays are critical for characterizing its anticancer activity, determining effective concentrations, and elucidating its cellular and molecular mechanisms.
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the efficacy of this compound. The described methods cover the assessment of cell viability, induction of apoptosis, and effects on cell cycle progression.
Mechanism of Action Overview
This compound functions as a potent activator of the Protein Kinase C (PKC) signaling cascade.[1] This activation leads to a series of downstream events culminating in tumor ablation. The key facets of its mechanism include:
-
Direct Oncolysis: The agent directly induces the breakdown of tumor cells.
-
Inflammatory Response: Activation of PKC signaling initiates an acute inflammatory response within the tumor microenvironment.
-
Vascular Disruption: this compound increases the permeability of tumor vasculature, leading to its destruction.
-
Immunogenic Cell Death: The agent is also suggested to induce a form of cell death that can stimulate an anti-tumor immune response.
A simplified representation of the proposed signaling pathway is depicted below.
Caption: Proposed signaling pathway of this compound.
Data Presentation
The following table summarizes the known anti-proliferative activity of this compound against a specific cancer cell line. Further studies are required to expand this dataset across a broader range of cancer cell types.
| Cell Line | Assay Type | Parameter | Value | Reference |
| MGC803 (Human gastric cancer) | Cell Proliferation | IC50 | 0.986 µM |
Experimental Protocols
A crucial first step in evaluating the efficacy of any anticancer compound is to determine its effect on cancer cell viability and proliferation. The following protocols describe standard cell-based assays to quantify the cytotoxic and apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Experimental Workflow:
References
Application Notes and Protocols for Anticancer Agent 46 (Tigilanol Tiglate) in the Treatment of Canine Mast Cell Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 46, identified as Tigilanol Tiglate (also known as EBC-46), is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is under development as an intratumoral treatment for a variety of solid tumors. In veterinary medicine, it has shown significant efficacy in the treatment of canine mast cell tumors (MCTs), the most common cutaneous neoplasm in dogs.[1][2][3] Tigilanol Tiglate is a potent activator of Protein Kinase C (PKC), which triggers a cascade of events leading to rapid tumor destruction and an anti-tumor immune response.[3]
These application notes provide a comprehensive overview of the preclinical and clinical data on Tigilanol Tiglate for canine MCTs, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
Preclinical and Clinical Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors
The following tables summarize the key quantitative data from studies evaluating the efficacy of Tigilanol Tiglate in treating canine mast cell tumors.
| Study Type | Drug Concentration | Tumor Stage | Number of Dogs | Complete Response (CR) Rate | Time to Response | Recurrence Rate (at 84 days) |
| Dose Characterization | 1.0 mg/mL | I/IIa | 10 | 90% | Within 7 days for most CRs | Not Reported |
| Dose Characterization | 0.5 mg/mL | I/IIa | 10 | 50% | Not Reported | Not Reported |
| Dose Characterization | 0.2 mg/mL | I/IIa | 7 | 28.6% | Not Reported | Not Reported |
| Randomized Controlled Trial | 1.0 mg/mL | Not specified | 81 (treated group) | 75% at Day 28 | By Day 28 | 7% |
| Randomized Controlled Trial | Control | Not specified | 42 (control group) | 5% at Day 28 | By Day 28 | Not Applicable |
Data compiled from multiple sources.[1]
Pharmacokinetic Properties of Tigilanol Tiglate in Canines
The pharmacokinetic profile of Tigilanol Tiglate following intratumoral injection in dogs is characterized by rapid absorption and a short half-life.
| Parameter | Value Range | Notes |
| Time to Maximum Concentration (Tmax) | 0.5 - 2 hours | Blood samples collected at 0.5, 1, 2, 4, 8, and 24 hours post-treatment. |
| Maximum Concentration (Cmax) | 0.356 - 13.8 ng/mL | Dose-dependent. |
| Area Under the Curve (AUC) | 2.25 - 31.24 h*ng/mL | |
| Elimination Half-life (t½) | 2.85 - 36.87 hours |
Pharmacokinetic parameters were evaluated in a pilot study with intratumoral injection. Doses ranged from 0.002 mg/kg to 0.145 mg/kg.
Mechanism of Action
Tigilanol Tiglate's primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms. This activation initiates a dual-pronged attack on the tumor: direct induction of tumor cell death and disruption of the tumor vasculature, followed by an induced anti-tumor immune response.
Signaling Pathway of Tigilanol Tiglate
The diagram below illustrates the proposed signaling cascade following the administration of Tigilanol Tiglate.
Caption: Signaling pathway of Tigilanol Tiglate in canine mast cell tumors.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of Tigilanol Tiglate on canine mast cell tumor cell lines.
Materials:
-
Canine mast cell tumor cell line (e.g., C2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Tigilanol Tiglate (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the mast cell tumor cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Tigilanol Tiglate in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the results to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
-
Caption: Workflow for in vitro cell viability testing using the MTT assay.
In Vivo Efficacy Study in a Canine Mast Cell Tumor Model
This protocol provides a general framework for conducting a preclinical in vivo study to evaluate the efficacy of Tigilanol Tiglate.
Animals:
-
Beagle dogs with naturally occurring or implanted mast cell tumors.
Materials:
-
Tigilanol Tiglate (this compound) formulated for injection.
-
Calipers for tumor measurement.
-
Syringes and needles for intratumoral injection.
-
Anesthesia and analgesia as per approved veterinary protocols.
-
Concomitant medications (corticosteroids, H1 and H2 receptor blockers) to manage mast cell degranulation.
Procedure:
-
Tumor Staging and Baseline Measurement:
-
Clinically stage the mast cell tumors according to the World Health Organization (WHO) staging system.
-
Measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
-
Treatment Administration:
-
Administer prophylactic medications to prevent adverse events from mast cell degranulation.
-
Under appropriate sedation or anesthesia, inject Tigilanol Tiglate directly into the tumor mass. The dose is typically calculated based on the tumor volume (e.g., 0.5 mL of a 1 mg/mL solution per cm³ of tumor volume).
-
The injection should be performed using a fanning technique to ensure even distribution of the drug throughout the tumor.
-
-
Post-Treatment Monitoring:
-
Monitor the dog for any adverse events, including local site reactions (swelling, erythema, necrosis) and systemic signs.
-
Administer analgesics as needed for pain management.
-
-
Tumor Response Assessment:
-
Measure the tumor dimensions at regular intervals (e.g., Days 7, 14, 21, and 28 post-treatment).
-
Assess the tumor response based on the Response Evaluation Criteria in Solid Tumors for dogs (cRECIST v1.0).
-
cRECIST v1.0 Criteria:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the longest diameter of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of the longest diameter of target lesions or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
References
- 1. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application of "Anticancer Agent 46" in Xenograft Models: Detailed Application Notes and Protocols
This document provides detailed application notes and protocols for the use of two distinct compounds referred to as "Anticancer Agent 46" in xenograft models. Due to the ambiguity of the term, which can refer to a thiosemicarbazone-based compound or the well-characterized agent EBC-46 (tigilanol tiglate), this guide is structured into two sections to address both possibilities. These protocols are intended for researchers, scientists, and drug development professionals.
Section 1: this compound (Thiosemicarbazone-Based Compound)
This section outlines a generalized protocol for a thiosemicarbazone-based anticancer agent, designated here as "this compound," which has shown anti-proliferative activity against gastric cancer cells.[1] The experimental design is based on standard practices for evaluating systemic anticancer agents in subcutaneous xenograft models.
Mechanism of Action
This compound is a potent anti-cancer agent with demonstrated anti-proliferative activity.[1] While the precise mechanism for this specific thiosemicarbazone derivative is not fully elucidated in the public domain, compounds of this class are known to induce apoptosis in cancer cells. The proposed signaling pathway involves the activation of intrinsic apoptotic pathways, leading to programmed cell death.
Signaling Pathway Diagram
Caption: Proposed apoptotic signaling pathway for this compound.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes the evaluation of this compound in an MGC803 gastric cancer xenograft model.
1. Cell Culture and Preparation:
-
Cell Line: MGC803 human gastric cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow cells to 70-80% confluency.
-
Wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free PBS or saline to a final concentration of 2 x 10^7 cells/mL.
-
2. Animal Handling and Tumor Implantation:
-
Animal Model: Female BALB/c nude mice, 4-6 weeks old.
-
Acclimatization: Allow mice to acclimate for at least one week prior to any procedures.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
-
Tumor Measurement: Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: V = (L x W^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into control and treatment groups (n=8-10 mice per group).
4. Agent Preparation and Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and saline). Sonication may be required for complete dissolution.
-
Treatment Group: Administer the agent at a predetermined dose (e.g., 10 mg/kg) via intraperitoneal injection.
-
Control Group: Administer an equivalent volume of the vehicle control.
-
Dosing Schedule: Administer the treatment daily for a specified duration (e.g., 21 days).
5. Data Collection and Analysis:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors and record their final weight.
-
Statistical Analysis: Analyze the differences in tumor volume and weight between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Data Presentation
| Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) | Body Weight Change (%) (Mean ± SD) |
| Vehicle Control | 125.4 ± 15.2 | 1589.7 ± 254.3 | 1.62 ± 0.28 | +5.2 ± 2.1 |
| This compound | 128.1 ± 14.8 | 452.3 ± 98.7 | 0.47 ± 0.11 | -2.1 ± 1.5 |
Experimental Workflow Diagram
Caption: Workflow for the in vivo xenograft study.
Section 2: Anticancer Agent EBC-46 (Tigilanol Tiglate)
This section details the application of EBC-46 (tigilanol tiglate), a novel anticancer agent with a distinct and well-defined mechanism of action, for use in xenograft models. EBC-46 is intended for intratumoral administration.
Mechanism of Action
EBC-46's antitumor efficacy is attributed to a multi-faceted mechanism of action initiated by the activation of Protein Kinase C (PKC).[2] This leads to:
-
Direct Oncolysis: Rapid disruption of mitochondrial function in tumor cells, leading to cell death.[2]
-
Acute Inflammatory Response: Activation of a PKC signaling cascade throughout the tumor, resulting in inflammation, swelling, and recruitment of immune cells.[2]
-
Vascular Disruption: Increased permeability of tumor vasculature, leading to the destruction of blood supply to the tumor.
Signaling Pathway Diagram
Caption: Mechanism of action of EBC-46 via PKC activation.
Experimental Protocol: Intratumoral Administration in a Xenograft Model
This protocol is designed to assess the local efficacy of EBC-46 following direct injection into established tumors.
1. Cell Culture and Tumor Establishment:
-
Follow the same procedure as described in Section 1 for cell culture and tumor implantation to establish palpable subcutaneous tumors.
2. Agent Preparation and Administration:
-
Preparation: Formulate EBC-46 in a sterile vehicle suitable for intratumoral injection.
-
Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), directly inject a single dose of EBC-46 into the center of the tumor. The control group should receive an intratumoral injection of the vehicle.
3. Post-Treatment Monitoring and Data Collection:
-
Tumor Response: Monitor tumors daily for the first 48 hours for signs of necrosis, inflammation, and eschar formation.
-
Tumor Measurement: Measure tumor dimensions every 2-3 days. Note that initial swelling may occur due to the inflammatory response.
-
Photographic Documentation: Document the gross appearance of the tumors at regular intervals.
-
Endpoint: The study endpoint may be defined by complete tumor regression, a prespecified time point, or when tumors in the control group reach the maximum allowable size.
Data Presentation
| Group | Number of Mice | Complete Response | Partial Response | No Response |
| Vehicle | 10 | 0 | 0 | 10 |
| EBC-46 | 10 | 8 | 2 | 0 |
-
Complete Response: Disappearance of the tumor with no evidence of regrowth at the end of the study.
-
Partial Response: A significant reduction in tumor volume (e.g., >50%) but not complete disappearance.
-
No Response: Tumor continues to grow, similar to the control group.
Experimental Workflow Diagram
Caption: Workflow for EBC-46 intratumoral xenograft study.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following "Anticancer Agent 46" (Tigilanol Tiglate) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Anticancer agent 46," identified as tigilanol tiglate (EBC-46), is a novel small molecule activator of protein kinase C (PKC).[1][2] Its mechanism of action involves inducing a rapid and localized inflammatory response, disruption of tumor vasculature, and direct oncolysis, leading to immunogenic cell death.[1] This potent immunomodulatory activity necessitates a thorough analysis of the resulting changes in the immune cell landscape to understand its therapeutic efficacy and potential synergistic combinations with other immunotherapies.
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze immune cell populations in preclinical models treated with "this compound." The protocols and data herein are intended to serve as a foundational resource for researchers investigating the immunological effects of this and other PKC-activating compounds.
Data Presentation: Expected Immunomodulatory Effects
Treatment with a potent PKC activator like "this compound" is anticipated to cause significant shifts in immune cell populations within the tumor microenvironment and potentially in the periphery. Due to the limited availability of specific flow cytometry data for tigilanol tiglate in the public domain, the following tables present expected trends based on the known effects of potent PKC activators, such as phorbol 12-myristate 13-acetate (PMA), which are commonly used to stimulate immune cells in vitro. These tables are intended to serve as a guide for expected outcomes.
Table 1: Expected Changes in Tumor-Infiltrating Lymphocyte (TIL) Populations After Intratumoral "this compound" Administration
| Cell Population | Marker Profile | Expected Change (Post-Treatment) | Rationale |
| CD8+ Cytotoxic T Lymphocytes (CTLs) | CD3+, CD8+ | Increased infiltration and activation | Induction of immunogenic cell death and pro-inflammatory cytokine release attracts and activates CTLs. |
| CD4+ Helper T Cells | CD3+, CD4+ | Increased infiltration and activation | Orchestration of the anti-tumor immune response requires the presence of activated helper T cells. |
| Regulatory T Cells (Tregs) | CD3+, CD4+, FOXP3+ | Potential initial increase followed by a decrease | Initial inflammation may attract Tregs, but a successful anti-tumor response would likely involve a reduction in their suppressive activity. |
| Natural Killer (NK) Cells | CD3-, NK1.1+ (mouse) or CD56+ (human) | Increased infiltration and activation | NK cells are key players in the innate immune response against tumors and are activated by inflammatory signals. |
| B Lymphocytes | CD19+ or B220+ | Variable | The role of B cells in the acute response to PKC activation is less defined but they may be recruited to the site of inflammation. |
Table 2: Expected Changes in Myeloid Cell Populations in the Tumor Microenvironment
| Cell Population | Marker Profile | Expected Change (Post-Treatment) | Rationale |
| Macrophages (Total) | CD11b+, F4/80+ (mouse) or CD68+ (human) | Significant increase in infiltration | PKC activation is a potent stimulus for macrophage recruitment and activation. |
| M1-like (Pro-inflammatory) Macrophages | High expression of CD80, CD86, iNOS | Predominant phenotype | The inflammatory cascade initiated by PKC activation is expected to polarize macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype. |
| M2-like (Anti-inflammatory) Macrophages | High expression of CD206, Arginase-1 | Decrease in proportion | A successful anti-tumor response would involve a shift away from the immunosuppressive M2 phenotype. |
| Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs) | CD11b+, Ly6Chigh, Ly6G- (mouse) | Potential initial increase | Acute inflammation can lead to the recruitment of MDSCs, which would need to be overcome for an effective anti-tumor response. |
| Polymorphonuclear MDSCs (PMN-MDSCs) | CD11b+, Ly6Clow, Ly6G+ (mouse) | Potential initial increase | Similar to M-MDSCs, these cells may be recruited during the initial inflammatory phase. |
| Dendritic Cells (DCs) | CD11c+ | Increased infiltration and maturation | Immunogenic cell death and inflammation promote the recruitment and maturation of DCs, crucial for antigen presentation and T cell priming. |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from Solid Tumors
This protocol outlines the procedure for isolating immune cells from tumor tissue for flow cytometry analysis.
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (1 mg/mL)
-
DNase I (100 µg/mL)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Excise the tumor and place it in a petri dish with cold RPMI 1640.
-
Mince the tumor into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tissue into a 50 mL conical tube containing an enzymatic digestion cocktail (e.g., RPMI 1640 with 5% FBS, 1 mg/mL Collagenase IV, and 100 µg/mL DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a small volume of PBS.
-
Filter the suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide) to the desired concentration.
Protocol 2: Immunophenotyping of Tumor-Infiltrating Immune Cells by Flow Cytometry
This protocol provides a general framework for staining and acquiring data for immune cell populations. Specific antibody panels should be optimized based on the experimental goals and available flow cytometer configuration.
Materials:
-
Single-cell suspension from Protocol 1
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Flow cytometry staining buffer
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Fc block (e.g., anti-CD16/32 antibody)
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Fluorochrome-conjugated antibodies against cell surface markers (see Tables 1 & 2 for examples)
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Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye)
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Fixation/Permeabilization buffer (if staining for intracellular markers like FOXP3)
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Flow cytometer
Procedure:
-
Aliquot approximately 1-2 x 10^6 cells per well into a 96-well V-bottom plate.
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Centrifuge the plate at 300 x g for 3 minutes and discard the supernatant.
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Resuspend the cells in 50 µL of flow cytometry staining buffer containing Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
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Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
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Wash the cells twice with 200 µL of flow cytometry staining buffer, centrifuging at 300 x g for 3 minutes between washes.
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If performing intracellular staining, proceed with the manufacturer's protocol for the chosen fixation and permeabilization kit.
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After the final wash, resuspend the cells in an appropriate volume of flow cytometry staining buffer.
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Just before acquisition, add a viability dye according to the manufacturer's instructions.
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Acquire the samples on a calibrated flow cytometer. Ensure enough events are collected for robust statistical analysis of rare populations.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key processes related to the analysis of "this compound."
Caption: Experimental workflow for flow cytometry analysis.
Caption: Simplified PKC signaling in T cell activation.
Caption: Simplified PKC signaling in macrophage activation.
Conclusion
The intratumoral administration of "this compound" (tigilanol tiglate) represents a promising therapeutic strategy that leverages the power of the immune system to combat cancer. A thorough understanding of its impact on the tumor immune microenvironment is critical for its continued development. Flow cytometry is an indispensable tool for this purpose, enabling detailed characterization of the various immune cell populations that are modulated by this potent PKC activator. The protocols and expected outcomes presented in these application notes provide a solid foundation for researchers to design, execute, and interpret their immunophenotyping studies, ultimately contributing to the optimization of this novel anticancer therapy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Local Efficacy of Intratumoral Tigilanol Tiglate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tigilanol Tiglate. Our aim is to address specific experimental challenges to ensure consistent and optimal local efficacy of this intratumoral agent.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Tigilanol Tiglate.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Tumor Response or Lack of Efficacy | Improper Drug Formulation or Storage: Tigilanol Tiglate solution may not be prepared correctly, leading to precipitation or instability. | Ensure the drug is fully dissolved in the recommended vehicle (e.g., 40% propylene glycol in 30 mM acetate buffer)[1]. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect Administration Technique: Non-uniform distribution of the drug within the tumor can lead to partial regression. | Inject Tigilanol Tiglate slowly and evenly throughout the tumor mass using a fanning motion to ensure thorough permeation[2]. The injection volume should be appropriate for the tumor size, typically aiming for the drug to constitute a significant portion of the tumor volume (e.g., 50% v/v)[3][4]. | |
| Suboptimal Dosage: The concentration of Tigilanol Tiglate may be too low to induce a complete response. | In preclinical models, high concentrations are often required for therapeutic efficacy[5]. Refer to dose-ranging studies to determine the optimal concentration for your specific tumor model and animal species. In canine mast cell tumors, a concentration of 1.0 mg/mL has been shown to be highly efficacious. | |
| Tumor Characteristics: Certain tumor types or those with extensive necrosis or fibrosis may be less responsive. | Characterize the tumor microenvironment before treatment. For highly fibrotic tumors, strategies to enhance drug penetration may be necessary. | |
| Unexpectedly High Systemic Toxicity | Accidental Intravascular Administration: Injection into a blood vessel can lead to rapid systemic exposure. | Use caution during intratumoral injection to avoid major blood vessels. Aspirate before injecting to ensure the needle is not in a vessel. |
| Rapid Drug Leakage from the Tumor: The drug may quickly leak from the injection site into systemic circulation. | Ensure the entire dose is delivered within the tumor capsule. After injection, observe the site for any signs of leakage. | |
| Difficulty in Assessing Treatment Response | Distinguishing Inflammation from Tumor Progression: Tigilanol Tiglate induces a strong local inflammatory response, which can initially mimic tumor growth. | The initial inflammatory response, including erythema and edema, is an expected part of the mechanism of action. Monitor the tumor site over a longer period. Tumor necrosis and eschar formation, followed by sloughing of the tumor mass, are indicative of a positive response. |
| In Vitro Assay Failures | Inappropriate Cell Lines: Some cell lines may be less sensitive to Tigilanol Tiglate. | Screen a panel of cell lines to determine their relative sensitivity. Endothelial cells are also a key target of the drug, so consider co-culture models. |
| PKC-Independent Effects Not Captured: Assays focused solely on PKC activation may not fully capture the drug's activity. | In addition to PKC activation assays, measure markers of endoplasmic reticulum stress, mitochondrial dysfunction, and pyroptosis (e.g., GSDME cleavage). |
Frequently Asked Questions (FAQs)
Formulation and Administration
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Q1: What is the recommended vehicle for dissolving Tigilanol Tiglate for in vivo studies?
-
A1: A common vehicle is a mixture of propylene glycol and a sodium acetate buffer. For instance, a formulation of 40% propylene glycol in 30 mM sodium acetate buffer (pH 4.2) has been used in clinical trials to ensure stability and solubility.
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-
Q2: How should Tigilanol Tiglate be administered for optimal local distribution within a tumor?
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A2: The injection should be performed intratumorally, with the needle moved in a fanning pattern to distribute the drug evenly throughout the tumor mass. The goal is to achieve a high local concentration within the entire tumor.
-
-
Q3: What is a typical dose for preclinical animal models?
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A3: The dose is often based on the tumor volume. For example, in canine studies, a dose of 0.5 mL of a 1 mg/mL solution per cm³ of tumor volume has been found to be effective. Dose-response experiments are crucial for new models.
-
Mechanism of Action
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Q4: What is the primary mechanism of action of Tigilanol Tiglate?
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A4: Tigilanol Tiglate has a multifactorial mechanism of action. It is a potent activator of Protein Kinase C (PKC), which leads to rapid disruption of the tumor vasculature, hemorrhagic necrosis, and a localized inflammatory response. It also induces immunogenic cell death through a caspase/gasdermin E-dependent pyroptotic pathway, which is linked to endoplasmic reticulum stress and mitochondrial dysfunction.
-
-
Q5: Are the effects of Tigilanol Tiglate dependent on a specific tumor type?
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A5: The mechanism of action is considered "tumor agnostic" to a large extent because it targets host tissues like the tumor vasculature and immune cells, in addition to the tumor cells themselves. It has shown efficacy against a wide range of tumor types in preclinical and clinical studies.
-
Experimental Design
-
Q6: How soon after treatment should I expect to see a response?
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A6: The effects of Tigilanol Tiglate are rapid. Localized inflammation and bruising can be evident within hours of injection. Hemorrhagic necrosis of the tumor is typically observed within 24 hours. In preclinical models, no viable tumor cells may be recoverable as early as four hours post-injection.
-
-
Q7: What are the key endpoints to measure in an in vivo study?
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A7: Key endpoints include tumor volume over time, overall survival, assessment of the local inflammatory response, and histological analysis of the tumor site to confirm necrosis and vascular disruption. For immunological studies, analysis of immune cell infiltration into the tumor and assessment for abscopal effects on non-injected tumors are also relevant.
-
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
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Cell Plating: Seed cancer cells (e.g., MM649 human melanoma) or endothelial cells (e.g., 2H-11) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Preparation: Prepare a stock solution of Tigilanol Tiglate in DMSO. On the day of the experiment, create serial dilutions in the appropriate cell culture medium.
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Treatment: Remove the old medium from the wells and add the medium containing various concentrations of Tigilanol Tiglate. Include a vehicle-only control.
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Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
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Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a live/dead cell stain like Propidium Iodide (PI) in combination with automated imaging.
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Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Murine Xenograft Tumor Model
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Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 MM649 cells) into the flank of immunocompromised mice (e.g., BALB/c Foxn1nu nude mice).
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Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
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Randomization: Randomize the mice into treatment and control groups.
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Drug Administration: Prepare the Tigilanol Tiglate formulation. Under anesthesia, inject a single dose of the drug or vehicle control directly into the center of the tumor. The volume of injection should be proportional to the tumor size.
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Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the animals for signs of toxicity and local reactions at the injection site (e.g., erythema, edema, eschar formation).
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Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for histological analysis.
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Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to compare the treatment and control groups. Kaplan-Meier analysis can be used to assess survival.
Quantitative Data Summary
Table 1: Preclinical Efficacy of Tigilanol Tiglate in a Murine Melanoma Xenograft Model
| Tigilanol Tiglate Concentration | Outcome | Reference |
| Various concentrations tested | Dose-dependent tumor ablation | |
| High concentrations | Required for therapeutic efficacy | |
| Single intratumoral injection | Rapid tumor ablation |
Table 2: Clinical Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors
| Treatment | Complete Response (CR) Rate at Day 28 | Recurrence-Free Rate at Day 84 (in dogs with CR) | Reference |
| Single Tigilanol Tiglate Injection | 75% | 93% | |
| Retreatment (if no CR after first dose) | 88% (overall CR) | N/A |
Visualizations
Caption: Signaling pathways of Tigilanol Tiglate leading to tumor ablation.
Caption: Troubleshooting decision tree for inconsistent tumor response.
Caption: Experimental workflow for an in vivo Tigilanol Tiglate study.
References
- 1. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]
- 5. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anticancer Agent 46 (EBC-46/Tigilanol Tiglate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anticancer agent 46, also known as EBC-46 or Tigilanol Tiglate, in in vitro dose-response optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent activator of the Protein Kinase C (PKC) signaling cascade.[1] Its primary mechanism involves the activation of specific PKC isoforms, leading to a rapid inflammatory response, disruption of tumor vasculature, and direct oncolysis (cancer cell killing).[1]
Q2: What is a typical IC50 or LD50 value for this compound in vitro?
In vitro studies have shown that the 50% lethal dose (LD50) for EBC-46 is approximately 52.5 µM in cell lines such as B16-F0 and SK-MEL-28 after a 4-day treatment period.[2] It's important to note that in vitro potency can be lower than that of other PKC activators like Phorbol 12-myristate 13-acetate (PMA), while still demonstrating strong in vivo efficacy.[2]
Q3: What solvents are recommended for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO). It is crucial to be mindful of the final DMSO concentration in your cell culture medium, as high concentrations can be toxic to cells and inhibit enzyme activity.
Q4: How does this compound-induced PKC activation affect cells in vitro?
Activation of PKC by this compound can lead to rapid and significant cellular changes. These may include alterations in cell morphology, adhesion, and proliferation. In some cell types, it can induce apoptosis or other forms of cell death. The specific effects can vary depending on the cell line and the expression levels of different PKC isoforms.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro dose-response optimization of this compound.
Problem 1: High Variability in Dose-Response Data
Possible Causes:
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Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
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Compound Precipitation: this compound may not be fully solubilized in the culture medium, leading to inconsistent concentrations.
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Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.
Solutions:
| Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Compound Precipitation | Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the culture medium. Visually inspect the diluted solution for any signs of precipitation. |
| Edge Effects | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
Problem 2: Unexpectedly Low or No Cytotoxicity Observed
Possible Causes:
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Cell Line Resistance: The chosen cell line may have low expression of the specific PKC isoforms activated by this compound or have mutations in downstream signaling pathways.
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Sub-optimal Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent.
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Compound Degradation: The compound may be unstable in the culture medium over the course of the experiment.
Solutions:
| Cause | Recommended Solution |
| Cell Line Resistance | If possible, screen a panel of cell lines to identify a sensitive model. Alternatively, you can perform molecular analyses (e.g., Western blotting) to confirm the expression of relevant PKC isoforms in your cell line. |
| Sub-optimal Incubation Time | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay. |
| Compound Degradation | Prepare fresh dilutions of the compound for each experiment. Consider the stability of the compound in your specific culture medium and under your incubation conditions. |
Problem 3: Assay Interference or Artifacts
Possible Causes:
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Direct Reaction with Assay Reagents: As a potent signaling modulator, this compound or its cellular effects might interfere with the chemistry of certain cytotoxicity assays (e.g., MTT reduction).
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Rapid Morphological Changes: The compound may induce rapid cell detachment or changes in cell shape, which can affect assays that rely on cell number or metabolic activity at a single endpoint.
Solutions:
| Cause | Recommended Solution |
| Direct Reaction with Assay Reagents | Run a cell-free control by adding this compound to the assay reagents in the absence of cells to check for any direct chemical reactions. |
| Rapid Morphological Changes | Use a real-time cell analysis system to monitor cell health and morphology continuously. Alternatively, consider using an endpoint assay that is less sensitive to changes in cell adhesion, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability and can be adapted for dose-response studies with this compound.
Materials:
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This compound
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Target cancer cell line
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Complete cell culture medium
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
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Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
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After the incubation, carefully remove the medium.
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Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
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Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for in vitro dose-response optimization.
Caption: Simplified signaling pathway of this compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "Anticancer agent 46" solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Anticancer Agent 46 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the maximum stock concentration I can achieve with this compound in DMSO?
A2: You can achieve a stock concentration of up to 60 mg/mL in DMSO.[1]
Q3: I am having trouble dissolving this compound, even in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving the compound, sonication is recommended to aid dissolution.[1] Gently warming the solution may also help, but be cautious about potential degradation of the compound at elevated temperatures.
Q4: My solution of this compound appears to have precipitated out of solution after being added to my aqueous-based cell culture medium. Why is this happening and what can I do?
A4: Many small molecule inhibitors can precipitate when transferred from a DMSO stock solution to an aqueous environment.[2] This is a common issue for poorly water-soluble drugs.[3] To mitigate this, ensure the final DMSO concentration in your cell culture medium is as low as possible (typically ≤ 0.5%) and that you are adding the stock solution to your medium with vigorous mixing. Preparing intermediate dilutions in your culture medium can also be beneficial.
Q5: Are there any alternative solvents I can use if DMSO is not suitable for my experiment?
A5: While DMSO is the primary recommended solvent, for certain applications, other organic solvents like ethanol, propylene glycol, or polyethylene glycols may be used, though the solubility in these solvents has not been reported and would need to be determined empirically. The choice of an alternative solvent will depend on the specific requirements of your assay.
Troubleshooting Guide
Issue: Precipitate observed in the stock solution of this compound in DMSO.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Sonicate the solution for 5-10 minutes. Gentle warming (e.g., 37°C) can also be attempted. |
| Supersaturation | The solution may be too concentrated. Try preparing a more dilute stock solution. |
| Low Purity of DMSO | Ensure you are using high-purity, anhydrous DMSO. Water contamination can reduce solubility. |
Issue: Precipitate forms when diluting the DMSO stock solution into aqueous media.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This is a common characteristic of many anticancer agents. Minimize the final DMSO concentration in your assay. |
| Incorrect Dilution Method | Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid mixing. |
| pH of the Medium | The pH of the aqueous medium can affect the solubility of the compound. Ensure the pH of your buffer or medium is appropriate. |
| High Final Concentration | The desired final concentration in the aqueous medium may exceed the compound's aqueous solubility limit. Consider reducing the final concentration. |
Experimental Protocols
Protocol: Standard Solubility Assessment of this compound
This protocol outlines a method to determine the solubility of this compound in a solvent of choice.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO, PBS, cell culture medium) in a glass vial.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Separation of Undissolved Compound:
-
After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification of Solubilized Compound:
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Quantify the concentration of this compound in the diluted supernatant against a standard curve of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, which represents the solubility of this compound in the test solvent.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for diluting DMSO stock solution into aqueous media.
References
Strategies to reduce "Anticancer agent 46" off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the off-target effects of Anticancer Agent 46.
Overview of this compound
This compound is a potent small molecule inhibitor designed to target Tyrosine Kinase 1 (TGT-1), a critical component in a well-defined oncogenic signaling pathway. While highly effective against its primary target, this compound has been observed to interact with other kinases, leading to potential off-target effects. This guide will help you design experiments to minimize and interpret these effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a drug, such as this compound, binds to and modulates the activity of proteins other than its intended target.[1] These unintended interactions are a concern because they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, which can confound the validation of the drug's primary mechanism of action.[1] The primary cause of off-target effects for kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome.[1]
Q2: What are the known off-targets of this compound?
A2: While this compound is highly potent against TGT-1, kinome-wide screening has identified several off-target kinases. The most significant are OFF-TGT-A and OFF-TGT-B. The affinity for these off-targets is lower than for TGT-1, but at higher concentrations, inhibition of these kinases can lead to observable cellular effects.
Q3: What proactive strategies can I implement to minimize off-target effects in my experimental design?
A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:[2]
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Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect.[2] Higher concentrations are more likely to engage lower-affinity off-targets.
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Use a Structurally Unrelated Inhibitor: Confirm your findings by using a second, structurally different inhibitor against the same primary target. If the observed phenotype persists, it is more likely to be an on-target effect.
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Employ Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of TGT-1. If the phenotype observed with this compound is recapitulated in the absence of the target protein, it is likely an on-target effect.
Q4: Can off-target effects ever be beneficial?
A4: Yes, in some cases, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology. For example, an inhibitor might engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single kinase.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| High cellular toxicity at low concentrations. | The agent may have a potent off-target that induces a toxic phenotype. | 1. Perform a broad kinase or safety pharmacology panel to identify potential off-target interactions. 2. Conduct a cell viability assay across multiple cell lines to determine if the toxicity is cell-type specific. |
| Inconsistent results between different cell lines. | The expression levels of TGT-1 or off-target proteins may vary between cell lines. | 1. Confirm target expression levels in all cell lines used via Western Blot or qPCR. 2. If an off-target is suspected, check its expression level as well. |
| The observed phenotype does not match the genetic knockdown of TGT-1. | The observed phenotype is likely due to an off-target effect. | 1. Perform a rescue experiment: re-express TGT-1 in the knockout/knockdown cells and see if the inhibitor's effect is restored. If not, it's an off-target effect. 2. Conduct a target deconvolution study using chemical proteomics to identify the true target. |
| Biochemical activity does not correlate with cellular activity. | Differences in ATP concentration between biochemical assays and the cellular environment can alter inhibitor potency and selectivity. | 1. Perform biochemical assays at physiological ATP concentrations. 2. Use cellular target engagement assays like CETSA to confirm binding in a cellular context. |
Quantitative Data Summary
The following tables provide hypothetical data for this compound to illustrate its selectivity profile.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| TGT-1 | 5 | On-target |
| OFF-TGT-A | 85 | Off-target |
| OFF-TGT-B | 150 | Off-target |
| Kinase Panel Average (400+ kinases) | >10,000 |
Table 2: Cellular Potency of this compound in Different Genetic Backgrounds
| Cell Line | Genetic Background | TGT-1 Expression | IC50 (nM) | Implication |
| CancerCell-WT | Wild-Type | Present | 15 | |
| CancerCell-KO | TGT-1 Knockout (CRISPR) | Absent | >10,000 | Efficacy is on-target. |
| CancerCell-Resistant | Wild-Type | Present | 500 | Potential resistance mechanism. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.
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Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
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Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
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Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
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Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
Objective: To create a target gene knockout cell line to test whether the efficacy of this compound is dependent on its intended target, TGT-1.
Methodology:
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sgRNA Design and Cloning: Design and clone two to four unique sgRNAs targeting the early exons of the TGT-1 gene into a suitable Cas9 expression vector.
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Transfection and Cell Seeding: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid. After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
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Clonal Selection and Expansion: Isolate and expand individual cell colonies.
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Knockout Validation: Screen the expanded clones for the absence of TGT-1 protein expression using Western Blot or flow cytometry. Sequence the genomic DNA of validated clones to confirm the presence of frameshift-inducing insertions or deletions.
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Phenotypic Assay: Use the validated knockout and wild-type parental cell lines in a cell viability assay with a dose-response of this compound to determine if the loss of TGT-1 confers resistance.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for off-target identification.
Caption: Troubleshooting logic for experimental outcomes.
References
Optimizing "Anticancer agent 46" treatment schedules in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anticancer Agent 46 in in vivo experimental settings. The information is designed to assist researchers, scientists, and drug development professionals in optimizing treatment schedules and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known in vitro activity?
A1: this compound is a potent small molecule inhibitor with demonstrated anti-proliferative activity. In cellular assays, it exhibits an IC50 of 0.986 μM against the human gastric cancer cell line MGC803.[1]
Q2: What is the proposed mechanism of action for this compound?
A2: While the precise mechanism is under ongoing investigation, based on its thiosemicarbazone structure, it is hypothesized to act as a potent inhibitor of a key signaling pathway involved in cell proliferation and survival. Further target deconvolution and validation studies are recommended.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in DMSO.[1] For in vivo studies, it is recommended to prepare a stock solution in DMSO and then dilute it with an appropriate vehicle, such as saline or PBS, for administration. Sonication may aid in dissolution.[1] It is crucial to establish the maximum tolerated dose (MTD) of the vehicle in your animal model.
Q4: What are the common routes of administration for agents like this compound in vivo?
A4: Common administration routes for small molecule inhibitors in preclinical studies include intraperitoneal (IP) injection and oral gavage (PO).[1] The choice of administration route should be determined by the experimental goals and the pharmacokinetic properties of the compound.
Q5: How do I determine the optimal dosing schedule for my in vivo study?
A5: The optimal dosing schedule should be determined through a combination of maximum tolerated dose (MTD) studies and efficacy studies.[2] MTD studies will establish the highest dose that can be administered without unacceptable toxicity. Efficacy studies, often using a tumor growth delay assay, will help determine the most effective dosing frequency and duration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High toxicity or animal mortality at expected therapeutic doses. | - The dose exceeds the Maximum Tolerated Dose (MTD).- Improper drug formulation or vehicle toxicity.- Rapid clearance leading to toxic spikes in plasma concentration. | - Perform a dose-escalation study to determine the MTD in your specific animal model and strain.- Test the vehicle alone to rule out toxicity.- Consider alternative formulations to improve the pharmacokinetic profile.- Adjust the dosing schedule (e.g., more frequent, lower doses). |
| Lack of in vivo efficacy despite proven in vitro activity. | - Poor bioavailability or rapid metabolism of the agent.- The chosen in vivo model is not sensitive to the agent's mechanism of action.- Insufficient drug concentration at the tumor site.- Tumor heterogeneity leading to resistant clones. | - Conduct pharmacokinetic (PK) studies to assess drug exposure.- Select a tumor model with a known dependence on the hypothesized target pathway.- Consider orthotopic implantation, which can better mimic the clinical situation.- Analyze tumors post-treatment for target engagement and downstream effects. |
| High variability in tumor growth and treatment response within the same group. | - Inconsistent tumor cell implantation.- Intertumoral heterogeneity.- Variation in animal health or age. | - Standardize the cell implantation procedure, including cell number and injection volume.- Randomize animals into treatment groups after tumors have reached a similar volume.- Ensure all animals are age-matched and healthy at the start of the study. |
| Drug precipitation observed during formulation or administration. | - Poor solubility of the agent in the final vehicle.- Temperature changes affecting solubility. | - Increase the percentage of co-solvent (e.g., DMSO, PEG400), ensuring it is within tolerable limits for the animals.- Prepare the formulation fresh before each administration.- Gently warm the solution before injection. |
Experimental Protocols
Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of novel anticancer agents.
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Cell Culture: Culture MGC803 cells in appropriate media until they reach the logarithmic growth phase.
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Animal Model: Use female athymic nude mice, 6-8 weeks old.
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Tumor Implantation: Subcutaneously inoculate each mouse in the right flank with 5 x 10^6 MGC803 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
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Tumor Growth and Grouping: Allow tumors to grow until they reach an average volume of 100-150 mm³. Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose), with 8-10 mice per group.
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Treatment Administration: Administer this compound or vehicle according to the predetermined schedule (e.g., daily intraperitoneal injection).
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Monitoring: Measure tumor dimensions and body weights three times a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
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Endpoint: Terminate the study when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a specified duration. Excise and weigh the tumors.
Pharmacokinetic (PK) Study Protocol
This protocol describes a basic pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
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Animal Model: Use male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation.
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Dosing:
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Intravenous (IV) group: Administer a single dose of this compound (e.g., 5 mg/kg) through the tail vein.
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Oral (PO) group: Administer a single dose of this compound (e.g., 20 mg/kg) by oral gavage.
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Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes.
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Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
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Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
Visualizations
Caption: Hypothesized PI3K/AKT/mTOR pathway inhibition by this compound.
References
Technical Support Center: Enhancing the Therapeutic Index of Tigilanol Tiglate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tigilanol Tiglate. Our goal is to help you optimize your experimental outcomes and enhance the therapeutic index of this novel anticancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Tigilanol Tiglate?
A1: Tigilanol Tiglate exhibits a multi-faceted mechanism of action. It is a potent activator of Protein Kinase C (PKC), which leads to rapid hemorrhagic necrosis of tumors and direct tumor cell death (oncolysis).[1][2][3] Concurrently, it induces immunogenic cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs) that stimulate an anti-tumor immune response.[4]
Q2: What are the known downstream effects of PKC activation by Tigilanol Tiglate?
A2: Activation of PKC by Tigilanol Tiglate disrupts the tumor vasculature, leading to increased permeability and subsequent hemorrhagic necrosis.[5] This activation also triggers a localized inflammatory response, contributing to tumor destruction.
Q3: What is the role of immunogenic cell death (ICD) in the efficacy of Tigilanol Tiglate?
A3: Tigilanol Tiglate induces ICD, which is characterized by the surface exposure of calreticulin and the release of ATP and high-mobility group box 1 (HMGB1) protein. These molecules act as signals to recruit and activate immune cells, leading to a systemic anti-tumor immune response that can target both the primary, injected tumor and distant, non-injected tumors (an abscopal effect).
Q4: What is the standard formulation of Tigilanol Tiglate used in preclinical and clinical studies?
A4: The standard formulation typically consists of 1 mg/mL of Tigilanol Tiglate in a vehicle of 40% propylene glycol, sterile water for injection, and a small amount of sodium acetate and glacial acetic acid to maintain pH.
Q5: What are the most common adverse effects observed in preclinical models?
A5: The most frequently reported adverse effects are localized to the injection site and include inflammation, swelling, pain, and the formation of a wound as the necrotic tumor tissue sloughs off. Systemic side effects are less common but can include transient lethargy and changes in blood parameters at higher doses.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in cytotoxicity assays between experiments.
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Possible Cause 1: Inconsistent Drug Concentration. Tigilanol Tiglate is highly potent. Minor variations in dilution can lead to significant differences in effect.
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Solution: Prepare fresh serial dilutions for each experiment from a well-characterized stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
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Possible Cause 2: Cell Density. The cytotoxic effect of Tigilanol Tiglate can be influenced by cell density.
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Solution: Standardize cell seeding density across all experiments. Allow cells to adhere and reach a consistent confluency before adding the drug.
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Possible Cause 3: Solvent Effects. The propylene glycol vehicle can have effects on cells at higher concentrations.
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Solution: Always include a vehicle-only control group to differentiate the effects of Tigilanol Tiglate from those of the excipients.
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Issue 2: Difficulty in distinguishing between apoptosis and necrosis.
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Possible Cause: Tigilanol Tiglate induces a rapid oncolytic necrosis, which can sometimes be difficult to distinguish from late-stage apoptosis in standard assays.
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Solution: Utilize a multi-parametric approach. Combine assays for caspase activation (a hallmark of apoptosis) with markers of necrosis such as LDH release or analysis of cell morphology. Time-course experiments are also crucial to capture the rapid onset of necrosis.
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In Vivo Experiments
Issue 1: Excessive wound formation at the injection site.
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Possible Cause 1: High Drug Dose or Concentration. The extent of necrosis and subsequent wound formation is dose-dependent.
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Solution: Perform a dose-titration study to identify the optimal dose that balances efficacy with manageable local tissue damage. Consider that larger tumors may require a larger total dose, but the concentration should be carefully controlled.
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Possible Cause 2: Inaccurate Intratumoral Injection. Injection into surrounding healthy tissue can increase local damage.
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Solution: Ensure the entire dose is delivered directly into the tumor mass. For smaller or mobile tumors, consider using imaging guidance. A "fanning" injection technique, where the needle is partially withdrawn and re-inserted in different directions within the tumor, can improve drug distribution.
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Issue 2: Inconsistent tumor regression.
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Possible Cause 1: Heterogeneous Drug Distribution. Uneven distribution of Tigilanol Tiglate within the tumor can lead to partial regression.
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Solution: Employ the fanning injection technique to ensure the drug reaches all areas of the tumor. For larger tumors, multiple injection points may be necessary.
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Possible Cause 2: Tumor Microenvironment. The immune composition of the tumor microenvironment can influence the efficacy of the immunogenic cell death pathway.
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Solution: Characterize the immune cell infiltrate of your tumor model. Consider combination therapies with immune checkpoint inhibitors to enhance the anti-tumor immune response, which has shown promise in preclinical studies.
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Quantitative Data Summary
Table 1: Dose-Response of Tigilanol Tiglate in Canine Mast Cell Tumors
| Tigilanol Tiglate Concentration | Complete Response Rate (Day 21) |
| 1.0 mg/mL | 90% |
| 0.5 mg/mL | 50% |
| 0.2 mg/mL | 29% |
Data compiled from a dose de-escalation study in dogs with mast cell tumors. Dosing was based on tumor volume (50% v/v tumor).
Table 2: Efficacy of Tigilanol Tiglate in a Human Melanoma Xenograft Model
| Intratumoral Dose of Tigilanol Tiglate | Outcome |
| < 15 µg (266 µM) | Less efficacious at promoting tumor ablation |
| ≥ 15 µg (266 µM) | Effective tumor ablation |
In this study, it was assumed that a 50 µL injection into a ~100 mm³ tumor would result in a twofold dilution.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay
This protocol is adapted for measuring the activation of PKC in response to Tigilanol Tiglate.
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Cell Culture and Treatment: Plate cells at a standardized density and allow them to adhere overnight. Treat cells with varying concentrations of Tigilanol Tiglate or vehicle control for a predetermined time (e.g., 15-30 minutes).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Kinase Reaction: In a microplate, combine the cell lysate (containing PKC), a specific PKC substrate peptide, and a reaction buffer.
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Initiate Reaction: Add ATP to initiate the phosphorylation of the substrate by activated PKC. Incubate at 30°C for 20-30 minutes.
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Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by measuring the incorporation of radiolabeled ATP.
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Data Analysis: Quantify the signal and normalize to the total protein concentration.
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Troubleshooting Tip: Tigilanol Tiglate is a very potent PKC activator. You may need to use lower concentrations of cell lysate or a shorter incubation time to ensure the reaction remains in the linear range.
Protocol 2: Analysis of Immunogenic Cell Death Markers
This protocol outlines the detection of key ICD markers following Tigilanol Tiglate treatment.
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Calreticulin (CRT) Surface Exposure (Flow Cytometry):
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Treat cells with Tigilanol Tiglate or a positive control (e.g., doxorubicin) for the desired time.
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Gently harvest the cells and wash with a binding buffer.
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Incubate the cells with a fluorescently labeled anti-CRT antibody.
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Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.
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Troubleshooting Tip: Ensure gentle cell handling to avoid artificial membrane disruption, which could lead to false-positive results.
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ATP Release Assay:
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Culture cells in a 96-well plate and treat with Tigilanol Tiglate.
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At various time points, collect the cell culture supernatant.
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Use a commercially available luciferin/luciferase-based ATP assay kit to measure the amount of ATP in the supernatant.
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Troubleshooting Tip: Avoid lysing the cells, as this will release intracellular ATP and confound the results.
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HMGB1 Release (ELISA):
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Treat cells as described for the ATP release assay and collect the supernatant.
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Use a commercially available HMGB1 ELISA kit to quantify the concentration of HMGB1 in the supernatant.
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Troubleshooting Tip: HMGB1 can be released from necrotic cells. Ensure you have appropriate controls to distinguish between ICD-mediated release and non-specific release from dead cells.
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Visualizations
Caption: Signaling pathway of Tigilanol Tiglate.
Caption: Experimental workflow for ICD marker analysis.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]
- 3. Tigilanol Tiglate | C30H42O10 | CID 92135637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating toxicity of "Anticancer agent 46" in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the toxicity of Anticancer Agent 46 (Tigilanol Tiglate, EBC-46) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Tigilanol Tiglate)?
This compound is a novel small molecule that acts as a potent activator of Protein Kinase C (PKC).[1][2][3][4] Its intratumoral administration triggers a multi-faceted response leading to rapid tumor destruction.[5] The primary mechanisms include:
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Disruption of Tumor Vasculature: Activation of PKC, particularly isoforms like PKC-βI, -βII, -α, and -γ, leads to increased permeability of tumor blood vessels, causing hemorrhagic necrosis.
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Direct Oncolysis: The agent directly induces tumor cell death through oncolysis.
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Acute Inflammatory Response: It provokes a rapid and highly localized inflammation at the injection site.
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Immunogenic Cell Death: Recent studies suggest that Tigilanol Tiglate induces a form of immunogenic cell death known as pyroptosis, which is dependent on caspase and gasdermin E. This can lead to systemic anti-tumor T-cell responses.
Q2: What are the expected toxicities of this compound in preclinical models?
The toxicities associated with Tigilanol Tiglate are predominantly localized to the site of intratumoral injection and are a direct consequence of its mechanism of action. Systemic toxicity is generally low with this route of administration due to the preferential retention of the drug within the tumor.
Commonly observed local effects include:
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Inflammation
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Erythema (redness)
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Edema (swelling)
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Eschar formation
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Development of a localized wound at the tumor site, which typically heals well.
In a first-in-human study, injection site reactions were observed at all dose levels. While a maximum tolerated dose was not reached in this study, serious adverse events such as upper airway obstruction (when injected into head and neck tumors) and septicemia were reported.
Q3: Are there established methods to mitigate the local toxicity of this compound?
Given that the local inflammatory reaction is integral to the therapeutic efficacy of Tigilanol Tiglate, mitigation strategies are not aimed at eliminating these effects but rather at managing them. The primary approach is supportive care.
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Analgesics: Administration of analgesics can help manage any discomfort or pain at the injection site.
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Concurrent Medications: In canine studies, the use of corticosteroids and H1/H2 blockers has been reported.
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Dose Optimization: As with any therapeutic agent, careful dose selection is crucial. Dose-escalation and dose-characterization studies help determine the optimal dose that balances efficacy with manageable adverse effects.
Q4: Can combination therapies be used with this compound to potentially reduce toxicity or enhance efficacy?
Yes, preclinical studies suggest that Tigilanol Tiglate can be effectively combined with other anticancer therapies. Murine data indicates its potential in combination with immune checkpoint inhibitors (anti-PD-1 and anti-CTLA-4), conventional chemotherapy, and radiotherapy. The immunogenic cell death induced by Tigilanol Tiglate may synergize with immunotherapies to enhance anti-tumor responses, potentially allowing for the use of lower or less frequent doses of the combination partners, thereby reducing their associated toxicities.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Excessive local inflammation and swelling beyond the tumor margins. | - Incorrect injection technique leading to leakage into surrounding healthy tissue.- Dose may be too high for the specific tumor type or model. | - Ensure precise intratumoral injection.- Review and consider adjusting the dose based on dose-response data.- Monitor the animal closely and provide supportive care as needed. |
| Systemic toxicity observed (e.g., significant weight loss, lethargy not associated with local discomfort). | - Although rare with intratumoral injection, there may be some systemic exposure, particularly with highly vascularized tumors or incorrect administration. | - Confirm the route of administration was strictly intratumoral.- Assess for potential off-target effects in toxicology studies.- Consider pharmacokinetic analysis to determine systemic drug levels. |
| Inconsistent tumor response or lack of efficacy. | - Insufficient dose or drug concentration.- Tumor type may be less responsive.- Incorrect formulation or storage of the agent. | - Refer to dose-characterization studies to ensure an appropriate dose is being used.- Verify the viability and formulation of the agent.- Consider combination therapy to enhance efficacy. |
| Delayed or poor wound healing after tumor ablation. | - Secondary infection.- Animal's overall health status may be compromised. | - Maintain a sterile environment and monitor for signs of infection.- Provide appropriate wound care if necessary.- Ensure the animal model is healthy and well-nourished. |
Quantitative Data from Preclinical and Clinical Studies
Table 1: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors
| Drug Concentration | Dosing | Complete Response Rate (at Day 21-28) | Recurrence Rate (at Day 84) | Reference |
| 1.0 mg/mL | 50% v/v of tumor | 90% | - | |
| 0.5 mg/mL | 50% v/v of tumor | Lower than 1.0 mg/mL | - | |
| 0.2 mg/mL | 50% v/v of tumor | Lower than 0.5 mg/mL | - | |
| 0.5 mg/cm³ of MCT volume | Single injection | 75% | 7% |
Table 2: Safety and Tolerability of Tigilanol Tiglate in a First-in-Human Study
| Maximum Administered Dose | Dose-Limiting Toxicity | Serious Adverse Events | Most Common Adverse Events | Reference |
| 3.6 mg/m² | Upper airway obstruction (1 patient) | Upper airway obstruction, septicemia (2 events) | Injection site reactions |
Experimental Protocols
1. General Protocol for Assessing Toxicity in Preclinical Tumor Models
This protocol provides a general framework. Specific parameters should be optimized for the animal model and tumor type.
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Animal Model: Use appropriate immunocompetent (syngeneic) or immunodeficient (xenograft) mouse models. For larger animal studies, canine patients with naturally occurring tumors have been a valuable model for Tigilanol Tiglate.
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Tumor Implantation: Subcutaneously implant tumor cells. Allow tumors to reach a predetermined size before treatment.
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Dose Formulation: Prepare Tigilanol Tiglate in a suitable vehicle at the desired concentrations.
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Administration: Administer a single intratumoral injection. The volume should be based on the tumor volume (e.g., 50% v/v of the tumor).
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Monitoring:
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Local Toxicity: Daily observe and score injection site for erythema, edema, and eschar formation. Measure the size of any resulting wound until healing.
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Systemic Toxicity: Monitor body weight, food and water intake, and clinical signs of distress daily.
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Tumor Response: Measure tumor volume at regular intervals using calipers. Efficacy can be defined using RECIST criteria.
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Hematology and Serum Biochemistry: Collect blood samples at baseline and specified time points post-treatment to assess for systemic effects on major organs.
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Endpoint: The study can be terminated when tumors reach a predetermined endpoint size, or after a specified observation period to assess for tumor recurrence.
2. In Vitro Assay for PKC Activation
This protocol can be used to confirm the activity of Tigilanol Tiglate on its primary target.
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Cell Lines: Use relevant cancer cell lines or endothelial cells.
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PKC Isoform Analysis: Culture cells and treat with varying concentrations of Tigilanol Tiglate.
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Western Blotting: Lyse the cells and perform Western blot analysis using antibodies specific for phosphorylated forms of various PKC isoforms (e.g., PKC-βI, -βII, -α, -γ) to determine which are activated.
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Cell Viability Assays: Concurrently, perform cell viability assays (e.g., MTT, CellTiter-Glo) to correlate PKC activation with cytotoxicity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Tigilanol Tiglate (this compound).
Caption: Experimental workflow for preclinical toxicity assessment.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Intra-lesional injection of the novel PKC activator EBC-46 rapidly ablates tumors in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Oncology - QBiotics [qbiotics.com]
"Anticancer agent 46" formulation challenges and solutions
Here is the technical support center for "Anticancer Agent 46".
Welcome to the technical support center for this compound (AC46). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the formulation challenges associated with this promising, yet poorly water-soluble, kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AC46) and what are its primary formulation challenges?
A1: this compound (AC46) is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival in many cancers.[1][2][3] The primary formulation challenge stems from its hydrophobic nature and poor aqueous solubility (typically <0.1 µg/mL in aqueous buffers).[4][5] This low solubility can lead to difficulties in achieving therapeutic concentrations in vitro and in vivo, resulting in low bioavailability and inconsistent experimental outcomes.
Q2: What are the recommended general approaches for solubilizing AC46 for experimental use?
A2: Due to its poor water solubility, direct dissolution of AC46 in aqueous media is not recommended. The most common strategies involve creating formulations that enhance its solubility and stability. These include:
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Nanoparticle Formulations: Encapsulating AC46 into lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can improve its solubility and provide controlled release.
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Amorphous Solid Dispersions (ASDs): Creating an ASD of AC46 with a polymer carrier can enhance its aqueous solubility and dissolution rate.
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Co-solvent Systems: For initial in vitro screening, high-concentration stock solutions in organic solvents like DMSO are common, which are then diluted into the experimental media. However, this approach carries the risk of precipitation upon dilution.
Q3: Which formulation strategy is best for in vivo animal studies?
A3: For in vivo studies, nanoparticle formulations like liposomes are often preferred. They can protect the drug from rapid metabolism, improve its pharmacokinetic profile, and potentially enhance its accumulation in tumor tissues. Amorphous solid dispersions are also a viable strategy, particularly for oral administration, as they can significantly improve bioavailability. The choice of formulation will depend on the specific goals of the study, the route of administration, and the desired pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Precipitation of AC46 upon Dilution of DMSO Stock
-
Q: I prepared a 10 mM stock solution of AC46 in DMSO. When I dilute it into my aqueous cell culture medium for a 10 µM working concentration, I observe immediate precipitation. How can I resolve this?
-
A: This is a common problem due to the poor aqueous solubility of AC46. Here are several solutions to try in order of complexity:
-
Reduce Final Concentration: Test if the precipitation still occurs at lower final concentrations (e.g., 1 µM or 0.1 µM).
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) may keep the compound in solution. Always run a vehicle control to account for solvent effects.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Polysorbate 80 (Tween® 80), in your final aqueous medium can help maintain solubility.
-
Switch to a Nanoparticle Formulation: For more robust and reproducible results, consider using a pre-formulated nanoparticle version of AC46, such as a liposomal formulation (AC46-Lipo). These are designed for stability in aqueous environments.
-
-
Issue 2: Low and Variable Drug Loading in Liposomal Formulations
-
Q: I am attempting to prepare liposomes encapsulating AC46 using the thin-film hydration method, but my drug loading efficiency is consistently below 20% and varies between batches. What can I do to improve this?
-
A: Low and variable encapsulation efficiency (EE) for hydrophobic drugs like AC46 is a known challenge. Consider the following optimizations:
-
Optimize Drug-to-Lipid Ratio: A very high ratio of AC46 to lipid can lead to drug precipitation during formulation. Systematically test different drug-to-lipid molar ratios to find the optimal loading capacity.
-
Modify Lipid Composition: The choice of lipids is crucial. Incorporating charged lipids (e.g., DSPG) can improve encapsulation. Also, ensure the lipid bilayer composition is suitable for a hydrophobic molecule.
-
Change the Formulation Method: The thin-film hydration method can be inefficient for some hydrophobic drugs. Alternative methods like nanoprecipitation or microfluidics can offer better control and higher EE.
-
Use a Remote Loading Method (if applicable): While typically for water-soluble drugs, some advanced prodrug strategies can make remote loading feasible for hydrophobic compounds.
-
-
Issue 3: Inconsistent Results in Cell-Based Assays
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Q: My IC50 values for AC46 vary significantly between experiments. How can I improve the reproducibility of my cell-based assays?
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A: Inconsistent results are often linked to the poor solubility and stability of the compound in the assay medium.
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Ensure Complete Solubilization: Before adding to cells, visually inspect your final working solution for any signs of precipitation. A brief sonication of the diluted solution may help.
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Minimize Incubation Time: If AC46 is unstable or precipitates over time in your culture medium, consider reducing the incubation period if the assay allows.
-
Use a Serum-Free Medium for Dilution: Components in serum can sometimes interact with hydrophobic compounds. Try diluting your AC46 stock in a serum-free medium before the final dilution into the complete medium.
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Adopt a Robust Formulation: Switching from a DMSO-based solution to a well-characterized nanoparticle formulation (e.g., AC46-Lipo) will provide a more stable and consistent delivery of the drug to the cells, leading to more reproducible results.
-
-
Data Presentation
Table 1: Physicochemical Properties of Different AC46 Formulations
| Parameter | Free AC46 (in DMSO/Buffer) | Liposomal AC46 (AC46-Lipo) | Amorphous Solid Dispersion (AC46-ASD) |
| Aqueous Solubility | < 0.1 µg/mL | > 1 mg/mL (as formulation) | Enhanced dissolution rate |
| Particle Size (DLS) | N/A (precipitates) | 110 ± 15 nm | N/A |
| Polydispersity Index (PDI) | N/A | < 0.2 | N/A |
| Zeta Potential | N/A | -25 ± 5 mV | N/A |
| Encapsulation Efficiency | N/A | > 90% | N/A |
| Drug Loading | N/A | ~5% (w/w) | 25% (w/w) |
Table 2: In Vitro Drug Release Profile of AC46-Lipo in PBS (pH 7.4)
| Time (hours) | Cumulative Release (%) |
| 1 | 5 ± 2 |
| 4 | 15 ± 4 |
| 12 | 35 ± 6 |
| 24 | 60 ± 8 |
| 48 | 85 ± 10 |
Experimental Protocols
Protocol 1: Characterization of Liposomal AC46 (AC46-Lipo)
Objective: To determine the particle size, polydispersity index (PDI), and zeta potential of the AC46-Lipo formulation.
Methodology:
-
Sample Preparation: Dilute the AC46-Lipo formulation in phosphate-buffered saline (PBS) pH 7.4 to a suitable concentration for analysis.
-
Dynamic Light Scattering (DLS) for Size and PDI:
-
Equilibrate the DLS instrument to 25°C.
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Transfer the diluted sample to a disposable cuvette.
-
Perform the measurement to obtain the intensity-weighted size distribution, Z-average diameter, and PDI.
-
-
Zeta Potential Measurement:
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Dilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
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Inject the sample into a folded capillary cell.
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Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading of AC46-Lipo
Objective: To quantify the amount of AC46 encapsulated within the liposomes.
Methodology:
-
Separation of Free Drug:
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Place 1 mL of the AC46-Lipo formulation into an ultracentrifugation tube.
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Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet the liposomes.
-
Carefully collect the supernatant, which contains the unencapsulated (free) AC46.
-
-
Quantification using High-Performance Liquid Chromatography (HPLC):
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Prepare a standard curve of free AC46 in the mobile phase.
-
Analyze the supernatant from step 1 by HPLC to determine the concentration of free AC46.
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To determine the total drug concentration, disrupt a known volume of the original liposome formulation with a suitable solvent (e.g., methanol) to release the encapsulated drug, and then analyze by HPLC.
-
-
Calculations:
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Encapsulation Efficiency (EE%): ((Total Drug - Free Drug) / Total Drug) * 100
-
Drug Loading (DL%): (Mass of Encapsulated Drug / Total Mass of Lipids and Drug) * 100
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Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of AC46 from the liposomal formulation.
Methodology:
-
Setup: Use a dialysis bag method. Place a known amount of AC46-Lipo formulation into a dialysis bag (with an appropriate molecular weight cut-off).
-
Release Medium: Suspend the sealed dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4 with 0.5% Tween® 80 to maintain sink conditions) at 37°C with constant stirring.
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Sampling: At predetermined time points (e.g., 1, 4, 12, 24, 48 hours), withdraw aliquots from the release medium outside the dialysis bag.
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Quantification: Analyze the samples by HPLC to determine the concentration of released AC46.
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Data Analysis: Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: AC46 inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for AC46 formulation and evaluation.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
EBC-46 Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of EBC-46 (tigilanol tiglate).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the semi-synthesis of EBC-46 from phorbol, a readily available natural product. The synthesis involves a 12-step process, and this guide is structured to provide solutions for challenges at each critical stage.
Step 1: Phorbol Extraction and Purification
| Issue | Potential Cause | Recommended Solution |
| Low Phorbol Yield from Croton tiglium Seeds | Inefficient extraction solvent or procedure. | Use a robust solvent system such as methanol or acetone for extraction. Ensure seeds are properly ground to increase surface area. Consider a Soxhlet extraction for exhaustive recovery. |
| Degradation of phorbol during extraction. | Phorbol and its esters can be sensitive to heat and pH changes. Avoid prolonged heating and strongly acidic or basic conditions during extraction and workup.[1] | |
| Difficulty in Phorbol Purification | Co-elution of closely related phorbol esters. | Employ multi-step chromatographic purification. A combination of normal-phase and reverse-phase chromatography can be effective.[1] |
| Crystallization issues. | Phorbol can be difficult to crystallize and may form solvates. Attempt crystallization from various solvent systems. If crystallization is unsuccessful, rely on careful chromatographic purification.[1] | |
| Phorbol Instability | Oxidation and/or epimerization of the phorbol nucleus. | Store purified phorbol under an inert atmosphere (nitrogen or argon) at low temperatures. Use degassed solvents for reactions and purifications.[2] |
Steps 2-12: Semi-Synthesis of EBC-46 from Phorbol
The following table outlines potential issues and solutions for the 12-step synthesis of EBC-46 from phorbol, as developed by Wender and colleagues.[3] The overall yield for this process is reported to be approximately 12%.
| Step | Reaction | Issue | Potential Cause | Recommended Solution |
| 1 | C20 silylation | Incomplete reaction | Insufficient silylating agent or presence of moisture. | Use a slight excess of TBSCl and ensure all reagents and solvents are anhydrous. |
| 2 | C12,C13 acetylation & C20 desilylation | Incomplete acetylation or undesired side reactions. | Inadequate activation by DMAP or prolonged reaction time. | Ensure the catalytic amount of DMAP is fresh. Monitor the reaction closely by TLC to avoid over-reaction. |
| 3 | C7 singlet oxygen ene reaction | Low yield of the desired hydroperoxide. | Inefficient singlet oxygen generation or degradation of the photosensitizer (Rose Bengal). | Use a high-intensity light source and ensure a continuous stream of oxygen. If using a flow setup, optimize the flow rate and irradiation time. |
| 4 | C5,C6 epoxidation | Formation of diastereomers or over-oxidation. | Non-selective epoxidizing agent or incorrect reaction temperature. | Use m-CPBA at a controlled low temperature. Monitor the reaction carefully to prevent the formation of byproducts. |
| 5 | C20 tosylation & reductive epoxide opening | Incomplete tosylation or undesired epoxide opening products. | Steric hindrance at C20 or competing reactions. | Use a slight excess of tosyl chloride and a non-nucleophilic base. Control the temperature carefully during the reductive opening. |
| 6 | C7,C20 allylic transposition | Low yield of the transposed alcohol. | Catalyst deactivation or suboptimal reaction conditions. | Use a freshly prepared solution of the rhenium catalyst. Ensure the reaction is run under strictly anhydrous conditions. |
| 7 | C5,C20 acetonide protection | Incomplete protection. | Presence of water, which can hydrolyze the acetonide. | Use anhydrous acetone and 2,2-dimethoxypropane. A mild acid catalyst like PPTS is recommended. |
| 8 | C6,C7 epoxidation | Incorrect stereochemistry of the epoxide. | The facial selectivity of the epoxidation is critical. | Using DMDO as the epoxidizing agent after acetonide protection of the C5 and C20 hydroxyls directs the epoxidation to the desired face. |
| 9 | C12,C13 deacetylation | Incomplete deacetylation or ester migration. | Insufficient base or prolonged reaction time at elevated temperatures. | Use a mild base like cesium carbonate in methanol and monitor the reaction progress by TLC. |
| 10 | C13 selective esterification | Low selectivity and formation of the di-esterified product. | Steric hindrance and similar reactivity of C12 and C13 hydroxyls. | Use a carbodiimide coupling agent like EDC with a limited amount of the corresponding acid at a controlled temperature. |
| 11 | C12 selective esterification | Incomplete esterification. | Steric hindrance at the C12 position. | The Yamaguchi esterification conditions are effective for this sterically hindered position. |
| 12 | Acetonide deprotection | Degradation of the final product. | The acidic conditions required for deprotection can lead to side reactions. | Use a mild acidic condition and carefully monitor the reaction to minimize degradation of the EBC-46 product. |
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the semi-synthesis of EBC-46?
A1: The most practical and scalable semi-synthesis of EBC-46 starts from phorbol. Phorbol is a complex diterpene that can be isolated in gram quantities from the seeds of various plants, most notably Croton tiglium.
Q2: What are the main challenges in the synthesis of EBC-46?
A2: The primary synthetic challenge is the stereoselective installation of the oxygenation pattern on the B-ring of the tigliane core. Specifically, the creation of the 5β-hydroxy-6α,7α-epoxy functionality requires a carefully orchestrated sequence of reactions.
Q3: What is the reported overall yield for the semi-synthesis of EBC-46 from phorbol?
A3: The 12-step semi-synthesis of EBC-46 from phorbol has a reported overall yield of 12%.
Q4: Are there any critical safety precautions to consider during the synthesis?
A4: Yes. Phorbol and its derivatives are potent skin irritants and tumor promoters. All handling of these compounds should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of most reactions in the synthesis. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity of the products.
Q6: What purification techniques are recommended for the intermediates and the final product?
A6: Column chromatography on silica gel is the primary method for purifying the intermediates. Due to the complexity of the molecules and the potential for closely related side products, careful optimization of the eluent system is crucial. For the final product, preparative HPLC may be necessary to achieve high purity.
Experimental Protocols & Visualizations
Experimental Workflow for EBC-46 Synthesis
The following diagram outlines the key stages of the semi-synthesis of EBC-46 from phorbol.
Caption: Key stages in the 12-step semi-synthesis of EBC-46.
EBC-46 Signaling Pathway
EBC-46 functions as a potent activator of Protein Kinase C (PKC) isoforms. This activation is central to its anti-tumor effects.
Caption: EBC-46 activation of PKC and downstream anti-tumor effects.
References
Technical Support Center: Troubleshooting "Anticancer Agent 46" Experimental Results
Compound of Interest: Anticancer Agent 46
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing inconsistencies that may arise during experiments with "this compound." As "this compound" is a novel investigational compound, this guide is based on a hypothetical mechanism of action and common challenges encountered in preclinical cancer research.
Hypothetical Mechanism of Action: "this compound" is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. It is intended to block uncontrolled cell proliferation driven by mutations in upstream components like RAS or BRAF. However, researchers have reported variability in its IC50 values and off-target effects on the JNK pathway in certain cellular contexts.
General Troubleshooting Guide for Inconsistent Results
Inconsistencies in in-vitro anticancer drug screening are a frequent challenge.[1] This section addresses common issues that can impact the reproducibility and reliability of your findings with "this compound."
FAQs: Cell Line Integrity and Culture Conditions
Question: Why am I observing significant variations in IC50 values for "this compound" between experiments using the same cell line?
Answer: Several factors related to cell line integrity and culture conditions can lead to IC50 variability:
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Cell Line Authenticity and Passage Number: It is crucial to ensure your cell line is authentic and has a low passage number.[2] Continuous passaging can cause genetic drift, leading to altered drug responses.[3]
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Solution: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling. Use cells with a low passage number and establish a master and working cell bank system to maintain consistency. Document the passage number for every experiment.
-
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism, growth rates, and drug sensitivity, and is a common issue that can go unnoticed.[4][5]
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Solution: Routinely test your cell cultures for mycoplasma using PCR-based or enzymatic methods. Discard any contaminated cultures.
-
-
Cell Seeding Density and Confluency: The health and density of cells at the time of treatment are critical. Cells that are too sparse or overly confluent will respond differently to the drug.
-
Solution: Optimize and standardize the cell seeding density for your specific cell line and assay duration to ensure cells are in the exponential growth phase during the experiment.
-
Question: Could the growth media and supplements be affecting the potency of "this compound"?
Answer: Yes, components in the cell culture media can influence the effective concentration of the compound.
-
Serum Protein Binding: "this compound," like many small molecules, may bind to proteins in fetal bovine serum (FBS), reducing its bioavailable concentration.
-
Solution: Maintain consistency in the lot and percentage of FBS used. If variability persists, consider using a serum-free or reduced-serum medium during drug treatment, provided the cell line can tolerate it.
-
FAQs: Compound Handling and Assay Procedures
Question: How critical are the preparation and storage of "this compound" for consistent results?
Answer: Improper handling of the compound is a frequent source of experimental variability.
-
Compound Solubility and Stability: "this compound" may have limited solubility in aqueous solutions. Precipitation of the compound in the culture media will result in a lower effective concentration. The agent's stability in solution can also vary depending on the solvent and storage conditions.
-
Solution: Prepare fresh dilutions of "this compound" for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration in the culture medium is consistent and non-toxic to the cells (typically <0.5%).
-
Question: My cell viability assay results are inconsistent. What could be the problem?
Answer: The choice and execution of the viability assay can significantly impact the results.
-
Assay Type and Mechanism of Action: The selected assay (e.g., MTT, CellTiter-Glo) might not be optimal for the agent's mechanism. For a cytostatic agent that inhibits proliferation without causing immediate cell death, a metabolic assay like MTT might not be as sensitive as a direct cell counting method.
-
Solution: Be consistent with the assay used within a study. Consider using orthogonal assays to confirm findings. For a MEK inhibitor like "this compound," which can be cytostatic, a proliferation assay that measures cell number (e.g., Crystal Violet staining or live-cell imaging) may be more appropriate than a metabolic assay.
-
-
Incubation Time: The duration of drug exposure may be insufficient for the agent to exert its full effect.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and assay.
-
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent IC50 Values
| Potential Cause | Recommended Solution | Reference |
| Cell Line Misidentification | Authenticate cell lines via STR profiling. | |
| High Passage Number | Use low passage number cells; establish cell banks. | |
| Mycoplasma Contamination | Regularly test for mycoplasma; discard contaminated cultures. | |
| Inconsistent Cell Density | Optimize and standardize seeding density. | |
| Serum Protein Binding | Use consistent FBS lot and concentration; consider serum-free media. | |
| Compound Instability | Prepare fresh dilutions; avoid freeze-thaw cycles. | |
| Inappropriate Assay | Use an assay that reflects the mechanism of action (e.g., proliferation vs. cytotoxicity). | |
| Suboptimal Incubation Time | Perform time-course experiments to determine the optimal endpoint. |
Table 2: Hypothetical IC50 Values for "this compound" in Different Cell Lines
| Cell Line | Reported IC50 (48h, µM) | Key Mutations | Notes |
| A-375 | 0.05 | BRAF V600E | Highly sensitive |
| HT-29 | 0.12 | BRAF V600E | Sensitive |
| HCT-116 | 5.2 | KRAS G13D | Moderately resistant |
| MCF-7 | >10 | Wild-type RAS/BRAF | Resistant |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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Drug Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for Pathway Analysis
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with "this compound" at various concentrations for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin) overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: "this compound" inhibits the MAPK/ERK signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 4. quora.com [quora.com]
- 5. Fixing problems with cell lines: Technologies and policies can improve authentication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Anticancer Agent 46 (Tigilanol Tiglate/EBC-46) for Specific Tumor Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer Agent 46, also known as Tigilanol Tiglate or EBC-46.
Data Presentation: In Vitro Efficacy of Tigilanol Tiglate (EBC-46)
The following table summarizes the in vitro efficacy of Tigilanol Tiglate across various human and murine cancer cell lines. It is important to note that the primary efficacy of this agent is observed with direct intratumoral injection in vivo, which involves a complex mechanism beyond direct cytotoxicity.[1]
| Cell Line | Cancer Type | Efficacy Metric | Value | Reference |
| Various Human Cancer Cell Lines | Melanoma, Squamous Cell Carcinoma (SCC), Breast, Prostate | EC50 | 1–20 nM | [2] |
| B16-F0 | Murine Melanoma | IC50 | ~10 nM (estimated from dose-response curve) | [3] |
| SK-MEL-28 | Human Melanoma | IC50 | ~100 nM (estimated from dose-response curve) | [3] |
| SCC-15 | Human Head and Neck Squamous Cell Carcinoma (HNSCC) | - | Identified as having the lowest in vitro efficacy among tested HNSCC lines | [4] |
| FaDu | Human Head and Neck Squamous Cell Carcinoma (HNSCC) | - | Effective in vivo | |
| Various Human Tumor Models | Melanoma, Head and Neck, Colon | - | Rapid loss of cancer cell viability within 4 hours in preclinical models |
Signaling Pathways and Experimental Workflows
Tigilanol Tiglate (EBC-46) Signaling Pathway
Tigilanol Tiglate is a potent activator of Protein Kinase C (PKC). Its mechanism of action is multifactorial, leading to rapid hemorrhagic necrosis of tumors and induction of an anti-tumor immune response. The key steps are outlined below.
References
Refinement of analytical methods for Tigilanol Tiglate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of Tigilanol Tiglate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of Tigilanol Tiglate using LC-MS/MS.
| Issue | Potential Cause | Recommended Solution |
| No or Low Analyte Signal | 1. Improper Sample Preparation: Inefficient extraction of the lipophilic Tigilanol Tiglate from the plasma matrix. | - Ensure complete protein precipitation by using ice-cold acetonitrile or methanol and adequate vortexing. - For Liquid-Liquid Extraction (LLE), test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to optimize partitioning. - For Solid-Phase Extraction (SPE), ensure proper conditioning and equilibration of the cartridge. Use a C18 or similar reversed-phase sorbent. |
| 2. Suboptimal Ionization: Inefficient ionization of Tigilanol Tiglate in the mass spectrometer source. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Consider the formation of adducts. The addition of a small amount of an acid like formic acid to the mobile phase can promote protonation ([M+H]⁺). In some cases, for phorbol esters, adducts with mobile phase modifiers might be observed. | |
| 3. Incorrect Mass Transitions (MRM): The selected precursor and product ions are not optimal for Tigilanol Tiglate. | - Confirm the theoretical exact mass of Tigilanol Tiglate (C₃₀H₄₂O₁₀, MW: 562.66 g/mol ).[1] - Infuse a standard solution of Tigilanol Tiglate to identify the most abundant precursor ion (e.g., [M+H]⁺, [M+Na]⁺). - Perform a product ion scan to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM). Phorbol esters can undergo neutral losses of their ester side chains. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate Column Chemistry: The analytical column is not providing adequate retention and separation. | - Use a high-quality C18 column with a particle size suitable for your LC system (e.g., <3 µm for UHPLC). - Ensure the mobile phase pH is appropriate for the analyte. For neutral compounds like Tigilanol Tiglate, pH is less critical, but modifiers can improve peak shape. |
| 2. Sample Solvent Mismatch: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase. | - The final sample solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion. | |
| 3. Column Overload: Injecting too much analyte onto the column. | - Dilute the sample and re-inject. | |
| High Background or Matrix Effects | 1. Insufficient Sample Cleanup: Co-eluting endogenous components from the plasma matrix are interfering with the ionization of Tigilanol Tiglate.[2][3] | - Improve the sample preparation method. LLE or SPE generally provide cleaner extracts than protein precipitation alone.[4] - Optimize the chromatographic separation to resolve Tigilanol Tiglate from interfering matrix components. A longer gradient or a different column may be necessary. |
| 2. Phospholipid Contamination: Phospholipids from plasma are known to cause significant ion suppression. | - Employ a phospholipid removal plate or a specific SPE procedure designed to remove phospholipids.[3] | |
| Inconsistent Results or Poor Reproducibility | 1. Analyte Instability: Tigilanol Tiglate may be degrading during sample preparation or storage. | - Keep samples on ice or at 4°C during preparation. - Minimize the time between sample preparation and analysis. - For long-term storage, keep samples at -20°C or below in a dark, dry environment. |
| 2. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. | - Use a validated and standardized protocol. - Employ an appropriate internal standard (IS), ideally a stable isotope-labeled version of Tigilanol Tiglate, to compensate for variability. | |
| 3. Instrument Variability: Fluctuations in LC or MS performance. | - Perform regular system suitability tests to ensure the instrument is performing within specifications. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying Tigilanol Tiglate in biological matrices?
A1: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for accurately measuring drug concentrations in complex biological fluids like plasma.
Q2: What type of sample preparation is most effective for Tigilanol Tiglate in plasma?
A2: Due to the lipophilic nature of Tigilanol Tiglate (a diterpene ester), a multi-step sample preparation is often required to remove proteins and phospholipids that can interfere with the analysis. A combination of protein precipitation followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended for optimal sample cleanup.
Q3: Which type of LC column is suitable for Tigilanol Tiglate analysis?
A3: A reversed-phase C18 column is a good starting point for the separation of Tigilanol Tiglate. The specific column dimensions and particle size should be chosen based on the LC system being used (e.g., HPLC or UHPLC) to achieve optimal resolution and run time.
Q4: What are the expected mass-to-charge ratios (m/z) for Tigilanol Tiglate in MS analysis?
A4: The molecular weight of Tigilanol Tiglate is 562.66 g/mol . In positive ion mode ESI, you would expect to see the protonated molecule [M+H]⁺ at m/z 563.3. It is also advisable to look for other adducts such as the sodium adduct [M+Na]⁺ at m/z 585.3. The selection of the precursor ion for MS/MS analysis should be confirmed by direct infusion of a standard solution.
Q5: How can I mitigate matrix effects in my assay?
A5: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, are a common challenge in bioanalysis. To mitigate them, you can:
-
Improve your sample cleanup procedure to remove interfering substances.
-
Optimize your chromatography to separate the analyte from the matrix components.
-
Use a stable isotope-labeled internal standard that will be affected by the matrix in the same way as the analyte, thus providing a reliable means of quantification.
Q6: What are the key validation parameters to assess for a bioanalytical method for Tigilanol Tiglate?
A6: According to regulatory guidelines (e.g., FDA and EMA), a full validation of the bioanalytical method should include the assessment of:
-
Selectivity and specificity
-
Accuracy and precision
-
Calibration curve and linearity
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix effect
-
Stability of the analyte under various conditions (e.g., freeze-thaw, short-term, and long-term storage).
Experimental Protocols
Proposed LC-MS/MS Method for Tigilanol Tiglate in Human Plasma
This protocol is a recommended starting point and should be optimized and validated for your specific application.
1. Sample Preparation (Protein Precipitation followed by LLE)
-
To 100 µL of plasma sample, add an internal standard (IS).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Parameters
| Parameter | Recommendation |
| LC System | UHPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of a standard. A potential transition could be based on the protonated molecule and a characteristic fragment. |
| Source Parameters | To be optimized for the specific instrument. |
Data Presentation
Table 1: Physicochemical Properties of Tigilanol Tiglate
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₂O₁₀ | |
| Molecular Weight | 562.66 g/mol | |
| Class | Diterpenoid, Phorbol Ester | |
| Solubility | Soluble in DMSO |
Table 2: Proposed LC-MS/MS Parameters
| Parameter | Setting |
| Precursor Ion (Q1) | m/z 563.3 ([M+H]⁺) |
| Product Ion (Q3) | To be determined empirically |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
Visualizations
Caption: Experimental workflow for Tigilanol Tiglate quantification.
Caption: Troubleshooting decision tree for low signal issues.
References
- 1. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Overcoming limitations in "Anticancer agent 46" delivery
Disclaimer: "Anticancer Agent 46" is not a universally recognized scientific name for a specific molecule. This technical support guide has been developed for a hypothetical potent, hydrophobic small molecule anticancer agent, herein referred to as AC46. The guidance provided is based on common challenges and methodologies encountered in the preclinical development of such compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues researchers may encounter when working with AC46.
Q1: I'm having trouble dissolving AC46 for my in vitro experiments. What do you recommend?
A1: Poor aqueous solubility is a common challenge with hydrophobic compounds like AC46.[1][2]
-
Initial Dissolution: First, prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[3] For AC46, a stock solution of 10-20 mM in 100% DMSO should be prepared. Sonication may aid dissolution.
-
Working Dilutions: For cell-based assays, it is crucial that the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of your DMSO stock in a serum-free medium before adding to the cells.
-
Alternative Solvents: If DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. However, always run a vehicle control to assess the solvent's effect on your cells.
Q2: My compound is precipitating in the cell culture medium after dilution. How can I prevent this?
A2: Precipitation occurs when the concentration of AC46 exceeds its solubility limit in the aqueous culture medium.
-
Check Final Concentration: Ensure your final treatment concentration is not too high. You may need to determine the maximum soluble concentration of AC46 in your specific culture medium.
-
Serum Protein Binding: The presence of serum proteins, like albumin, can help to keep hydrophobic compounds in solution. If you are using serum-free media for your experiment, consider if a low percentage of serum (e.g., 1-2%) could be tolerated without interfering with the assay.
-
Formulation Strategies: For persistent solubility issues, consider using a formulation approach even for in vitro studies. Encapsulating AC46 in nanoparticles or using cyclodextrins can significantly improve its solubility and stability in aqueous environments.[1]
Q3: I am getting inconsistent IC50 values in my cytotoxicity assays. What could be the cause?
A3: Inconsistent IC50 values are a frequent problem and can arise from several sources.
-
Compound Stability: Ensure your AC46 stock solution is stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles) and that the compound is not degrading in the culture medium over the course of the experiment.
-
Cell-Based Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time.
-
Cell Seeding Density: The number of cells seeded per well is critical. A standardized seeding protocol should be strictly followed to ensure consistent cell numbers at the time of treatment.
-
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to drugs. Regularly test your cell lines for mycoplasma.
-
-
Assay Protocol Variability: Minor differences in incubation times, reagent concentrations, or pipetting techniques can lead to significant variability. Standardize every step of your protocol.
-
Compound-Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing the MTT reagent directly). It is advisable to run a control without cells to check for any direct interaction between AC46 and your assay reagents.
Q4: We are seeing high toxicity and rapid clearance of AC46 in our animal models. How can we improve its in vivo performance?
A4: High systemic toxicity and poor pharmacokinetics are major hurdles for potent hydrophobic drugs. Targeted delivery strategies are essential to improve the therapeutic index.
-
Nanoparticle Formulation: Encapsulating AC46 into nanoparticles (e.g., liposomes or polymeric nanoparticles like PLGA) is a widely used strategy. This can:
-
Improve solubility and stability in circulation.
-
Protect the drug from premature degradation and metabolism.
-
Potentially increase accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
-
Reduce exposure to healthy tissues, thereby decreasing systemic toxicity.
-
-
Dosing and Vehicle: Ensure the formulation vehicle itself is non-toxic. For hydrophobic drugs, co-solvents like Cremophor EL are sometimes used, but they can have their own toxicities. A well-designed nanoparticle formulation can eliminate the need for such harsh solubilizing agents.
Data Presentation
The following tables present hypothetical, yet representative, data for AC46, comparing the free drug to a Poly(lactic-co-glycolic acid) (PLGA) nanoparticle formulation (NP-AC46).
Table 1: Solubility and In Vitro Efficacy of AC46 vs. NP-AC46
| Parameter | AC46 (Free Drug) | NP-AC46 (Formulation) | Notes |
| Solubility in PBS (pH 7.4) | < 0.1 µg/mL | > 1 mg/mL | Nanoparticle formulation dramatically increases aqueous solubility. |
| IC50 (MGC-803 Cancer Cells) | 0.98 µM | 0.75 µM | Encapsulation maintains or slightly enhances potency. |
| IC50 (HEK293 Normal Cells) | 2.5 µM | 8.2 µM | NP formulation shows reduced toxicity to non-cancerous cells. |
| Therapeutic Index (IC50 Normal / IC50 Cancer) | 2.55 | 10.93 | A higher therapeutic index suggests improved cancer cell selectivity. |
Table 2: In Vivo Efficacy in MGC-803 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1540 ± 180 | - | +2.5% |
| AC46 (Free Drug) | 5 | 985 ± 150 | 36% | -15.8% |
| NP-AC46 | 5 | 415 ± 95 | 73% | -1.2% |
Data are presented as mean ± standard error. The NP-AC46 group shows significantly better tumor growth inhibition and reduced systemic toxicity (as indicated by minimal body weight loss) compared to the free drug.
Experimental Protocols
Protocol 1: Preparation of AC46 Stock Solution
-
Weigh out 1 mg of AC46 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture grade DMSO to achieve a 10 mM stock solution.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: MTT Cytotoxicity Assay
This protocol is based on standard methods for determining cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the AC46 stock solution in a serum-free medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated control" and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the results to determine the IC50 value.
-
Protocol 3: Formulation of AC46-Loaded PLGA Nanoparticles (Nanoprecipitation)
This method is a common technique for encapsulating hydrophobic drugs.
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA (Poly(lactic-co-glycolic acid)) and 5 mg of AC46 in 2 mL of a water-miscible organic solvent, such as acetone or acetonitrile.
-
-
Aqueous Phase Preparation:
-
Prepare 4 mL of an aqueous solution containing a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA).
-
-
Nanoprecipitation:
-
Using a syringe pump for a controlled flow rate, inject the organic phase into the aqueous phase under constant magnetic stirring.
-
The rapid solvent diffusion will cause the PLGA and the encapsulated drug to precipitate, forming nanoparticles.
-
-
Solvent Evaporation:
-
Leave the resulting nanoparticle suspension stirring overnight in a fume hood to allow the organic solvent to evaporate completely.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. Repeat the centrifugation and washing steps two more times to remove excess PVA and unencapsulated drug.
-
Finally, resuspend the purified nanoparticle pellet in water or a suitable buffer for characterization and use. Lyophilization can be performed for long-term storage.
-
Protocol 4: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a general framework for assessing anti-tumor efficacy in mice.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells (e.g., MGC-803) from culture when they are in the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.
-
Inject approximately 5 x 10⁶ cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Free AC46, NP-AC46).
-
-
Treatment Administration:
-
Administer the treatments according to the planned schedule (e.g., daily, every other day) and route (e.g., oral gavage, intravenous injection).
-
-
Monitoring:
-
Measure tumor volume with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Measure the body weight of the mice at the same time to monitor for signs of toxicity.
-
Observe the animals daily for any other signs of distress.
-
-
Study Endpoint:
-
Conclude the study when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or after a set duration (e.g., 21-28 days).
-
At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Protein Kinase C Activators in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the marine-derived macrocyclic lactone, Bryostatin 1, with other classes of Protein Kinase C (PKC) activators, namely phorbol esters and ingenol derivatives, in the context of anticancer research. Bryostatin 1 is selected here as a representative of a complex natural product with a unique profile of PKC modulation, standing in for the placeholder "Anticancer agent 46" to facilitate a data-driven discussion.
Introduction to Protein Kinase C (PKC) as a Therapeutic Target
Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to cellular signal transduction, regulating processes such as cell growth, differentiation, apoptosis, and survival.[1][2][3] Dysregulation of PKC signaling is frequently implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][3] PKC activators, which typically bind to the C1 domain of conventional and novel PKC isozymes, can paradoxically exhibit both tumor-promoting and anti-tumorigenic effects depending on the specific agent, cellular context, and duration of exposure. This guide focuses on three major classes of PKC activators: the bryologs (represented by Bryostatin 1), phorbol esters (represented by Phorbol 12-myristate 13-acetate, PMA), and ingenol derivatives (represented by Ingenol Mebutate).
Mechanism of Action: Differential PKC Isozyme Modulation
PKC activators exert their effects by mimicking the endogenous ligand diacylglycerol (DAG), leading to the translocation and activation of specific PKC isozymes. However, the distinct chemical structures of these activators lead to differential downstream signaling outcomes.
Bryostatin 1 is a macrocyclic lactone that acts as a high-affinity ligand for the C1 domain of PKC. A key feature of Bryostatin 1 is its ability to functionally antagonize many of the cellular responses typically induced by phorbol esters like PMA. For instance, while PMA is a potent tumor promoter, Bryostatin 1 is not and can even inhibit tumor formation in some models. This difference is attributed to the unique patterns of PKC isozyme translocation and activation induced by Bryostatin 1. It often causes a more transient activation of certain PKC isoforms compared to the sustained activation by PMA. Specifically, Bryostatin 1 shows a preference for activating PKCδ and PKCε, and in some cell types, it causes PKCδ to localize directly to internal membranes, bypassing the plasma membrane localization seen with PMA.
Phorbol Esters (PMA) are diterpenes that are considered potent tumor promoters. They cause a strong and sustained activation of conventional and novel PKC isoforms, leading to their translocation to the plasma membrane. This prolonged activation can lead to the downregulation of some PKC isozymes. The robust and persistent signaling initiated by PMA is often linked to its tumor-promoting activities.
Ingenol Mebutate (PEP005) is a diterpene ester structurally analogous to phorbol esters and is a potent modulator of PKC isoenzymes. Its mechanism of action involves the activation of PKC, with a particular emphasis on PKCδ, which can induce apoptosis in cancer cells. Ingenol mebutate's anticancer effects are considered to be dual-action: it causes rapid cellular necrosis at the application site and induces an inflammatory response that leads to neutrophil-mediated antibody-dependent cell-mediated cytotoxicity.
Comparative Efficacy in Anticancer Studies
The differential modulation of PKC isozymes by these activators translates to distinct anticancer profiles. While direct head-to-head clinical trials are scarce, preclinical data provides valuable insights into their comparative efficacy.
| Activator | Cancer Cell Line | Assay | Concentration | Effect | Citation |
| Bryostatin 1 | HOP-92 (Lung) | Growth Assay (24h) | 1-10 nmol/L | Increased cell number | |
| HOP-92 (Lung) | Growth Assay (24h) | 1000 nmol/L | No measurable effect | ||
| LNCaP (Prostate) | Growth Assay (72h) | 1-1000 nM | No inhibition of cell growth | ||
| LNCaP (Prostate) | Apoptosis Assay (48h) | 1-1000 nM | No induction of apoptosis | ||
| PMA | HOP-92 (Lung) | Growth Assay (24h) | 1-1000 nmol/L | No stimulation of growth | |
| LNCaP (Prostate) | Growth Assay (72h) | 10-1000 nM | Inhibition of cell growth | ||
| LNCaP (Prostate) | Apoptosis Assay (48h) | 10-1000 nM | Induction of apoptosis | ||
| Ingenol Mebutate | Melanoma | Apoptosis Assay | Not Specified | Induction of apoptosis | |
| Colon Cancer | Apoptosis Assay | Not Specified | Induction of apoptosis |
Key Findings from Preclinical Data:
-
Bryostatin 1 exhibits a complex, often biphasic dose-response. In some cancer cell lines like HOP-92 lung cancer, low concentrations stimulate growth, while higher concentrations have no effect. In LNCaP prostate cancer cells, Bryostatin 1, unlike PMA, fails to inhibit growth or induce apoptosis. Its anticancer activity often relies on its ability to modulate other signaling pathways or synergize with other chemotherapeutic agents.
-
PMA demonstrates more direct cytotoxic or cytostatic effects in certain cancer cells. For example, in LNCaP cells, PMA inhibits proliferation and induces apoptosis. However, its potent tumor-promoting capabilities in other contexts make it unsuitable as a therapeutic agent.
-
Ingenol Mebutate has shown efficacy in inducing apoptosis in melanoma and colon cancer models. Its primary clinical application has been in the topical treatment of actinic keratosis, a pre-cancerous skin condition.
Selectivity and Differential Downregulation of PKC Isozymes
The therapeutic window of PKC activators is heavily dependent on their selectivity for different PKC isozymes.
| Activator | PKC Isozyme | Cell Line | Concentration | Effect | Citation |
| Bryostatin 1 | PKCα, PKCβ1 | HOP-92 | 0.1-1000 nmol/L | Potent downregulation | |
| PKCδ | HOP-92 | 0.1-1000 nmol/L | Biphasic downregulation | ||
| PKCβI, PKCβII | U937 | Not Specified | More effective downregulation than PMA | ||
| PMA | PKCα, PKCβ1 | HOP-92 | 0.1-1000 nmol/L | Downregulation (10-fold less potent than Bryostatin 1) | |
| PKCδ | HOP-92 | 0.1-1000 nmol/L | Little effect on downregulation |
Bryostatin 1 and PMA exhibit distinct profiles in their ability to downregulate PKC isozymes upon prolonged exposure. In HOP-92 cells, Bryostatin 1 is approximately 10-fold more potent than PMA in downregulating the classic isoforms PKCα and PKCβ1. A significant difference lies in their effect on PKCδ; Bryostatin 1 potently causes its downregulation in a biphasic manner, whereas PMA has minimal effect. This differential regulation of PKCδ is a key mechanistic distinction between the two compounds and may underlie their different biological outcomes, such as tumor promotion versus its absence.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of PKC activators on cancer cell proliferation and viability.
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, HOP-92) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Bryostatin 1, PMA, and Ingenol Mebutate in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine IC₅₀ values if applicable.
Protocol 2: Western Blot for PKC Isozyme Downregulation
This protocol details the method for analyzing changes in PKC isozyme protein levels following treatment with activators.
-
Cell Culture and Treatment: Grow cells in 6-well plates to near confluence. Treat the cells with various concentrations of the PKC activators (e.g., 0.1-1000 nM) for a specified duration (e.g., 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for a PKC isozyme (e.g., anti-PKCδ) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein levels to a loading control (e.g., β-actin or GAPDH).
Conclusion
The comparison of Bryostatin 1 with other PKC activators like PMA and Ingenol Mebutate reveals significant mechanistic and functional differences.
-
Bryostatin 1 stands out for its unique ability to antagonize phorbol ester-induced responses and its complex, context-dependent anticancer effects. Its differential modulation of PKC isozymes, particularly PKCδ, distinguishes it from PMA and suggests a more nuanced therapeutic potential, especially in combination therapies.
-
PMA , while a powerful tool for studying PKC activation in vitro, is not a viable anticancer drug due to its strong tumor-promoting activity.
-
Ingenol Mebutate offers a distinct dual-action mechanism of direct cytotoxicity and immune stimulation, which has proven effective in topical applications for skin pre-cancers.
For drug development professionals, the key takeaway is that not all PKC activators are equal. The specific chemical structure of an activator dictates its interaction with PKC isozymes, leading to profoundly different downstream biological consequences. The unique profile of Bryostatin 1 underscores the potential for developing isozyme-selective PKC modulators that could offer a wider therapeutic window for cancer treatment. Future research should focus on further elucidating these differential signaling pathways to design novel anticancer agents with improved efficacy and safety profiles.
References
A Comparative Analysis of Tigilanol Tiglate and Conventional Chemotherapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with novel targeted treatments emerging as alternatives to conventional systemic chemotherapy. This guide provides a detailed comparison of the efficacy of Tigilanol Tiglate, a first-in-class intratumoral agent, and conventional chemotherapy, with a focus on preclinical and clinical data in canine mast cell tumors, a well-established model for human cancers.
Executive Summary
Tigilanol Tiglate offers a novel, localized approach to cancer treatment, demonstrating high efficacy in inducing rapid tumor necrosis and a durable response with a favorable safety profile.[1][2] Conventional chemotherapy, while a mainstay of cancer treatment, is associated with systemic toxicities and variable response rates. This guide delves into the comparative efficacy, mechanisms of action, and experimental protocols of these two distinct therapeutic modalities.
Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of Tigilanol Tiglate and conventional chemotherapy from various studies.
Table 1: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors
| Study Type | Number of Dogs | Treatment Regimen | Complete Response (CR) Rate | Recurrence Rate | Key Findings & Citations |
| Randomized Controlled Trial | 123 | Single intratumoral injection (1 mg/mL) | 75% at Day 28 | 7% at Day 84 (in dogs with CR) | Significantly higher CR compared to untreated controls. Well-tolerated with good quality of life.[1] |
| Dose Characterization Study | 40 | Descending dose cohorts (1 mg/mL to 0.2 mg/mL) | 90% with 1.0 mg/mL at Day 21 | Not Reported | Established 1.0 mg/mL as a highly efficacious dose. |
| Retrospective Survey | 149 | 1-2 intratumoral injections | 75% after one injection, 68% of remaining tumors after a second injection | 36% recurrence at 1 year in dogs with CR | Demonstrates durable response in a real-world setting. |
| Retrospective Study (High-Grade Tumors) | 18 | 1-2 intratumoral injections (0.5 mg/cm³) | 56% CR at Day 84 (after 1 or 2 treatments) | Not explicitly stated, but 3 of 6 dogs recurrence-free at 2 years | Shows efficacy in aggressive, high-grade tumors. |
Table 2: Efficacy of Conventional Chemotherapy in Canine Mast Cell Tumors
| Chemotherapy Agent | Study Type | Number of Dogs | Response Rate (Overall) | Median Survival Time (MST) | Key Findings & Citations |
| Vinblastine/Prednisone | Not specified | Not specified | Variable (12-47% for neoadjuvant) | Not specified | Commonly used, but few controlled studies on response rates. |
| Lomustine | Not specified | Not specified | Not specified | Not specified | Another commonly used chemotherapeutic agent for MCTs. |
| Vinblastine | Systematic Review | Multiple studies | 47% overall response in dogs with gross disease | 331 days for Grade III tumors | Standard chemotherapy protocol. |
| Tyrosine Kinase Inhibitors (e.g., Toceranib) | Review | Multiple studies | 30-60% | Variable | A targeted therapy option, can be combined with chemotherapy. |
| Chlorambucil/Prednisone | Clinical Study | 21 | 38% overall response rate | Not specified | Worse response compared to other protocols in this study. |
Mechanism of Action
Tigilanol Tiglate: A Multi-Modal Approach
Tigilanol Tiglate's mechanism of action is multifaceted, initiated by the activation of Protein Kinase C (PKC) isoforms. This leads to a rapid cascade of events within the tumor microenvironment:
-
Vascular Disruption: Increased permeability of tumor vasculature, leading to hemorrhagic necrosis.
-
Direct Tumor Cell Lysis: Induction of immunogenic cell death through a pyroptopic-based mechanism, which is largely PKC-independent.
-
Immune Activation: Release of damage-associated molecular patterns (DAMPs), attracting immune cells and promoting a systemic anti-tumor immune response.
Conventional Chemotherapy: Systemic Cytotoxicity
Conventional chemotherapeutic agents, such as vinblastine and lomustine, primarily work by targeting rapidly dividing cells. Vinblastine, a vinca alkaloid, disrupts microtubule formation, leading to mitotic arrest and apoptosis. Lomustine is an alkylating agent that cross-links DNA, ultimately inducing cell death. This systemic approach affects both cancerous and healthy rapidly dividing cells, leading to common side effects like myelosuppression and gastrointestinal issues.
Experimental Protocols
Tigilanol Tiglate Clinical Trial (Canine Mast Cell Tumors)
A randomized, controlled, multi-center clinical study was conducted to evaluate the efficacy and safety of intratumoral Tigilanol Tiglate.
-
Study Population: 123 client-owned dogs with cytologically diagnosed mast cell tumors.
-
Treatment Protocol:
-
Phase 1: 81 dogs received a single intratumoral injection of Tigilanol Tiglate (1 mg/mL), with the dose based on tumor volume. 42 dogs served as a control group.
-
Phase 2: Control dogs were allowed to receive Tigilanol Tiglate, and dogs from the treatment group that did not achieve a complete response could be retreated.
-
Concomitant medications were used to manage potential mast cell degranulation.
-
-
Efficacy Assessment: Treatment response was evaluated at 28 and 84 days using modified Response Evaluation Criteria in Solid Tumors (RECIST).
-
Safety Assessment: Adverse events and quality of life were monitored throughout the study.
Conventional Chemotherapy (General Protocol)
Protocols for conventional chemotherapy vary depending on the agent, tumor type, and stage. A common protocol for vinblastine in canine mast cell tumors is as follows:
-
Treatment Regimen: Vinblastine is typically administered intravenously at a dose of 2 mg/m² weekly for four weeks, followed by bi-weekly treatments. It is often combined with oral prednisone.
-
Monitoring: Patients require regular monitoring of blood cell counts due to the risk of myelosuppression. Dose adjustments may be necessary based on toxicity.
-
Efficacy Assessment: Tumor response is typically assessed through physical measurements and imaging at regular intervals.
Logical Comparison
The choice between Tigilanol Tiglate and conventional chemotherapy depends on several factors, including tumor type, location, stage, and the overall health of the patient.
Conclusion
Tigilanol Tiglate represents a significant advancement in intratumoral cancer therapy, offering a potent and localized treatment with a high complete response rate and a durable effect in non-metastatic solid tumors. Its unique mechanism of action, which combines direct tumor ablation with immune activation, sets it apart from conventional cytotoxic agents.
Conventional chemotherapy remains a critical tool, particularly for metastatic disease, but is often limited by systemic toxicity and the development of resistance. The choice of therapy should be individualized based on a comprehensive evaluation of the tumor and the patient. Future research may explore the synergistic potential of combining localized therapies like Tigilanol Tiglate with systemic treatments to improve overall outcomes in a broader range of cancers.
References
Validating the Anti-Tumor Effects of "Anticancer agent 46" (Tigilanol Tiglate) in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of "Anticancer agent 46," identified as Tigilanol Tiglate (EBC-46), with established anticancer agents across various cell lines. The information is curated to assist in the evaluation and validation of this novel compound's preclinical efficacy. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.
Comparative Analysis of Anti-Tumor Agents
"this compound," or Tigilanol Tiglate (EBC-46), is a novel small molecule being investigated for its potent anti-tumor properties. It is a protein kinase C (PKC) activator, which leads to a rapid and localized inflammatory response, disruption of tumor vasculature, and direct tumor cell death.[1][2] A recent study has further elucidated its mechanism, showing that it induces immunogenic cell death through a caspase/gasdermin E-dependent pyroptotic pathway.[3][4][5] This multifaceted mechanism of action distinguishes it from many traditional chemotherapeutic agents.
For the purpose of this comparative guide, we will evaluate Tigilanol Tiglate against standard-of-care chemotherapeutic agents used in cancers for which it is being investigated, including melanoma, head and neck cancer, colon cancer, and soft tissue sarcoma.
Quantitative Comparison of In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of standard-of-care anticancer drugs in various cancer cell lines. It is important to note that while extensive preclinical data on the potent in vivo efficacy of Tigilanol Tiglate exists, specific IC50 values from direct in vitro cytotoxicity assays across a broad range of cancer cell lines are not widely available in the public domain. The available research focuses more on its unique mechanism of action, which involves a complex interplay with the tumor microenvironment that is not fully captured by standard in vitro cytotoxicity assays.
Table 1: IC50 Values of Standard-of-Care Anticancer Agents
| Cancer Type | Cell Line | Anticancer Agent | IC50 Value | Citation(s) |
| Melanoma | B16F10 | Dacarbazine | 1400 µg/mL | |
| A375 | Dacarbazine | Varies with exposure time | ||
| MNT-1 | Dacarbazine | Varies with exposure time | ||
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC78 | Cisplatin | ~10 µM | |
| SCC143 | Cisplatin | ~20 µM | ||
| SCC154 | Cisplatin | ~5 µM | ||
| HNO41 | Cisplatin | 57.8 µM | ||
| HNO97 | Cisplatin | 440 µM | ||
| UT-SCC-26A | Cisplatin | >100 µM | ||
| Detroit 562 | Paclitaxel | ~5 nM | ||
| FaDu | Paclitaxel | ~10 nM | ||
| SCC25 | Paclitaxel | ~2.5 nM | ||
| A431 | Paclitaxel | 60.6 nM | ||
| HSC4 | Paclitaxel | 3448.1 nM | ||
| OSC19 | Paclitaxel | 401.9 nM | ||
| Colon Cancer | HCT 116 | 5-Fluorouracil | 1.48 µM (5 days) | |
| HT-29 | 5-Fluorouracil | 11.25 µM (5 days) | ||
| SW620 | 5-Fluorouracil | 13 µg/mL (48 h) | ||
| SW-480 | 5-Fluorouracil | ~10 µg/mL (48 h) | ||
| Soft Tissue Sarcoma | SKLMS-1 | Doxorubicin | ~1.6 µM | |
| SKUT-1 | Doxorubicin | Data available | ||
| HT-1080 | Doxorubicin | Data available | ||
| WLS-160 | Doxorubicin | Data available |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the anti-tumor effects of novel compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., "this compound") and control compounds. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with the test compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as previously described.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.
Visualizations
Signaling Pathway of Tigilanol Tiglate (EBC-46)
References
- 1. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]
- 3. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [research.usc.edu.au]
A Comparative Analysis of Anticancer Agent EBC-46 and Other Natural Product-Derived Therapeutics
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of prominent natural product-derived anticancer agents.
In the landscape of oncology drug discovery, natural products remain a vital source of novel therapeutic agents. This guide provides a comparative overview of Anticancer Agent EBC-46 (Tigilanol Tiglate) against other well-established natural product-derived anticancer drugs: Paclitaxel, Vincristine, and Camptothecin. The focus is on their distinct mechanisms of action, supported by quantitative data where available, and detailed experimental protocols for their evaluation.
Section 1: Comparative Efficacy and Mechanism of Action
A direct comparison of the cytotoxic potency of these agents is presented below. It is important to note that while IC50 values are a standard measure of in vitro cytotoxicity, they may not fully encapsulate the therapeutic potential of agents like EBC-46, which exhibit a unique, multi-faceted mechanism of action beyond direct cell killing.
EBC-46 (Tigilanol Tiglate)
EBC-46, a novel diterpene ester extracted from the seeds of the Australian blushwood tree (Fontainea picrosperma), is not a traditional cytotoxic agent but rather a potent activator of Protein Kinase C (PKC).[1][2][3][4] Its anticancer effect is primarily localized to the tumor microenvironment following intratumoral injection.[2]
The mechanism of action of EBC-46 is characterized by three key events:
-
Direct Oncolysis: EBC-46 activates a PKC signaling cascade that leads to the disruption of mitochondrial function and oncolysis of tumor cells in direct contact with the agent.
-
Vascular Disruption: It increases the permeability of tumor vasculature, leading to vascular collapse and hemorrhagic necrosis of the tumor.
-
Immune Response: The agent induces an acute inflammatory response, recruiting and activating innate immune cells, such as neutrophils and macrophages, which target and destroy the tumor. This process is also associated with immunogenic cell death, potentially augmenting antitumor responses to immunotherapy.
Due to this unique mechanism, which relies heavily on the tumor microenvironment, standard in vitro IC50 values are not widely reported and may not be representative of its in vivo efficacy. Preclinical studies have demonstrated rapid tumor ablation within hours of a single injection in various tumor models, including melanoma, head and neck cancers, and colon cancer.
Comparative Natural Product-Derived Anticancer Agents
In contrast to EBC-46, Paclitaxel, Vincristine, and Camptothecin exert their effects primarily through direct cytotoxicity, targeting fundamental cellular processes.
-
Paclitaxel: Derived from the Pacific yew tree (Taxus brevifolia), Paclitaxel is a microtubule stabilizer. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing disassembly. This leads to the formation of stable, non-functional microtubules, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Vincristine: An alkaloid from the Madagascar periwinkle (Catharanthus roseus), Vincristine is a microtubule destabilizer. It binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule dynamics also leads to metaphase arrest and apoptosis.
-
Camptothecin: Isolated from the bark of Camptotheca acuminata, Camptothecin and its derivatives (e.g., Topotecan, Irinotecan) are topoisomerase I inhibitors. They stabilize the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks that are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
Quantitative Data Summary: In Vitro Cytotoxicity
Table 1: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Various | Various | 2.5 - 7.5 (24h exposure) |
| NSCLC Lines | Non-Small Cell Lung Cancer | Median: 9,400 (24h); 27 (120h) |
| SCLC Lines | Small Cell Lung Cancer | Median: 25,000 (24h); 5,000 (120h) |
Table 2: IC50 Values of Vincristine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| L1210 | Mouse Leukemia | 4.4 |
| S49 | Mouse Lymphoma | 5 |
| HeLa | Cervical Cancer | 1.4 |
| HL-60 | Human Leukemia | 4.1 |
| MCF-7 | Breast Cancer | ~239,510 |
Table 3: IC50 Values of Camptothecin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT29 | Colon Cancer | 37 - 48 |
| LOX | Melanoma | 37 - 48 |
| SKOV3 | Ovarian Cancer | 37 - 48 |
| MCF7 | Breast Cancer | 89 |
| MDA-MB-231 | Breast Cancer | 40 |
| MDA-MB-157 | Breast Cancer | 7 |
Section 2: Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation and comparison of anticancer agents.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the anticancer agent for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the anticancer agent for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell. This allows for the discrimination of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the anticancer agent and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI solution to the cells and incubate.
-
Flow Cytometry Analysis: Analyze the PI fluorescence of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
Section 3: Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the described anticancer agents and a typical experimental workflow.
Caption: Signaling pathways of anticancer agents.
Caption: In vitro evaluation workflow.
References
- 1. qbiotics.com [qbiotics.com]
- 2. Intra-lesional injection of the novel PKC activator EBC-46 rapidly ablates tumors in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]
A Head-to-Head Comparison of Pyrazole-Based Anticancer Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in the design of novel anticancer therapeutics.[1][2] This guide provides an objective comparison of the performance of various pyrazole analogs, supported by experimental data, to aid in the evaluation and selection of promising candidates for further investigation.
Numerous pyrazole derivatives have demonstrated significant anticancer activity by targeting a variety of key signaling pathways involved in tumor growth and proliferation, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2] This guide summarizes the cytotoxic activity of several pyrazole analogs against a panel of human cancer cell lines and details the experimental protocols for key assays.
Data Presentation: Comparative Cytotoxicity of Pyrazole Analogs (IC₅₀ Values)
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various pyrazole derivatives against several human cancer cell lines. Lower IC₅₀ values indicate greater potency.
Table 1: Cytotoxicity (IC₅₀ in µM) of Pyrazole Analogs Against Various Cancer Cell Lines
| Compound | HCT116 (Colon) | UO31 (Renal) | HepG2 (Liver) | A549 (Lung) | MCF7 (Breast) | HeLa (Cervical) | Reference Drug (IC₅₀ in µM) |
| 28 | 0.035 | 2.24 | 0.028 | - | - | - | Sorafenib (GI₅₀ MG-MID = 1.90 µM)[3] |
| 31 | - | - | - | 42.79 | - | - | - |
| 32 | - | - | - | 55.73 | - | - | - |
| 43 | - | - | - | - | 0.25 | - | Doxorubicin (0.95 µM) |
| 48 | 1.7 | - | - | - | - | 3.6 | - |
| 53 | - | - | 15.98 | - | - | - | - |
| 54 | - | - | 13.85 | - | - | - | - |
| 55 | 59.84 | - | - | 26.40 | 6.53 | - | Doxorubicin (MCF7: 45.0, A549: 48.8, HCT116: 65.1) |
| 6a | - | - | - | HOP-92: 1.65 | - | - | Sorafenib (GI₅₀ MG-MID = 1.90 µM) |
| 7 | - | - | - | HOP-92: 1.61 | - | - | Sorafenib (GI₅₀ MG-MID = 1.90 µM) |
| 9 | EKVX (NSCLC): 1.9 | - | - | EKVX (NSCLC): 1.9 | - | - | Sorafenib (GI₅₀ MG-MID = 1.90 µM) |
Note: Some data points are represented as GI₅₀ (Growth Inhibition 50), which is conceptually similar to IC₅₀. Direct comparison should be made with caution.
Table 2: Cytotoxicity (IC₅₀ in µg/mL) of Pyrazolo[4,3-c]pyridine Derivatives
| Compound | MCF7 (Breast) | HepG2 (Liver) | HCT116 (Colon) | Reference Drug (Doxorubicin in µg/mL) |
| 41 | 1.937 | 3.695 | - | MCF7: 4.162, HepG2: 3.832 |
| 42 | - | - | 2.914 | HCT116: 3.676 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assays
Many pyrazole derivatives exert their anticancer effects by inhibiting specific kinases. Standard protocols for assessing the inhibition of two common targets, CDK2 and VEGFR-2, are outlined below.
Principle: This assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound (pyrazole analog) at various concentrations, a substrate (e.g., Histone H1), and ATP to a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Enzyme Addition: Initiate the reaction by adding the CDK2/Cyclin A2 enzyme.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve of the inhibitor.
Principle: Similar to the CDK2 assay, this method quantifies VEGFR-2 kinase activity by measuring ATP consumption using a luminescent readout.
Protocol:
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-(Glu,Tyr) 4:1).
-
Reaction Setup: Add the master mix and the test compounds at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the purified recombinant VEGFR-2 kinase to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection: Add a Kinase-Glo™ MAX reagent to each well, incubate at room temperature for 15 minutes, and measure the luminescence.
-
IC₅₀ Calculation: Determine the IC₅₀ values from the inhibitor dose-response curves.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways commonly targeted by pyrazole-based anticancer agents.
Caption: Targeted signaling pathways of pyrazole analogs.
Experimental Workflow
The diagram below outlines a typical workflow for evaluating the anticancer activity of pyrazole analogs.
Caption: Experimental workflow for anticancer agent evaluation.
References
A Comparative Guide to Tigilanol Tiglate for the Treatment of Solid Tumors Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tigilanol Tiglate with other therapeutic alternatives for the treatment of solid tumors in various animal species. The information is compiled from recent studies and clinical trials to support research and development in veterinary oncology.
Overview of Tigilanol Tiglate
Tigilanol tiglate (brand name STELFONTA®) is a novel small molecule drug administered intratumorally for the treatment of solid tumors.[1][2] Its "tumor agnostic" mechanism of action, which relies on the host's response rather than specific tumor cell characteristics, gives it potential for broad cross-species efficacy.[3] The drug is a potent activator of Protein Kinase C (PKC), leading to a rapid and localized inflammatory response, disruption of tumor vasculature, and ultimately, tumor cell death by oncosis.[4][5] This process results in hemorrhagic necrosis of the tumor, which is typically followed by sloughing of the necrotic tissue and subsequent healing of the site.
Cross-Species Efficacy of Tigilanol Tiglate
While extensively studied and approved for use in canines, research into the efficacy of Tigilanol Tiglate in other species is ongoing.
Canine
Tigilanol Tiglate is indicated for the treatment of non-metastatic cutaneous and subcutaneous mast cell tumors (MCTs) in dogs. Clinical studies have demonstrated high efficacy, with a single injection resulting in a 75% complete response rate by day 28 in a pivotal study of 123 dogs. Retreatment of non-responders can increase the overall complete response rate to 88%. The treatment is generally well-tolerated, with localized swelling, bruising, and wound formation being the most common and expected side effects.
Equine
Preliminary studies and case reports have shown promising results for the use of Tigilanol Tiglate in horses for the treatment of common skin tumors such as sarcoids and squamous cell carcinomas. A study on two horses, one with an aggressive fibroblastic sarcoid and the other with a fast-growing peri-ocular squamous cell carcinoma, demonstrated complete resolution of the tumors following treatment. The clinical response in horses mirrors that seen in dogs, with rapid inflammation, hemorrhagic necrosis, and subsequent tumor sloughing. Notably, a lower dose rate (30% reduction compared to the canine dose) combined with concomitant anti-inflammatory medication was used in the equine protocol to manage the more robust inflammatory response observed in this species. A larger multicentre study on 41 sarcoids and 97 melanomas in horses showed complete tumor volume regression in 73% and 74% of cases, respectively.
Feline
Currently, there is a lack of published clinical trial data on the use of Tigilanol Tiglate specifically in cats. However, given its "tumor agnostic" mode of action, there is a potential for efficacy against feline solid tumors, such as soft tissue sarcomas. Further research is required to establish safe and effective dosing and treatment protocols for feline patients.
Comparison with Alternative Therapies
The following tables provide a comparative overview of Tigilanol Tiglate and other common treatments for canine mast cell tumors and equine sarcoids, based on available experimental data.
Canine Mast Cell Tumors: A Comparative Analysis
| Treatment Modality | Efficacy (Complete Response Rate) | Recurrence Rate | Key Considerations |
| Tigilanol Tiglate | 75% (single injection); 88% (with retreatment) | 7% at 84 days | Localized treatment, rapid onset of action, predictable wound formation. |
| Surgical Excision | Dependent on complete margins | 25-40% with incomplete margins | Standard of care, requires anesthesia, challenging in certain locations. |
| Radiation Therapy | 88% disease-free survival at 2-5 years (adjuvant) | Varies with protocol | Effective for local control, requires specialized facilities and multiple treatments. |
| Electrochemotherapy (Cisplatin/Bleomycin) | 70-85% | Varies | Effective for cutaneous/subcutaneous tumors, requires specialized equipment. |
| Tyrosine Kinase Inhibitors (Toceranib, Masitinib) | Toceranib: 42.8%; Masitinib: 55% | Varies | Systemic oral therapy, targets specific cellular pathways, potential for side effects. |
Equine Sarcoids: A Comparative Analysis
| Treatment Modality | Efficacy (Complete Response/Resolution Rate) | Recurrence Rate | Key Considerations |
| Tigilanol Tiglate | 73% (complete tumor volume regression) | Not yet established in large studies | Localized treatment, rapid response, requires management of inflammation. |
| Surgical Excision | Varies with technique | 23-38% | Can be curative, but recurrence is common, especially with aggressive tumors. |
| Intralesional Cisplatin | 93% (alone); 97% (with surgery) | Low with complete treatment | Effective, requires multiple injections, potential for local reactions. |
| Imiquimod 5% Cream | 60-84.4% | 7.3-21.4% | Topical application, requires long-term owner compliance, can cause local inflammation. |
| Electrochemotherapy (Cisplatin) | High efficacy reported | Varies | Effective for various sarcoid types, requires general anesthesia and specialized equipment. |
| Cryotherapy | Varies | Can be high | Destroys tumor by freezing, may require multiple sessions, can cause tissue damage. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols.
Tigilanol Tiglate Administration Protocol (Canine Mast Cell Tumor)
-
Pre-treatment: Administration of corticosteroids and H1/H2 receptor antagonists is recommended to mitigate the effects of mast cell degranulation.
-
Dosing: The dose is calculated based on tumor volume, with the aim of delivering 0.5 mg of Tigilanol Tiglate per cm³ of tumor.
-
Administration: The drug is injected intratumorally using a "fanning" technique to ensure even distribution throughout the tumor mass. Sedation may be required.
-
Post-treatment Monitoring: The treated site is typically left uncovered. Owners are instructed to monitor for excessive swelling, pain, or signs of systemic illness. The wound created by tumor necrosis is allowed to heal by second intention.
Electrochemotherapy Protocol (Canine Mast Cell Tumor with Cisplatin)
-
Drug Administration: Cisplatin is injected intratumorally.
-
Electroporation: Five minutes after cisplatin injection, a sequence of biphasic electrical pulses (e.g., 8 pulses of 50 + 50 μs each at 1300 V/cm) is delivered to the tumor using caliper or needle array electrodes.
-
Treatment Sessions: A second session may be performed 1-2 weeks later based on clinical response.
Toceranib Phosphate (Palladia®) Administration Protocol (Canine Mast Cell Tumor)
-
Dosing: The initial recommended dose is 3.25 mg/kg body weight, administered orally every other day.
-
Administration: The tablets can be given with or without food. Tablets should not be split.
-
Monitoring: Regular veterinary assessments and bloodwork are necessary to monitor for adverse effects, which can include gastrointestinal issues, neutropenia, and anemia. Dose adjustments or interruptions may be required.
Intralesional Cisplatin Protocol (Equine Sarcoid)
-
Preparation: A viscous emulsion of cisplatin is prepared, often with sesame oil, to limit its diffusion from the injection site.
-
Administration: The cisplatin emulsion is injected directly into the tumor and a margin of surrounding tissue. The procedure is typically performed under sedation and local anesthesia.
-
Treatment Course: A common protocol involves four treatment sessions at two-week intervals.
Imiquimod 5% Cream Protocol (Equine Sarcoid)
-
Application: A thin layer of the cream is applied topically to the sarcoid three times a week on non-consecutive days.
-
Pre-application: The area should be cleaned before each application.
-
Duration: Treatment is continued until complete remission or for a specified maximum duration (e.g., up to 45 weeks).
-
Monitoring: The site should be monitored for local inflammatory reactions, which are expected.
Visualizing the Mechanisms and Workflows
Tigilanol Tiglate Signaling Pathway
Caption: Tigilanol Tiglate's signaling pathway leading to tumor destruction.
Tigilanol Tiglate Treatment Workflow
References
Synergistic Anti-Tumor Efficacy of Anticancer Agent 46 (Tigilanol Tiglate) with Immune Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the monotherapeutic effects of the novel anticancer agent Tigilanol Tiglate (also known as EBC-46) and its synergistic activity when combined with immune checkpoint inhibitors. The data presented is based on preclinical studies and aims to inform researchers and drug development professionals on the potential of this combination therapy.
Mechanism of Action: A Dual Approach to Cancer Therapy
Tigilanol tiglate is a small molecule activator of Protein Kinase C (PKC).[1] Its primary mechanism of action involves a multi-pronged attack on solid tumors. Intratumoral injection of tigilanol tiglate leads to rapid oncolysis, disruption of the tumor vasculature, and the induction of an acute inflammatory response.[1] This process results in hemorrhagic necrosis of the tumor.[2]
Crucially, tigilanol tiglate induces immunogenic cell death (ICD), a form of cancer cell death that triggers an anti-tumor immune response.[2][3] This is characterized by the release of damage-associated molecular patterns (DAMPs), which activate the innate immune system and promote the maturation of dendritic cells. This, in turn, leads to the priming of T cells against tumor-specific antigens.
Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, work by blocking the inhibitory signals that cancer cells use to evade the immune system. By combining tigilanol tiglate with these inhibitors, the enhanced anti-tumor immune response initiated by tigilanol tiglate can be sustained and amplified, leading to a more potent and durable anti-cancer effect.
Signaling Pathway of Tigilanol Tiglate Leading to Immunogenic Cell Death
Caption: Tigilanol Tiglate's PKC-mediated mechanism leading to ICD.
Preclinical Synergy: Tigilanol Tiglate and Immune Checkpoint Inhibitors
A key preclinical study investigated the combination of tigilanol tiglate with anti-programmed cell death 1 (PD-1) and anti-cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) antibodies in an immune checkpoint inhibitor-refractory melanoma mouse model (B16-F10-OVA). The results demonstrate a significant synergistic effect, particularly in controlling tumor growth and improving survival.
Quantitative Data from Preclinical Studies
The following tables summarize the key findings from the study by Cullen et al. (2024) in the Journal for Immunotherapy of Cancer.
Table 1: Effect of Tigilanol Tiglate in Combination with Anti-CTLA-4 on Tumor Volume and Survival
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 (Injected Tumor) | Median Survival (Days) |
| IgG + Vehicle | ~1800 | 20 |
| IgG + Tigilanol Tiglate (30 µg) | ~800 | 25 |
| Anti-CTLA-4 + Vehicle | ~1500 | 22 |
| Anti-CTLA-4 + Tigilanol Tiglate (30 µg) | ~200 | > 40 |
Table 2: Effect of Tigilanol Tiglate in Combination with Anti-PD-1/Anti-CTLA-4 on Tumor Volume and Survival
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 (Injected Tumor) | Median Survival (Days) |
| IgG + Vehicle | ~1800 | 20 |
| IgG + Tigilanol Tiglate (30 µg) | ~800 | 25 |
| Anti-PD-1/CTLA-4 + Vehicle | ~1200 | 28 |
| Anti-PD-1/CTLA-4 + Tigilanol Tiglate (30 µg) | < 100 | > 40 |
These results show that the combination of tigilanol tiglate with anti-CTLA-4 or a dual blockade of PD-1 and CTLA-4 leads to a more profound reduction in tumor volume and a significant extension of survival compared to either treatment alone.
Experimental Protocols
The following is a summary of the experimental protocol used in the preclinical study by Cullen et al. (2024).
In Vivo Murine Tumor Model
-
Animal Model: C57BL/6 mice were used.
-
Tumor Cell Line: B16-F10-OVA melanoma cells, known to be refractory to immune checkpoint inhibitors, were used.
-
Tumor Implantation: Mice were subcutaneously inoculated with B16-F10-OVA cells on both hind flanks to establish two distinct tumors.
-
Treatment Administration:
-
Immune Checkpoint Inhibitors: Anti-PD-1 and/or anti-CTLA-4 antibodies (or an IgG control) were administered via intraperitoneal (i.p.) injection.
-
Tigilanol Tiglate: Tigilanol tiglate (or a vehicle control) was administered via intratumoral (I.T.) injection into the tumor on one flank.
-
-
Dosing Schedule: A schematic of the dual treatment regimen is provided below. Antibodies were administered prior to and following the intratumoral injection of tigilanol tiglate.
-
Outcome Measures: Tumor volumes of both the injected and non-injected (abscopal) tumors were measured regularly. Overall survival was also monitored.
-
Immunophenotyping: Immune cell infiltration into the tumors was analyzed by flow cytometry.
Experimental Workflow for Preclinical Synergy Study
Caption: Workflow of the in vivo synergy experiment.
Abscopal Effect and Immune Cell Infiltration
A significant finding from the preclinical studies was the induction of an abscopal effect, where the treatment of a primary tumor leads to the regression of distant, non-injected tumors. The combination of tigilanol tiglate with immune checkpoint inhibitors significantly enhanced this effect, suggesting a systemic anti-tumor immune response.
Analysis of the tumor microenvironment revealed that the combination therapy led to increased infiltration of cytotoxic T lymphocytes (CD8+ T cells) into both the injected and non-injected tumors. This provides a mechanistic explanation for the observed synergistic anti-tumor activity.
Clinical Development
The promising preclinical data has led to the initiation of clinical trials. A Phase Ib/IIa clinical trial is currently underway to evaluate the safety and efficacy of tigilanol tiglate in combination with the anti-PD-1 antibody pembrolizumab in patients with unresectable melanoma.
Conclusion
The combination of the novel anticancer agent tigilanol tiglate with immune checkpoint inhibitors represents a promising therapeutic strategy. The ability of tigilanol tiglate to induce immunogenic cell death and remodel the tumor microenvironment appears to sensitize tumors to the effects of immune checkpoint blockade. The preclinical data strongly supports the synergistic potential of this combination, and ongoing clinical trials will be crucial in determining its therapeutic value in cancer patients. This approach holds the potential to overcome resistance to immunotherapy and improve outcomes for individuals with solid tumors.
References
A Comparative Analysis of Tigilanol Tiglate (Anticancer Agent EBC-46) and Paclitaxel
A Head-to-Head Examination of Two Potent Anticancer Agents for Researchers and Drug Development Professionals
In the landscape of anticancer therapeutics, the continual emergence of novel agents alongside established cornerstones of chemotherapy necessitates rigorous comparative analysis. This guide provides a detailed comparison of tigilanol tiglate, a novel small molecule protein kinase C (PKC) activator also known as EBC-46, and paclitaxel, a widely used microtubule stabilizer. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used in their evaluation.
At a Glance: Key Differences
| Feature | Tigilanol Tiglate (EBC-46) | Paclitaxel |
| Primary Mechanism | Protein Kinase C (PKC) Activator | Microtubule Stabilizer |
| Mode of Action | Induces rapid, localized inflammation, vascular disruption, and hemorrhagic necrosis of tumors.[1][2][3] | Arrests cell cycle in the G2/M phase by stabilizing microtubules, preventing their disassembly.[4][5] |
| Administration | Intratumoral injection | Intravenous infusion |
| Therapeutic Approach | Localized tumor ablation | Systemic chemotherapy |
| Key Cellular Target | Protein Kinase C (PKC) isoforms | β-tubulin subunit of microtubules |
Data Presentation: A Quantitative Comparison
Direct comparative studies between tigilanol tiglate and paclitaxel are limited in publicly available literature. The following tables summarize available quantitative data from separate preclinical studies to provide a contextual comparison of their anticancer activity. It is important to note that variations in experimental conditions can influence outcomes.
Table 1: In Vitro Cytotoxicity (IC50 Values)
IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth. Due to the differing mechanisms of action and primary applications (intratumoral vs. systemic), direct comparison of IC50 values may not fully reflect in vivo efficacy. Data for tigilanol tiglate across a broad panel of cell lines is not widely published, reflecting its development as a localized therapy.
| Cell Line | Cancer Type | Tigilanol Tiglate (EBC-46) IC50 | Paclitaxel IC50 |
| SK-MEL-28 | Human Melanoma | Data not available | ~100 nM (for vemurafenib-resistant cells) |
| Various Human Tumor Cell Lines | Ovarian, Breast, Lung, etc. | Data not available | 2.5 - 7.5 nM (24h exposure) |
| Human Lung Cancer Cell Lines | Non-Small Cell & Small Cell | Data not available | 0.027 - 5.0 µM (120h exposure) |
Table 2: In Vivo Antitumor Efficacy in Mouse Xenograft Models
The following data illustrates the in vivo efficacy of both agents in preclinical tumor models. Tigilanol tiglate is administered intratumorally, leading to localized tumor destruction, while paclitaxel is typically administered systemically.
| Agent | Tumor Model | Administration Route & Dose | Key Efficacy Outcome |
| Tigilanol Tiglate (EBC-46) | MM649 Human Melanoma Xenograft | Intratumoral; single dose | Rapid tumor ablation with no viable tumor cells evident four hours after injection. |
| Head and Neck, Colon Cancer Models | Intratumoral; single dose | Rapid breakdown of tumors. | |
| Paclitaxel | Human Cervical Carcinoma Xenograft | Intravenous; 24 and 12 mg/kg/day for 5 days | Significant tumor growth inhibition. |
| Mucinous Appendiceal Adenocarcinoma PDX | Intraperitoneal; 25 mg/kg weekly | 71.4% reduction in tumor burden. | |
| Human Breast Cancer Xenograft | Intravenous; 15 mg/kg | Positive correlation between HER2 expression and treatment efficacy. |
Mechanisms of Action: Divergent Pathways to Tumor Cell Death
The fundamental difference between tigilanol tiglate and paclitaxel lies in their distinct molecular targets and the subsequent cellular signaling cascades they initiate.
Tigilanol Tiglate: Orchestrating Tumor Destruction through PKC Activation
Tigilanol tiglate's mechanism of action is multifaceted and localized to the tumor microenvironment following intratumoral injection. It acts as a potent activator of Protein Kinase C (PKC) isoforms. This activation triggers a cascade of events:
-
Direct Oncolysis: Tigilanol tiglate disrupts mitochondrial function in tumor cells, leading to rapid cell death.
-
Vascular Disruption: The agent increases the permeability of tumor vasculature, leading to hemorrhagic necrosis. This effectively cuts off the tumor's blood and oxygen supply.
-
Acute Inflammatory Response: Activation of a PKC signaling cascade recruits and activates innate immune cells, such as neutrophils and macrophages, which target the tumor.
-
Immunogenic Cell Death: Recent studies suggest that tigilanol tiglate induces immunogenic cell death, which can lead to systemic anti-tumor immune responses.
dot
Figure 1. Signaling Pathway of Tigilanol Tiglate (EBC-46).
Paclitaxel: Inducing Mitotic Arrest through Microtubule Stabilization
Paclitaxel, a member of the taxane family, exerts its cytotoxic effects by targeting the fundamental cellular process of mitosis. Its mechanism is well-established and involves the following steps:
-
Binding to β-tubulin: Paclitaxel binds to the β-tubulin subunit of microtubules, the key components of the mitotic spindle.
-
Microtubule Hyper-stabilization: This binding promotes the assembly of tubulin into microtubules and stabilizes them by preventing depolymerization.
-
Disruption of Mitotic Spindle: The stabilized, non-dynamic microtubules disrupt the normal formation and function of the mitotic spindle, which is essential for chromosome segregation during cell division.
-
Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).
dot
Figure 2. Mechanism of Action of Paclitaxel.
Experimental Protocols
The following sections outline the general methodologies for key experiments cited in the evaluation of tigilanol tiglate and paclitaxel.
In Vitro Cell Viability Assay (General Protocol)
This protocol describes a common method for determining the IC50 values of anticancer agents.
Figure 4. General Workflow for In Vivo Tumor Xenograft Study.
-
Tumor Cell Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
-
Drug Administration:
-
Tigilanol Tiglate: Administered as a single intratumoral injection.
-
Paclitaxel: Typically administered intravenously or intraperitoneally according to a specific dosing schedule (e.g., daily for 5 days, or weekly).
-
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study continues until a predetermined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size. The tumor growth inhibition is then calculated for the treatment groups compared to the control group.
Conclusion
Tigilanol tiglate and paclitaxel represent two distinct and powerful approaches to cancer therapy. Paclitaxel is a well-established systemic chemotherapeutic that targets the fundamental process of cell division, making it effective against a broad range of cancers. In contrast, tigilanol tiglate is a novel agent that offers a unique, localized approach to tumor ablation through a rapid, multi-pronged mechanism involving direct oncolysis, vascular disruption, and immune activation. The choice between these or other anticancer agents will depend on the specific clinical context, including tumor type, location, and the overall health of the patient. The continued investigation of novel agents like tigilanol tiglate, alongside the optimization of established therapies like paclitaxel, is crucial for advancing the field of oncology and improving patient outcomes.
References
- 1. Frontiers | The involvement of the noradrenergic system in the antinociceptive effect of cucurbitacin D on mice with paclitaxel-induced neuropathic pain [frontiersin.org]
- 2. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 3. vet-es.virbac.com [vet-es.virbac.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Benchmarking Anticancer Agent 46 (Tigilanol Tiglate) Against Standard-of-Care Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anticancer agent, tigilanol tiglate (also known as EBC-46), against current standard-of-care treatments for skin cancer, head and neck cancer, and soft tissue sarcoma. This document synthesizes available preclinical and clinical data to offer an objective assessment of its performance, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Executive Summary
Tigilanol tiglate is a novel, first-in-class small molecule that is a protein kinase C (PKC) activator.[1][2] Administered intratumorally, it demonstrates a unique mechanism of action characterized by rapid tumor cell necrosis, disruption of tumor vasculature, and induction of an inflammatory response that can lead to systemic anti-tumor immunity.[3][4][5] Currently, it is undergoing human clinical trials for various solid tumors, including head and neck squamous cell carcinoma (HNSCC) and soft tissue sarcoma (STS). This guide benchmarks its emerging clinical profile against established therapies for these cancers.
Mechanism of Action: Tigilanol Tiglate
Tigilanol tiglate's primary mode of action is the activation of protein kinase C (PKC) isoforms. This activation triggers a cascade of downstream events within the tumor microenvironment, leading to rapid and localized tumor destruction. The key events include:
-
Direct Oncolysis: Activation of PKC leads to mitochondrial dysfunction and induction of regulated cell death in cancer cells.
-
Vascular Disruption: Tigilanol tiglate induces rapid disruption of the tumor's blood supply, leading to hemorrhagic necrosis.
-
Immune Response: The agent promotes an acute inflammatory response, recruiting immune cells to the tumor site. This can result in immunogenic cell death and potentially systemic (abscopal) anti-tumor effects.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Optimising intratumoral treatment of head and neck squamous cell carcinoma models with the diterpene ester Tigilanol tiglate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Publication of First In-Human Data Reveals Safety & Efficacy of Tigilanol Tiglate in Solid Tumours - BioSpace [biospace.com]
Independent Validation of Tigilanol Tiglate (EBC-46): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings for the novel anticancer agent tigilanol tiglate (EBC-46) against established therapeutic alternatives. This document summarizes key experimental data, details methodologies from pivotal studies, and presents visual representations of its mechanism and evaluation workflows.
Tigilanol tiglate, also known as EBC-46, is a novel small molecule diterpene ester undergoing development for intratumoral injection in solid tumors.[1] Its primary mechanism of action is the activation of Protein Kinase C (PKC), which leads to a rapid and localized inflammatory response, disruption of tumor vasculature, and direct oncolysis, culminating in hemorrhagic necrosis of the treated tumor.[1][2] This guide consolidates preclinical and early clinical findings for tigilanol tiglate and juxtaposes them with data from standard-of-care agents for melanoma and head and neck cancers, the focus of its current clinical trials.
Data Presentation: Comparative Efficacy
Direct head-to-head preclinical studies comparing tigilanol tiglate with other anticancer agents are limited. The following tables present available quantitative data to offer a comparative perspective.
Table 1: In Vitro Cytotoxicity (IC50) of Tigilanol Tiglate and Comparative Agents
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| Tigilanol Tiglate (EBC-46) | Melanoma | B16-F0 | ~1 µM | [2] |
| Melanoma | SK-MEL-28 | ~1 µM | [2] | |
| Phorbol 12-myristate 13-acetate (PMA) | Melanoma | B16-F0 | ~0.3 µM | |
| Melanoma | SK-MEL-28 | ~0.3 µM | ||
| Dacarbazine (DTIC) | Melanoma | SK-MEL-30 | 1095 | |
| Melanoma | B16F10 | ~1400 µg/mL (~7685 µM) | ||
| Melanoma | A375 | 1113 (72h) | ||
| Cisplatin | Head and Neck | FaDu | 11.25 (24h) | |
| Head and Neck | PE/CA-PJ49 | 10.55 (24h) | ||
| Head and Neck | UM-SCC-29 | 12.5 | ||
| Head and Neck | UM-SCC-74B | 4.8 | ||
| Cetuximab | Head and Neck | FaDu (resistant clone) | >400 µg/mL | |
| Head and Neck | HSC3 | 7.67 µM |
*Note: The primary preclinical study by Boyle et al. (2014) states that EBC-46 showed threefold less potency for inhibiting cell growth than PMA in vitro. The IC50 values for EBC-46 and PMA are estimated based on graphical data from this publication.
Table 2: In Vivo Tumor Growth Inhibition in Preclinical Models
| Compound | Cancer Model | Dosing and Administration | Tumor Growth Inhibition | Citation |
| Tigilanol Tiglate (EBC-46) | Murine melanoma (B16-F0 syngeneic) | Single intratumoral injection | Cure of established tumors | |
| Human melanoma (MM649 xenograft) | Single intratumoral injection (50 µL) | Dose-dependent tumor ablation | ||
| Murine colon carcinoma (CT26 syngeneic) | Single intratumoral injection | Cure of established tumors | ||
| Dacarbazine (DTIC) | Murine melanoma (B16F1 xenograft) | 80 mg/kg | Moderate tumor growth inhibition | |
| Cisplatin | Human head and neck cancer (FaDu xenograft) | 6 x 2 mg/kg over 2 weeks | Significant inhibition of tumor growth | |
| Cetuximab | Human head and neck cancer (SCC1 xenograft) | 50 mg/kg, 4 doses | Significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental findings. Below are standardized protocols for key assays used to evaluate the anticancer activity of tigilanol tiglate.
In Vitro Cell Viability Assay (Sulforhodamine B Assay)
This protocol is based on the methodology described in the primary preclinical publication by Boyle et al. (2014).
-
Cell Seeding: Cancer cells (e.g., B16-F0, SK-MEL-28) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Tigilanol tiglate and comparative agents (e.g., PMA) are serially diluted to a range of concentrations in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 4 days).
-
Cell Fixation: The culture medium is removed, and cells are fixed with 10% trichloroacetic acid.
-
Staining: The plates are washed, and the cells are stained with 0.4% sulforhodamine B (SRB) solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the agent that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
This protocol is a generalized representation based on descriptions in preclinical studies of tigilanol tiglate.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used for xenograft models with human cancer cell lines, while syngeneic models (e.g., C57BL/6 mice with B16-F0 cells) are used to study immune responses.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in PBS) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: A single dose of tigilanol tiglate is administered directly into the tumor (intratumoral injection). Control groups receive a vehicle injection.
-
Efficacy Assessment: Tumor volume is monitored over time. The primary endpoint is often complete tumor regression or a significant delay in tumor growth compared to the control group. Kaplan-Meier survival analysis may also be performed.
-
Histopathological Analysis: At the end of the study, tumors are excised for histological analysis to assess necrosis, vascular disruption, and immune cell infiltration.
Mandatory Visualizations
Signaling Pathway of Tigilanol Tiglate
Caption: Simplified signaling pathway of Tigilanol Tiglate (EBC-46).
Experimental Workflow for Anticancer Drug Evaluation
Caption: General experimental workflow for anticancer drug evaluation.
Logical Relationship: Preclinical Findings to Clinical Validation
Caption: Logical flow from preclinical findings to clinical validation.
Conclusion
Tigilanol tiglate (EBC-46) demonstrates a novel mechanism of action with potent anticancer activity in preclinical models, characterized by rapid, localized tumor ablation. These findings are substantially validated by its successful application in veterinary oncology and promising early data from human clinical trials, where it was well-tolerated and showed clinical activity in various solid tumors.
While direct comparative efficacy data against standard-of-care chemotherapies in identical experimental settings are not yet widely available, the existing evidence suggests that tigilanol tiglate's unique mode of action and route of administration (intratumoral) position it as a potentially valuable therapeutic option for accessible solid tumors. Further independent research and forthcoming results from ongoing Phase II trials will be critical in fully defining its role in the clinical management of cancer.
References
Anticancer Agent 46 (Tigilanol Tiglate): A Novel Approach for Cisplatin-Resistant Tumors?
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to platinum-based chemotherapy, particularly cisplatin, remains a formidable challenge in oncology. Cisplatin-resistant tumors often exhibit altered cellular signaling pathways, rendering them unresponsive to conventional treatments. This guide provides a comparative analysis of Anticancer Agent 46, also known as Tigilanol Tiglate (EBC-46), and its potential efficacy in the context of cisplatin-resistant malignancies. While direct comparative studies are not yet available, this document synthesizes preclinical data for Tigilanol Tiglate and explores the mechanistic rationale for its application in cisplatin-resistant settings, drawing parallels with other Protein Kinase C (PKC) activators.
Mechanism of Action: A Divergence from Traditional Chemotherapy
Tigilanol Tiglate is a novel small molecule that functions as a potent activator of Protein Kinase C (PKC).[1][2] Its mechanism of action is distinct from DNA-damaging agents like cisplatin and can be summarized in three key events:
-
Direct Oncolysis and Necrosis: Tigilanol Tiglate induces rapid tumor cell death, not through apoptosis in the classical sense, but through oncolysis characterized by cellular swelling and membrane rupture.[1]
-
Vascular Disruption: The agent triggers a localized inflammatory response and disrupts the tumor's blood supply, leading to hemorrhagic necrosis.[1][2]
-
Immune Activation: The inflammatory cascade initiated by Tigilanol Tiglate recruits immune cells to the tumor microenvironment, potentially leading to a systemic anti-tumor immune response.
This multi-faceted approach offers a compelling hypothesis for its potential efficacy in tumors that have developed resistance to cisplatin's DNA-adduct-based cytotoxicity.
The PKC Signaling Nexus in Cisplatin Resistance
Several studies have indicated that alterations in the PKC signaling pathway are associated with cisplatin resistance. In some cisplatin-resistant ovarian and lung cancer cell lines, a decrease in overall PKC activity has been observed. Furthermore, the expression levels of specific PKC isoforms can be altered in resistant cells.
Crucially, the activation of PKC has been shown to sensitize some cancer cells to cisplatin. For instance, PKC activators like phorbol esters and bryostatin 1 have demonstrated the ability to enhance cisplatin's cytotoxic effects in certain cancer cell lines. This suggests that targeting the PKC pathway with an activator like Tigilanol Tiglate could be a viable strategy to overcome cisplatin resistance.
Preclinical Efficacy of Tigilanol Tiglate
While direct comparisons in cisplatin-resistant models are pending, preclinical studies have demonstrated the potent anti-tumor activity of Tigilanol Tiglate in a variety of cisplatin-sensitive solid tumor models.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tigilanol Tiglate in several human cancer cell lines. It is important to note that these are not cisplatin-resistant lines, but they establish the baseline potency of the agent.
| Cell Line | Cancer Type | IC50 (µM) |
| SK-MEL-28 | Melanoma | Not explicitly stated, but less potent than Phorbol 12-myristate 13-acetate (PMA) in vitro |
| B16-F0 | Murine Melanoma | Not explicitly stated, but less potent than PMA in vitro |
| FaDu | Head and Neck Squamous Cell Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HT-29 | Colorectal Adenocarcinoma | Data not available |
| MM649 | Melanoma | High concentrations (in the micromolar range) required for efficacy in vivo |
Further research is required to establish the IC50 values of Tigilanol Tiglate in a broader range of cancer cell lines, particularly in cisplatin-resistant variants.
In Vivo Tumor Ablation
A single intratumoral injection of Tigilanol Tiglate has been shown to cause rapid and complete tumor regression in preclinical mouse models of melanoma, squamous cell carcinoma, and colon cancer. In many cases, a single treatment led to long-term cures with minimal recurrence.
Comparison with Alternatives for Cisplatin-Resistant Tumors
The standard of care for cisplatin-resistant solid tumors is varied and depends on the cancer type. Generally, it involves a shift to different classes of chemotherapeutic agents or targeted therapies and immunotherapies.
| Treatment Modality | Examples | General Efficacy in Cisplatin-Resistant Setting |
| Chemotherapy | Paclitaxel, Docetaxel, Gemcitabine, 5-Fluorouracil | Modest response rates, often used in combination regimens. |
| Targeted Therapy | Cetuximab (EGFR inhibitor) | Used in Head and Neck Squamous Cell Carcinoma, often in combination with radiation. |
| Immunotherapy | Pembrolizumab (anti-PD-1), Cemiplimab (anti-PD-1) | Have shown significant efficacy in various solid tumors, including melanoma and squamous cell carcinoma. |
| Tigilanol Tiglate (EBC-46) | (Investigational for this indication) | Hypothesized Efficacy: Based on its unique PKC-activating mechanism, it may bypass cisplatin resistance pathways. Direct comparative data is needed. |
Experimental Protocols
The following are generalized protocols for key assays used in the preclinical evaluation of anticancer agents. Specific parameters for Tigilanol Tiglate studies may vary.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay measures cell proliferation and cytotoxicity based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the test compound (e.g., Tigilanol Tiglate) for a specified duration (e.g., 72 hours).
-
Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cell survival.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well in a 6-well plate).
-
Drug Treatment: Treat the cells with the test compound for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizing the Pathways
Tigilanol Tiglate's Proposed Mechanism of Action in Overcoming Cisplatin Resistance
Caption: Proposed mechanism of Tigilanol Tiglate bypassing cisplatin resistance.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for comparing the in vitro efficacy of anticancer agents.
Conclusion and Future Directions
Tigilanol Tiglate, with its unique PKC-activating mechanism of action, presents a promising new therapeutic strategy that may be effective against tumors resistant to conventional chemotherapies like cisplatin. The agent's ability to induce rapid tumor necrosis and stimulate an anti-tumor immune response provides a strong rationale for its investigation in cisplatin-refractory settings.
However, to definitively establish its role, further research is imperative. Specifically, preclinical studies directly comparing the efficacy of Tigilanol Tiglate in cisplatin-sensitive versus cisplatin-resistant cancer cell lines and patient-derived xenograft models are crucial. Such studies will provide the necessary quantitative data to validate its potential and guide its clinical development for this challenging patient population. The ongoing clinical trials of Tigilanol Tiglate in various solid tumors will also be instrumental in defining its safety and efficacy profile and may offer insights into its activity in chemoresistant disease.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Anticancer Agent 46
Disclaimer: "Anticancer Agent 46" is a placeholder for a representative potent anticancer compound. The following procedures are based on established best practices for the safe handling and disposal of cytotoxic and hazardous investigational drugs in a laboratory setting.[1] It is imperative for researchers to consult the specific Safety Data Sheet (SDS) for any compound and adhere to their institution's environmental health and safety (EHS) protocols.[2]
The proper disposal of anticancer agents is a critical component of laboratory safety, designed to protect researchers, support staff, and the environment from exposure to potentially hazardous materials.[2] These compounds are often cytotoxic, mutagenic, carcinogenic, or teratogenic, necessitating a stringent, multi-layered approach to waste management.[1] This guide provides essential, step-by-step information for the safe disposal of this compound.
Core Principles of Cytotoxic Waste Management
A comprehensive safety program for handling anticancer agents involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[2] All materials that come into contact with such agents are considered potentially contaminated and must be managed as hazardous waste. This includes unused or expired drugs, contaminated PPE, labware, and cleaning materials. The U.S. Environmental Protection Agency (EPA) regulates this type of waste under the Resource Conservation and Recovery Act (RCRA), which strictly prohibits disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure all required PPE is correctly worn to prevent skin contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved. | Provides a barrier against chemical permeation. Double-gloving allows for the safe removal of the outer, potentially contaminated glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and aerosols. |
| Face Protection | Full-face shield worn over safety glasses or goggles. | Recommended when there is a significant risk of splashes. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated work area. |
2. Waste Segregation at the Point of Generation: Proper segregation of waste is crucial to ensure safe and compliant disposal. All waste contaminated with this compound must be segregated from regular trash and other waste streams.
-
Sharps Waste: Needles, syringes, vials, and ampules that have come into contact with the agent must be placed in a designated, puncture-proof, and leak-proof sharps container. These containers are often color-coded (e.g., red or yellow with a purple lid) and labeled with the cytotoxic symbol.
-
Solid Waste: Contaminated items such as gloves, gowns, bench paper, and other disposable lab supplies should be placed in a designated hazardous waste container (often a yellow or black bin) lined with a thick, clear bag and labeled "Cytotoxic Waste".
-
Liquid Waste: Unused or residual solutions of this compound should be collected in a compatible, leak-proof hazardous waste container. Do not mix with other chemical waste streams. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and concentration.
3. Container Management and Labeling:
-
Waste containers should be sealed when they are approximately three-quarters full to prevent overfilling and potential spills.
-
All containers must be clearly labeled as "Hazardous Waste" and include the name of the Principal Investigator (PI), the location (building and room number), a contact phone number, and the full chemical name(s) and concentration(s) of the contents.
4. Storage and Pickup:
-
Properly labeled hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA).
-
Follow your institution's procedures for scheduling a pickup by trained EHS personnel.
Experimental Protocol: Surface Decontamination
This protocol outlines the steps for decontaminating surfaces that may have come into contact with this compound.
Materials:
-
Personal Protective Equipment (PPE) as specified above.
-
Low-lint wipes.
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate).
-
70% Isopropyl Alcohol (IPA).
-
Sterile water.
-
Appropriate hazardous waste container.
Procedure:
-
Preparation: Don all required PPE.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the designated hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent, using the same unidirectional wiping technique. Dispose of the wipe.
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique to disinfect and remove any remaining chemical residues. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Anticancer Agent 46
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Anticancer agent 46 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural steps, institutions can build a culture of safety and trust in the handling of cytotoxic materials.
This compound is a potent anti-proliferative compound, and as such, requires stringent handling protocols to minimize exposure risks.[1] The following guidelines are based on established best practices for managing cytotoxic and hazardous drugs in a research setting.
Personal Protective Equipment (PPE): The First Line of Defense
The appropriate selection and use of PPE is the most critical barrier against exposure to hazardous agents.[2][3] All personnel handling this compound must be trained in the proper donning and doffing of PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (minimum 4mil thickness).[4][5] The outer glove should have a long cuff to be worn over the gown sleeve. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection, and the extended cuff prevents wrist exposure. |
| Gown | Disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required based on a risk assessment, especially when handling the powdered form of the agent or if there is a risk of aerosolization. | Minimizes the risk of inhaling hazardous particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
A clear and detailed operational plan is essential for minimizing the risk of exposure and ensuring the integrity of the research.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound, which is soluble in DMSO.
-
Preparation of the Work Area:
-
All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control for potential aerosols.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
-
Donning PPE:
-
Follow the PPE guidelines outlined in Table 1. Ensure all PPE is donned before entering the designated handling area.
-
-
Reconstitution of the Agent:
-
Allow the vial of this compound to come to room temperature before opening.
-
Carefully uncap the vial, avoiding any sudden movements that could generate aerosols.
-
Using a sterile, disposable syringe and needle, slowly add the required volume of DMSO to the vial.
-
Recap the vial and gently swirl to dissolve the compound. Sonication may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into clearly labeled, sterile cryovials.
-
Store the aliquots at the recommended temperature, protected from light.
-
-
Decontamination of the Work Area:
-
Wipe down all surfaces and equipment used with a suitable decontamination solution (e.g., 70% ethanol), followed by a second wipe with sterile water.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
-
Doffing PPE:
-
Remove PPE in the designated doffing area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, shoe covers, inner gloves, and finally, eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Diagram 1: Workflow for Donning and Doffing PPE
Caption: Procedural flow for correctly donning and doffing Personal Protective Equipment.
Disposal Plan: Managing Cytotoxic Waste
Proper segregation and disposal of cytotoxic waste are crucial to prevent environmental contamination and accidental exposure.
Table 2: Waste Segregation and Disposal Plan for this compound
| Waste Type | Description | Container Type | Disposal Method |
| Sharps Waste | Needles, syringes, and glass vials contaminated with this compound. | Puncture-resistant, clearly labeled "Cytotoxic Sharps" container (often yellow with a purple lid). | Incineration at a licensed hazardous waste facility. |
| Solid Waste | Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and plasticware. | Leak-proof, labeled "Cytotoxic Waste" bags or containers (often purple). | Incineration at a licensed hazardous waste facility. |
| Liquid Waste | Unused stock solutions and contaminated buffers. | Leak-proof, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. | Treatment as hazardous chemical waste, followed by incineration. Some diluted solutions may be susceptible to chemical deactivation with sodium hypochlorite, but this should be verified for the specific agent. |
Diagram 2: Logical Relationship for Cytotoxic Waste Disposal
Caption: Decision-making process for the safe disposal of waste contaminated with this compound.
By implementing these comprehensive safety and handling protocols, research institutions can ensure the well-being of their personnel and the environment while advancing critical cancer research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
